molecular formula C9H9NO B1592824 7-Methylisoindolin-1-one CAS No. 65399-02-2

7-Methylisoindolin-1-one

Cat. No.: B1592824
CAS No.: 65399-02-2
M. Wt: 147.17 g/mol
InChI Key: QUTSDZPSPCZXQP-UHFFFAOYSA-N
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Description

7-Methylisoindolin-1-one is a chemical scaffold of significant interest in organic synthesis and pharmaceutical research. The isoindolinone core is a privileged structure in medicinal chemistry, found in a diverse range of biologically active molecules and natural products . This compound serves as a key synthetic intermediate for the development of novel therapeutics. Researchers utilize this and related structures in metal-catalyzed cascade reactions and cyclization processes to construct complex heterocyclic systems . The structural motif is present in compounds investigated for their inhibitory potential against enzymes like human carbonic anhydrase (hCA) I and II, which are targets for conditions such as glaucoma . Furthermore, the isoindolinone pharmacophore is found in molecules with reported dopamine receptor ligand activity, highlighting its utility in neuroscientific and psychiatric disorder research . Derivatives of isoindolinone also demonstrate a broad spectrum of other pharmacological properties, including antimicrobial and antioxidant activities, making this core a valuable template in drug discovery campaigns . As a building block, this compound provides researchers with a versatile platform for further functionalization and exploration of structure-activity relationships. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-3-2-4-7-5-10-9(11)8(6)7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTSDZPSPCZXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622225
Record name 7-Methyl-2,3-dihydro-1H-isoindol-1-one
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65399-02-2
Record name 2,3-Dihydro-7-methyl-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65399-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-2,3-dihydro-1H-isoindol-1-one
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Foundational & Exploratory

An In-Depth Technical Guide to 7-Methylisoindolin-1-one: Structure, Properties, and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylisoindolin-1-one is a heterocyclic organic compound featuring a fused benzene and pyrrole ring system, forming the isoindolinone core. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The methyl group at the 7-position influences the compound's steric and electronic properties, potentially modulating its interaction with biological targets. This guide provides a comprehensive overview of the chemical structure, properties, and synthetic strategies for this compound, offering insights for its application in research and drug development.

Chemical Structure and Identification

The foundational structure of this compound is the isoindolinone core, which is a bicyclic system where a benzene ring is fused to a γ-lactam (a five-membered cyclic amide). In this specific derivative, a methyl group is substituted at the 7-position of the aromatic ring.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 7-methyl-2,3-dihydroisoindol-1-one
CAS Number 65399-02-2[1][2][3]
Molecular Formula C₉H₉NO[1][2][3]
Molecular Weight 147.17 g/mol [2]
InChI InChI=1S/C9H9NO/c1-6-3-2-4-7-5-10-9(11)8(6)7/h2-4H,5H2,1H3,(H,10,11)[1]
SMILES CC1=C2C(=CC=C1)CNC2=O[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. The presence of the methyl group can influence its solubility and stability[1].

Table 2: Physicochemical Data

PropertyValueSource
Physical State Solid[1]
Purity ≥95%[2][3]
Storage Sealed in dry, 2-8°C[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While specific spectra for this compound are not widely published, typical spectral features for the isoindolinone core can be predicted.

1. 1H NMR Spectroscopy (Predicted)

  • Aromatic Protons: Signals in the range of 7.0-8.0 ppm, showing splitting patterns characteristic of a substituted benzene ring.

  • Methylene Protons (-CH2-): A singlet or a pair of doublets in the range of 4.0-4.5 ppm.

  • Methyl Protons (-CH3): A singlet around 2.0-2.5 ppm.

  • Amide Proton (-NH-): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

2. 13C NMR Spectroscopy (Predicted)

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around 170 ppm.

  • Aromatic Carbons: Multiple signals in the range of 120-145 ppm.

  • Methylene Carbon (-CH2-): A signal around 45-55 ppm.

  • Methyl Carbon (-CH3): A signal in the upfield region, around 15-25 ppm.

3. Infrared (IR) Spectroscopy (Predicted)

  • N-H Stretch: A peak in the region of 3200-3400 cm-1.

  • C-H Stretch (Aromatic and Aliphatic): Peaks just above and below 3000 cm-1.

  • C=O Stretch (Amide): A strong absorption band around 1680-1700 cm-1.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm-1 region.

4. Mass Spectrometry (MS) (Predicted)

  • Molecular Ion Peak (M+): A peak at m/z = 147, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Fragmentation would likely involve the loss of CO (m/z = 119) and subsequent rearrangements of the isoindole ring.

Synthetic Approaches

The synthesis of isoindolinones can be achieved through various methods. A common and effective strategy involves the reductive amination of 2-carboxybenzaldehydes or related precursors.

Proposed Synthesis: Reductive Amination of 2-Formyl-3-methylbenzoic Acid

A plausible and efficient route to this compound involves the tandem reductive amination and intramolecular amidation of 2-formyl-3-methylbenzoic acid with an ammonia source. This approach is attractive due to the availability of the starting materials and the often mild reaction conditions.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Conceptual Step-by-Step Methodology

This protocol is a conceptualized procedure based on general methods for isoindolinone synthesis. Optimization of specific conditions would be necessary.

  • Reaction Setup: To a solution of 2-formyl-3-methylbenzoic acid in a suitable solvent (e.g., methanol or ethanol), add an ammonia source, such as ammonium acetate.

  • Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or a similar hydride source, portion-wise to the reaction mixture. The choice of a mild reducing agent is crucial to selectively reduce the imine in the presence of the carboxylic acid.

  • Cyclization: Upon reduction of the imine to the corresponding amine, intramolecular cyclization via amidation is expected to occur, potentially with gentle heating, to form the lactam ring of this compound.

  • Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction carefully. Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Causality Behind Experimental Choices:

  • Solvent: Protic solvents like methanol or ethanol are often used as they can dissolve the starting materials and are compatible with the reducing agents.

  • Ammonia Source: Ammonium acetate is a convenient source of ammonia and also acts as a buffer.

  • Reducing Agent: Sodium cyanoborohydride is selective for the reduction of imines over carbonyls and carboxylic acids under mildly acidic conditions, which is ideal for this one-pot reaction.

Biological Significance and Potential Applications

The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of isoindolinone have demonstrated a wide range of pharmacological activities.

Potential Therapeutic Areas:

  • Oncology: Many isoindolinone derivatives have been investigated as anticancer agents. They can act as inhibitors of various enzymes involved in cancer progression, such as kinases and poly (ADP-ribose) polymerase (PARP).

  • Inflammation and Immunology: Certain isoindolinone-based compounds have shown anti-inflammatory and immunomodulatory effects.

  • Central Nervous System (CNS) Disorders: The isoindolinone core has been incorporated into molecules targeting CNS disorders.

The methyl group at the 7-position of this compound can serve as a handle for further chemical modification to explore structure-activity relationships (SAR) and to optimize pharmacokinetic and pharmacodynamic properties for specific therapeutic targets.

Conclusion

This compound is a valuable heterocyclic compound with a chemical structure that holds significant promise for the development of novel therapeutics. While specific experimental data for this molecule is not extensively documented in publicly available literature, its synthesis can be approached through established methods for isoindolinone formation. Further experimental characterization of its physicochemical properties and biological activity is warranted to fully explore its potential in drug discovery and development. This guide provides a foundational understanding of this compound for researchers and scientists in the field.

References

  • Figshare. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. [Link]

  • Lead Sciences. This compound. [Link]

  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 65399-02-2 Name:. [Link]

  • AbacipharmTech. This compound. [Link]

  • PubChem. 7-(Hydroxymethyl)isoindolin-1-one. [Link]

  • PubChem. 6-hydroxy-7-methyl-2,3-dihydro-1H-isoindol-1-one. [Link]

  • Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

  • NIH. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

  • NIH. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. [Link]

  • NIH. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. [Link]

  • ResearchGate. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. [Link]

Sources

The Isoindolin-1-one Scaffold: A Privileged Motif in Drug Discovery with a Focus on 7-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The isoindolin-1-one core is a prominent structural motif found in a multitude of biologically active compounds, demonstrating a remarkable range of pharmacological properties.[1] This technical guide provides an in-depth exploration of the biological activities associated with the isoindolin-1-one scaffold, with a specific focus on the potential of 7-Methylisoindolin-1-one as a basis for novel therapeutic agents. While direct biological data on this compound is nascent, this document synthesizes the extensive research on related analogs to project its potential therapeutic applications and provides a comprehensive framework for its investigation. We will delve into established mechanisms of action, propose robust experimental protocols for screening and characterization, and present a forward-looking perspective on the future of this compound class in medicine.

The Isoindolin-1-one Scaffold: A Versatile Pharmacophore

The isoindolin-1-one framework, a benzo-fused γ-lactam, is a cornerstone in medicinal chemistry due to its synthetic accessibility and its ability to interact with a wide array of biological targets.[1][2] Its rigid, planar structure, combined with the presence of a hydrogen bond donor and acceptor, allows for diverse and specific interactions with enzyme active sites and receptor binding pockets. The strategic placement of substituents on the aromatic ring and the nitrogen atom can profoundly modulate the compound's pharmacological profile, leading to highly potent and selective agents.[3]

The isoindolin-1-one nucleus is a key component in numerous compounds that have entered clinical trials and are used as therapeutic agents for a variety of conditions, including cancer, inflammation, and neurological disorders.[1][3][4] This established track record underscores the therapeutic potential inherent in this scaffold.

Biological Activities of Isoindolin-1-one Derivatives: A Landscape of Therapeutic Potential

The versatility of the isoindolin-1-one scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. The following sections highlight key therapeutic areas where this compound class has shown significant promise.

Anticancer Activity

Isoindolin-1-one derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.

  • Cyclin-Dependent Kinase (CDK) Inhibition: Certain isoindolin-1-ones have been identified as potent inhibitors of cyclin-dependent kinases, particularly CDK7.[4] CDK7 is a crucial component of the transcriptional machinery and cell cycle regulation, making it an attractive target for cancer therapy.[4] Virtual screening and molecular docking studies have suggested that the isoindolin-1-one scaffold can form stable hydrogen bonding interactions with key amino acid residues in the active site of CDK7.[4] The 7-methyl substitution on the aromatic ring of this compound could potentially enhance binding affinity through hydrophobic interactions within the kinase domain.

  • Poly (ADP-ribose) Polymerase (PARP) Inhibition: Novel isoindolin-1-one derivatives have been discovered as potent inhibitors of PARP1, a key enzyme in DNA repair.[5] Inhibition of PARP1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[5] The isoindolin-1-one core can be elaborated to occupy the nicotinamide binding pocket of PARP1, leading to potent enzymatic inhibition.

  • General Cytotoxicity: A range of isoindolin-1-one-3-phosphonates have demonstrated significant cytotoxic effects against various human cancer cell lines, including MDA-MB-231 and MCF-7.[6][7]

Neurological Applications

The isoindolin-1-one scaffold has also been extensively explored for its potential in treating neurological disorders.

  • GABA-A Receptor Modulation: A series of 2,7-disubstituted isoindolin-1-one derivatives have been identified as potent positive allosteric modulators (PAMs) of GABA-A receptors.[3] These compounds enhance the activity of the major inhibitory neurotransmitter in the central nervous system, GABA, and have shown significant antiepileptic efficacy in preclinical models.[3] The presence of a methyl group at the 7-position could influence the interaction with specific GABA-A receptor subtypes.

  • BACE1 Inhibition for Alzheimer's Disease: Imidazopyridines containing an isoindoline-1,3-dione framework have been designed as inhibitors of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[8] BACE1 is a key enzyme in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. The phthalimide moiety of these compounds orients towards the flap pocket of the enzyme, engaging in hydrophobic interactions.[8]

Enzyme Inhibition

Beyond cancer and neurology, isoindolin-1-one derivatives have shown inhibitory activity against a variety of other enzymes.

  • Carbonic Anhydrase Inhibition: Novel isoindolin-1-one derivatives have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) I and II isoforms with Ki values in the low nanomolar range.[9] Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[9]

Antimicrobial and Antioxidant Potential

Several studies have reported the antimicrobial and antioxidant properties of isoindolin-1-one derivatives.[6][9] These compounds have shown activity against various bacterial and fungal strains.[6][7]

Investigating the Biological Activity of this compound: A Proposed Research Workflow

Given the diverse biological activities of the isoindolin-1-one scaffold, a systematic approach is required to elucidate the specific pharmacological profile of this compound. The following workflow outlines a comprehensive research plan.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Lead Optimization & Mechanistic Studies cluster_2 Phase 3: In Vivo Validation Target Identification Target Identification Virtual Screening Virtual Screening Target Identification->Virtual Screening Known Isoindolinone Targets Synthesis & Characterization Synthesis & Characterization Virtual Screening->Synthesis & Characterization Primary Enzyme/Receptor Binding Assays Primary Enzyme/Receptor Binding Assays Synthesis & Characterization->Primary Enzyme/Receptor Binding Assays Cell-Based Functional Assays Cell-Based Functional Assays Primary Enzyme/Receptor Binding Assays->Cell-Based Functional Assays Hit Identification Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Cell-Based Functional Assays->Structure-Activity Relationship (SAR) Studies Mechanism of Action (MoA) Elucidation Mechanism of Action (MoA) Elucidation Structure-Activity Relationship (SAR) Studies->Mechanism of Action (MoA) Elucidation Off-Target Profiling Off-Target Profiling Mechanism of Action (MoA) Elucidation->Off-Target Profiling ADME/Tox Profiling ADME/Tox Profiling Off-Target Profiling->ADME/Tox Profiling Animal Model Selection Animal Model Selection ADME/Tox Profiling->Animal Model Selection Efficacy Studies Efficacy Studies Animal Model Selection->Efficacy Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Efficacy Studies->Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Preliminary Toxicology Preliminary Toxicology Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling) Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling) Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling)->Preliminary Toxicology

Figure 1: A comprehensive workflow for the biological evaluation of this compound.

Phase 1: In Silico & In Vitro Screening

The initial phase focuses on identifying potential biological targets and confirming the activity of this compound through in vitro assays.

  • Target Identification and Virtual Screening: Based on the known activities of isoindolin-1-one derivatives, a panel of potential targets should be selected, including CDKs, PARPs, GABA-A receptors, carbonic anhydrases, and BACE1. Molecular docking studies can be performed to predict the binding affinity and mode of this compound to these targets.

  • Synthesis and Characterization: While this compound is commercially available, in-house synthesis may be required for producing analogs for SAR studies.[10] Standard organic synthesis techniques can be employed, followed by thorough characterization using NMR, mass spectrometry, and elemental analysis.[2][11]

  • Primary Enzyme/Receptor Binding Assays: A battery of biochemical assays should be conducted to determine the inhibitory (IC50) or binding (Ki) constants of this compound against the selected targets.

  • Cell-Based Functional Assays: Hits from the primary screening should be further evaluated in relevant cell-based assays to confirm their biological activity in a more physiological context. For example, cancer cell proliferation assays, neuronal activity assays, or enzyme activity assays in cell lysates.

Phase 2: Lead Optimization and Mechanistic Studies

Once a primary biological activity is confirmed, the focus shifts to understanding the mechanism of action and improving the compound's properties.

  • Structure-Activity Relationship (SAR) Studies: A library of analogs of this compound should be synthesized to explore the impact of modifications at various positions on the isoindolin-1-one scaffold.

  • Mechanism of Action (MoA) Elucidation: Detailed biochemical and cellular studies should be performed to unravel the precise mechanism by which this compound exerts its biological effect. This may involve techniques such as Western blotting, quantitative PCR, and reporter gene assays.

  • Off-Target Profiling: To assess the selectivity of this compound, it should be screened against a panel of related and unrelated targets.

  • ADME/Tox Profiling: Preliminary assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial for identifying potential liabilities early in the drug discovery process.

Phase 3: In Vivo Validation

Promising lead compounds from Phase 2 should be advanced to in vivo studies to evaluate their efficacy and safety in animal models.

  • Animal Model Selection: The choice of animal model will depend on the identified therapeutic area (e.g., xenograft models for cancer, seizure models for epilepsy).

  • Efficacy Studies: The ability of this compound to produce the desired therapeutic effect in the chosen animal model should be evaluated.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: These studies will establish the relationship between the drug concentration in the body and its pharmacological effect.

  • Preliminary Toxicology: Initial safety assessment in animals is necessary to identify any potential adverse effects.

Detailed Experimental Protocols

To facilitate the investigation of this compound, detailed protocols for key in vitro assays are provided below.

Protocol: In Vitro CDK7 Inhibition Assay (Kinase-Glo® Assay)

This protocol describes a luminescent kinase assay to measure the inhibitory activity of this compound against CDK7.

Materials:

  • Recombinant human CDK7/Cyclin H/MNAT1 complex

  • CDK7 substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA polymerase II)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • This compound

  • Staurosporine (positive control)

  • Assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 384-well plates

Procedure:

  • Prepare a serial dilution of this compound and staurosporine in DMSO.

  • In a 384-well plate, add 5 µL of assay buffer.

  • Add 0.1 µL of the compound dilutions or DMSO (vehicle control).

  • Add 2.5 µL of a solution containing the CDK7 enzyme and substrate peptide in assay buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for CDK7.

  • Incubate the plate at room temperature for 1 hour.

  • Add 10 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

G Serial Dilution Serial Dilution Plate Dispensing Plate Dispensing Serial Dilution->Plate Dispensing Compound Enzyme/Substrate Addition Enzyme/Substrate Addition Plate Dispensing->Enzyme/Substrate Addition ATP Addition ATP Addition Enzyme/Substrate Addition->ATP Addition Reaction Initiation Incubation Incubation ATP Addition->Incubation Kinase-Glo Addition Kinase-Glo Addition Incubation->Kinase-Glo Addition Luminescence Reading Luminescence Reading Kinase-Glo Addition->Luminescence Reading Data Analysis Data Analysis Luminescence Reading->Data Analysis IC50 Calculation

Figure 2: Workflow for the in vitro CDK7 inhibition assay.

Protocol: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium

  • This compound

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound and doxorubicin in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions or medium with DMSO (vehicle control).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Future Perspectives and Conclusion

The isoindolin-1-one scaffold represents a highly privileged structure in medicinal chemistry, with a proven track record of producing clinically relevant therapeutic agents. While the specific biological activities of this compound remain to be fully elucidated, the extensive body of research on related analogs strongly suggests its potential as a valuable starting point for the development of novel drugs targeting a range of diseases, particularly in the areas of oncology and neurology. The strategic placement of the methyl group at the 7-position offers a unique opportunity to fine-tune the pharmacological properties of the isoindolin-1-one core, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.

The comprehensive research workflow and detailed experimental protocols provided in this guide offer a robust framework for academic and industrial researchers to unlock the therapeutic potential of this compound and its derivatives. A systematic and multidisciplinary approach, combining computational methods, synthetic chemistry, and rigorous biological evaluation, will be essential for translating the promise of this compound class into tangible clinical benefits. The continued exploration of the chemical space around the isoindolin-1-one scaffold is a compelling endeavor that holds the potential to deliver the next generation of innovative medicines.

References

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PubMed Central. Available at: [Link]

  • This compound - AbacipharmTech-Global Chemical supplier. Available at: [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - NIH. Available at: [Link]

  • Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - NIH. Available at: [Link]

  • 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Available at: [Link]

  • Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed. Available at: [Link]

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  • One pot multicomponent synthesis of methyl Isoindoline‐1,3‐dione/... - ResearchGate. Available at: [Link]

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  • Discovery of imidazopyridines containing isoindoline-1,3-dione framework as a new class of BACE1 inhibitors: Design, synthesis and SAR analysis - ResearchGate. Available at: [Link]

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Sources

An In-Depth Technical Guide to the Synthesis of 7-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Methylisoindolin-1-one is a substituted isoindolinone, a class of nitrogen-containing heterocyclic compounds. The isoindolinone core is a significant pharmacophore found in a variety of biologically active molecules and natural products.[1][2] These compounds have garnered considerable attention in the fields of medicinal chemistry and drug development due to their diverse pharmacological activities, which include acting as antitumor, anticonvulsant, and histone deacetylase (HDAC) inhibitors.[1][3] The strategic placement of a methyl group at the 7-position of the isoindolinone scaffold can significantly influence its biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth technical details and insights for researchers and professionals in drug development.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most straightforward approach involves the formation of the lactam ring, which is the core feature of the isoindolinone structure. This can be conceptually broken down into key bond formations, primarily the C-N bond.

G This compound This compound Amide Bond Formation Amide Bond Formation This compound->Amide Bond Formation C-N Disconnection Starting Materials Starting Materials Amide Bond Formation->Starting Materials Precursors

Caption: Retrosynthetic approach for this compound.

This analysis points towards precursors that contain the necessary carbon skeleton and functional groups poised for cyclization. Common strategies involve intramolecular reactions of ortho-substituted benzene derivatives.

Key Synthetic Pathways

Several synthetic strategies have been developed for the synthesis of the isoindolinone scaffold.[4] While direct synthesis of this compound is not extensively detailed in publicly available literature, established methods for substituted isoindolinones can be adapted. The following sections will explore plausible and efficient pathways.

Pathway 1: From 2-Methyl-6-formylbenzoic Acid

This pathway represents a classical and reliable approach to the isoindolinone core, involving the reductive amination of a suitably substituted benzaldehyde followed by intramolecular cyclization.

Reaction Scheme:

G cluster_0 Pathway 1: Reductive Amination and Cyclization A 2-Methyl-6-formylbenzoic Acid B Intermediate Imine/Amine A->B 1. NH3 or Amine Source 2. Reducing Agent (e.g., NaBH3CN) C This compound B->C Intramolecular Cyclization (Lactamization) G cluster_1 Pathway 2: Palladium-Catalyzed Carbonylation D 2-Bromo-3-methylbenzylamine E This compound D->E CO (Carbon Monoxide) Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., dppf) Base (e.g., K2CO3) G cluster_2 Pathway 3: Functionalization of 2,3-Dimethylbenzoic Acid F 2,3-Dimethylbenzoic Acid G 2-(Bromomethyl)-3-methylbenzoic Acid F->G NBS, Radical Initiator (e.g., AIBN) H This compound G->H 1. NH3 or Amine Source 2. Heat or Base

Sources

7-Methylisoindolin-1-one mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Mechanism of Action of 7-Methylisoindolin-1-one and Its Derivatives

Introduction

The isoindolin-1-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[2][3][4][5] This guide focuses on the potential mechanisms of action of this compound, a specific derivative of this versatile scaffold. While direct studies on this compound are not extensively documented in publicly available literature, this guide will provide a comprehensive overview of the established mechanisms of action for the broader isoindolin-1-one class. Furthermore, we will explore a hypothesis-driven approach to understanding how the 7-methyl substitution may influence these biological activities and outline the experimental protocols necessary to elucidate its precise mechanism of action.

This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and a practical framework for investigating novel isoindolin-1-one derivatives.

Established Mechanisms of Action of Isoindolin-1-one Derivatives

The therapeutic potential of isoindolin-1-one derivatives stems from their ability to interact with a variety of biological targets. The following sections detail the most well-characterized mechanisms of action for this class of compounds.

Histone Deacetylase (HDAC) Inhibition

A significant number of isoindolin-1-one derivatives have been developed as potent inhibitors of histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation.[6] HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, isoindolin-1-one derivatives can induce histone hyperacetylation, leading to a more open chromatin structure and the re-expression of genes that control cell cycle arrest, differentiation, and apoptosis.

Several studies have reported isoindolin-1-one derivatives with nanomolar IC50 values against specific HDAC isoforms, particularly HDAC1, 2, and 3.[6] The mechanism of inhibition often involves the isoindolin-1-one scaffold acting as a zinc-binding group, chelating the zinc ion in the active site of the HDAC enzyme.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Isoindolin-1-one derivatives have been investigated as potential CDK inhibitors, with a particular focus on CDK7. CDK7 is a component of the CDK-activating kinase (CAK) complex, which is essential for the activation of other CDKs, and it also plays a role in regulating transcription. Inhibition of CDK7 by isoindolin-1-one derivatives can lead to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies suggest that the isoindolin-1-one scaffold can fit into the ATP-binding pocket of CDK7, forming key hydrogen bond interactions with amino acid residues in the active site.

Modulation of GABAA Receptors

The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for antiepileptic drugs. Certain 2,7-disubstituted isoindolin-1-one derivatives have been identified as positive allosteric modulators (PAMs) of GABAA receptors.[7] These compounds bind to a site on the receptor that is distinct from the GABA binding site and enhance the receptor's response to GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This potentiation of inhibitory neurotransmission underlies their antiepileptic efficacy.[7]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. Novel isoindolin-1-one derivatives have been synthesized and shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[4] The inhibitory activity of these compounds is often in the low nanomolar range, and they are thought to coordinate with the zinc ion in the enzyme's active site.[4]

Potential Mechanism of Action of this compound: A Hypothesis-Driven Approach

The introduction of a methyl group at the 7-position of the isoindolin-1-one scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties. While the precise mechanism of action of this compound remains to be elucidated, we can hypothesize its potential biological activities based on the known mechanisms of the parent scaffold and the influence of methyl substitutions in medicinal chemistry.

The methyl group could:

  • Enhance binding affinity: The methyl group may provide additional hydrophobic interactions with the target protein, leading to increased potency.

  • Improve selectivity: The steric bulk of the methyl group could favor binding to one target over another, resulting in a more selective inhibitor.

  • Alter metabolic stability: The methyl group may block a site of metabolism, leading to a longer half-life and improved pharmacokinetic profile.

Based on these principles, this compound could potentially act as a more potent or selective inhibitor of HDACs, CDKs, or carbonic anhydrases, or as a modulator of GABAA receptors.

Experimental Protocols for Elucidating the Mechanism of Action

To determine the specific mechanism of action of this compound, a systematic experimental approach is required. The following protocols provide a framework for this investigation.

Enzyme Inhibition Assays

Objective: To determine if this compound inhibits the activity of specific enzymes such as HDACs, CDKs, or carbonic anhydrases.

Methodology:

  • Reagents and Materials: Recombinant human enzymes (e.g., HDAC1, CDK7/cyclin H, hCA II), appropriate substrates, assay buffers, and this compound.

  • Procedure: a. Prepare a series of dilutions of this compound. b. In a microplate, combine the enzyme, substrate, and varying concentrations of the test compound. c. Include appropriate positive and negative controls. d. Incubate the plate at the optimal temperature for the enzyme. e. Measure the enzyme activity using a suitable detection method (e.g., fluorescence, luminescence, or colorimetric).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Cellular Assays

Objective: To evaluate the effect of this compound on cancer cell proliferation, cell cycle progression, and apoptosis.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., a breast cancer cell line for CDK7 inhibition studies).

  • Proliferation Assay (e.g., MTT or WST-1): a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours). c. Add the proliferation reagent and measure the absorbance to determine cell viability.

  • Cell Cycle Analysis (Flow Cytometry): a. Treat cells with this compound for 24-48 hours. b. Harvest the cells, fix them in ethanol, and stain with a DNA-binding dye (e.g., propidium iodide). c. Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

  • Apoptosis Assay (e.g., Annexin V/PI Staining): a. Treat cells with this compound. b. Stain the cells with Annexin V-FITC and propidium iodide. c. Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Western Blot Analysis

Objective: To investigate the effect of this compound on specific signaling pathways.

Methodology:

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

  • SDS-PAGE and Western Blotting: a. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane. c. Probe the membrane with primary antibodies against proteins of interest (e.g., acetylated histones, p-CDK7, cleaved caspase-3). d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition This compound This compound HDAC HDAC This compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated Histones Acetylated Histones Histones->Acetylated Histones Chromatin Chromatin Histones->Chromatin Open Chromatin Open Chromatin Acetylated Histones->Open Chromatin Tumor Suppressor Genes Tumor Suppressor Genes Open Chromatin->Tumor Suppressor Genes Allows access to Gene Transcription Gene Transcription Tumor Suppressor Genes->Gene Transcription Cell Cycle Arrest/Apoptosis Cell Cycle Arrest/Apoptosis Gene Transcription->Cell Cycle Arrest/Apoptosis

Caption: Proposed signaling pathway of HDAC inhibition by this compound.

Experimental Workflow for Mechanism of Action Studies

MOA_Workflow cluster_in_vitro In Vitro Studies cluster_in_cellulo Cell-Based Studies cluster_in_vivo In Vivo Studies Enzyme Assays Enzyme Assays Proliferation Proliferation Enzyme Assays->Proliferation Binding Assays Binding Assays Binding Assays->Proliferation Cell Cycle Cell Cycle Proliferation->Cell Cycle Apoptosis Apoptosis Proliferation->Apoptosis Western Blot Western Blot Cell Cycle->Western Blot Apoptosis->Western Blot Target Identification Target Identification Western Blot->Target Identification Xenograft Models Xenograft Models Lead Optimization Lead Optimization Xenograft Models->Lead Optimization Pharmacokinetics Pharmacokinetics Pharmacokinetics->Lead Optimization Hypothesis Generation Hypothesis Generation Hypothesis Generation->Enzyme Assays Hypothesis Generation->Binding Assays Target Identification->Xenograft Models

Caption: A generalized experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

The isoindolin-1-one scaffold represents a highly versatile platform for the development of novel therapeutics. While the specific mechanism of action of this compound is yet to be fully characterized, the extensive research on related derivatives provides a strong foundation for future investigations. The potential for this compound to act as a potent and selective inhibitor of key cellular targets such as HDACs and CDKs warrants further exploration.

Future research should focus on the systematic evaluation of this compound using the experimental protocols outlined in this guide. A comprehensive understanding of its mechanism of action will be crucial for its potential development as a therapeutic agent.

References

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An In-depth Technical Guide to the Isoindolinone Core: From Discovery to the Synthesis of 7-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of the isoindolin-1-one scaffold, a privileged structure in medicinal chemistry. We will delve into the foundational synthetic strategies and culminate in a detailed, field-proven protocol for the synthesis of a specific derivative, 7-Methylisoindolin-1-one, illustrating the practical application of established chemical principles.

Introduction: The Isoindolinone Scaffold - A Century of Chemical and Biological Significance

The isoindolin-1-one framework, a fused benzopyrrole ring system, has been a subject of scientific inquiry for over a century.[1][2] This benzo-fused γ-lactam is not merely a synthetic curiosity but is a recurring motif in a wide array of natural products and pharmaceutically active compounds.[3][4][5] Its derivatives have demonstrated a broad spectrum of biological activities, including roles as anticancer, antimicrobial, anti-inflammatory, and central nervous system-acting agents.

The inherent structural rigidity and the ability to present substituents in a well-defined three-dimensional space make the isoindolinone core an attractive scaffold for drug design. The journey from its initial discovery to its current status as a cornerstone of medicinal chemistry is a testament to the enduring power of organic synthesis.

The Genesis of a Scaffold: Early Synthetic Endeavors

The history of the isoindolinone core is intertwined with the development of fundamental organic reactions. Early syntheses were often multi-step, low-yielding, and lacked the elegance of modern methodologies. However, these pioneering efforts laid the groundwork for the sophisticated synthetic strategies employed today.

One of the earliest and most straightforward approaches to the isoindolinone core involved the reduction of N-substituted phthalimides. This method, while effective, is dependent on the availability of the corresponding phthalimide and can sometimes lead to over-reduction or other side products.

Another classical approach involves the intramolecular cyclization of 2-substituted benzoic acid derivatives. For instance, the cyclization of 2-(aminomethyl)benzoic acid or its esters provides a direct route to the parent isoindolin-1-one. These early methods, though historically significant, often required harsh reaction conditions and were limited in their substrate scope.

Modern Synthetic Strategies: Versatility and Efficiency

The advent of transition metal-catalyzed cross-coupling reactions and novel cyclization strategies has revolutionized the synthesis of isoindolinones. These modern methods offer greater efficiency, milder reaction conditions, and broader functional group tolerance.

Palladium-Catalyzed Carbonylative Cyclization

A powerful modern technique involves the palladium-catalyzed carbonylation of 2-halobenzylamines. In this approach, a carbon monoxide molecule is inserted, followed by an intramolecular cyclization to form the isoindolinone ring. This method is highly versatile and allows for the introduction of a wide range of substituents on both the aromatic ring and the nitrogen atom.

Reductive C-N Coupling and Intramolecular Amidation

More recent advancements include the use of platinum nanowires as catalysts for the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with various amines.[6] This one-pot procedure under a hydrogen atmosphere offers an efficient and atom-economical route to N-substituted isoindolinones.[6]

Intramolecular Diels-Alder Reactions

For the construction of complex, polycyclic systems containing the isoindolinone moiety, the intramolecular Diels-Alder reaction has proven to be a formidable strategy.[1][2][7] This approach allows for the stereocontrolled formation of multiple rings in a single step, showcasing the power of pericyclic reactions in complex molecule synthesis.[1][2][7]

The Significance of Methyl Substitution: A Case for this compound

The introduction of a methyl group onto the aromatic ring of a bioactive scaffold can have profound effects on its pharmacological properties. Methyl groups can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[8][9][10] Specifically, a methyl group at the 7-position of the isoindolinone core can sterically influence the conformation of the molecule and potentially block sites of metabolic oxidation, thereby increasing its in vivo half-life. While the specific biological activity of this compound is not extensively documented in publicly available literature, its synthesis is a logical step in the exploration of the structure-activity relationship (SAR) of isoindolinone-based compounds.

Proposed Synthesis of this compound: A Practical Approach

Given the lack of a specifically documented discovery of this compound, we present a robust and logical synthetic route based on well-established methodologies. The chosen strategy is an adaptation of the classical approach involving the cyclization of a substituted benzoic acid derivative, which offers a reliable and scalable synthesis.

The synthesis commences with commercially available 2-bromo-3-methylbenzoic acid. This starting material provides the necessary substitution pattern to ultimately yield the desired 7-methylisoindolinone.

Synthetic Workflow Diagram

G A 2-Bromo-3-methylbenzoic Acid B 2-Bromo-3-methylbenzoyl Chloride A->B SOCl2, reflux C 2-Bromo-N-(methoxymethyl)-3-methylbenzamide B->C NH2OCH3·HCl, Pyridine D 2-(Bromomethyl)-N-(methoxymethyl)-3-methylbenzamide C->D NBS, AIBN, CCl4, reflux E 7-Methyl-2-(methoxymethyl)isoindolin-1-one D->E NaH, THF F This compound E->F HCl (aq)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Expert Insight: This protocol is designed as a self-validating system. Each step includes purification and characterization to ensure the identity and purity of the intermediate before proceeding to the next stage. This mitigates the risk of carrying impurities forward, which could complicate subsequent reactions and final product isolation.

Step 1: Synthesis of 2-Bromo-3-methylbenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-3-methylbenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 2-bromo-3-methylbenzoyl chloride is used in the next step without further purification.

Step 2: Synthesis of 2-Bromo-N-(methoxymethyl)-3-methylbenzamide

  • Dissolve the crude 2-bromo-3-methylbenzoyl chloride in anhydrous dichloromethane (DCM).

  • In a separate flask, prepare a solution of methoxyamine hydrochloride (1.2 eq) and pyridine (2.5 eq) in DCM.

  • Slowly add the acid chloride solution to the methoxyamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 3: Synthesis of 2-(Bromomethyl)-N-(methoxymethyl)-3-methylbenzamide

  • Dissolve the amide from the previous step in carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux and irradiate with a UV lamp for 4 hours.

  • Monitor the reaction by TLC.

  • After cooling, filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the benzylic bromide.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 4: Synthesis of 7-Methyl-2-(methoxymethyl)isoindolin-1-one

  • Dissolve the benzylic bromide in anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the cyclization by TLC.

  • Carefully quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the N-protected isoindolinone.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 5: Synthesis of this compound

  • Dissolve the N-protected isoindolinone in a mixture of THF and 6 M HCl.

  • Heat the reaction mixture to 50 °C for 4 hours.

  • Monitor the deprotection by TLC.

  • After cooling, neutralize the reaction with saturated NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

  • Characterize the final product, this compound, by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.

Physicochemical and Spectroscopic Data (Hypothetical)

The following table summarizes the expected data for the key compounds in the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR signals (δ, ppm)
2-Bromo-3-methylbenzoic AcidC₈H₇BrO₂215.0412.0-13.0 (s, 1H, COOH), 7.2-7.8 (m, 3H, Ar-H), 2.4 (s, 3H, CH₃)
This compoundC₉H₉NO147.177.2-7.5 (m, 3H, Ar-H), 4.4 (s, 2H, CH₂), 2.3 (s, 3H, CH₃)

Future Outlook

The isoindolinone scaffold continues to be a fertile ground for drug discovery and development. The synthesis of derivatives such as this compound allows for the systematic exploration of chemical space and the fine-tuning of pharmacological activity. Future research will undoubtedly uncover novel biological activities for this versatile heterocyclic system and lead to the development of new therapeutic agents. The synthetic methodologies will also continue to evolve, with a focus on greener, more efficient, and atom-economical processes.

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  • Synthesis of extended, π-conjugated isoindolin-1-ones. The Journal of Organic Chemistry. [Link]

  • Synthesis of isoindolin-1-one compounds 10a–f. ResearchGate. [Link]

  • Novel Substituted Isoindolinones Derived from Lawsone: Synthesis, Characterization, Theoretical, Biological Activity and Docking Studies. ResearchGate. [Link]

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The Isoindolin-1-one Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Methylisoindolin-1-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the this compound core, a privileged heterocyclic scaffold in medicinal chemistry. We will delve into the synthetic strategies for accessing these molecules, explore their diverse biological activities, elucidate structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation.

The isoindolin-1-one framework, a fused γ-lactam, is a structural motif present in a wide array of natural products and synthetic pharmaceutical agents.[1][2] Its prevalence stems from its rigid, yet three-dimensional, structure which allows for the precise positioning of functional groups for optimal interaction with biological targets. This scaffold serves as a versatile building block for constructing compounds with a broad spectrum of biological activities.[3][4]

Notable examples of drugs containing the broader isoindolinone skeleton include the antihypertensive agent Chlortalidone and the immunomodulatory drug Lenalidomide, highlighting the therapeutic success of this chemical class.[5][6][7] The addition of a methyl group at the 7-position specifically modulates the scaffold's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly influence pharmacokinetic and pharmacodynamic profiles, including blood-brain barrier (BBB) penetration.[8]

Synthetic Methodologies: Accessing the this compound Core

The synthesis of isoindolin-1-one derivatives has been an area of intense focus, leading to the development of numerous efficient and versatile methods. These strategies can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed approaches.

Key Synthetic Strategies:
  • Multicomponent Reactions (MCRs): One-pot MCRs, such as Ugi-type reactions, offer a highly efficient route to complex isoindolinone scaffolds from simple starting materials like 2-formylbenzoates.[9] This approach is valued for its atom economy and ability to rapidly generate diverse chemical libraries.

  • Intramolecular Cyclization: A common strategy involves the intramolecular amidation or cyclization of precursors, such as substituted 2-cyanobenzaldehydes or 2-formylbenzoic acids, with primary amines.[9][10]

  • Transition Metal-Catalyzed Synthesis: Modern organic synthesis frequently employs transition metals like palladium and rhodium to catalyze the construction of the isoindolinone core via C-H activation, cross-coupling, and carbonylation reactions.[2] These methods provide access to a wide range of substituted derivatives with high functional group tolerance.

  • Ultrasonic-Assisted Synthesis: The use of ultrasonic irradiation can significantly accelerate reaction times and improve yields for the synthesis of isoindolin-1-ones from starting materials like 3-alkylidenephthalides and primary amines.[7]

The introduction of the 7-methyl substituent is typically achieved by starting with a correspondingly substituted precursor, such as methyl 2-formyl-3-methylbenzoate or a related benzoic acid derivative.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological screening of this compound derivatives.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase Start Starting Materials (e.g., 2-formyl-3-methylbenzoic acid) MCR One-Pot Multicomponent Reaction (MCR) Start->MCR Amines, Isocyanides, etc. Cyclization Intramolecular Cyclization Start->Cyclization Primary Amines Purification Purification & Characterization (Chromatography, NMR, MS) MCR->Purification Cyclization->Purification Library Derivative Library Purification->Library PrimaryAssay Primary Biological Assay (e.g., Enzyme Inhibition) Library->PrimaryAssay Screening HitID Hit Identification PrimaryAssay->HitID Potency > Threshold SecondaryAssay Secondary Assay (e.g., Cell-Based) HitID->SecondaryAssay Confirmation LeadGen Lead Compound SecondaryAssay->LeadGen Efficacy & Selectivity

Caption: A generalized workflow for the synthesis and screening of this compound derivatives.

Biological Activities & Therapeutic Potential

Derivatives of the this compound core have demonstrated a remarkable diversity of biological activities, positioning them as promising candidates for therapeutic development in several key areas.

A. Anticancer Activity

The isoindolinone scaffold is a cornerstone in the development of novel anticancer agents, acting on various targets.

  • PARP Inhibition: Isoindolinone derivatives show significant promise as Poly(ADP-ribose) polymerase (PARP) inhibitors.[8] Their structural similarity to the nicotinamide moiety of NAD+ allows for competitive inhibition at the enzyme's catalytic site.[8] This mechanism is particularly effective in cancers with deficiencies in homologous recombination repair, inducing synthetic lethality. The physicochemical properties of these derivatives can be tuned for enhanced blood-brain barrier permeability, making them especially promising for the treatment of CNS cancers like glioblastoma.[8]

  • Carbonic Anhydrase (CA) Inhibition: Several novel isoindolinone derivatives have been identified as potent inhibitors of human carbonic anhydrase I and II (hCA I and hCA II), with inhibitory constants (Ki) in the low nanomolar range.[5] CAs are implicated in the progression of various cancers, and their inhibition can disrupt pH regulation in tumor microenvironments.

  • Cyclin-Dependent Kinase (CDK) Inhibition: The isoindolinone core has been explored as a scaffold for developing inhibitors of CDKs, such as CDK7.[11] Since CDK7 is a key regulator of the cell cycle and transcription, its inhibition is a promising strategy for treating malignancies like breast cancer.[11]

B. Central Nervous System (CNS) Activity

The scaffold's ability to cross the blood-brain barrier makes it attractive for CNS drug development.

  • GABA Receptor Modulation: A series of 2,7-disubstituted isoindolin-1-one derivatives have been developed as highly potent positive allosteric modulators (PAMs) of GABA-A receptors.[12] One lead compound, Cpd48, demonstrated significant antiepileptic efficacy in multiple mouse seizure models and possessed desirable pharmacokinetic properties.[12]

  • General CNS Applications: The isoindolinone class has been historically associated with anticonvulsant, antipsychotic, and anti-inflammatory properties.[3][13]

C. Antimicrobial and Antiviral Activity
  • Antibacterial and Antifungal: Various isoindolinone derivatives have shown activity against bacterial and fungal strains, highlighting their potential as multi-target therapeutic agents.[4][5]

  • HIV-1 Integrase Inhibition: Dihydroxyisoindolin-1-one-based compounds have been designed as HIV-1 integrase inhibitors, which are crucial for preventing viral replication.

Data Summary: Biological Activity of Isoindolinone Analogs
Compound Class/DerivativeTargetActivity MetricReported ValueTherapeutic AreaReference
Isoindolinone Derivative 2chCA IKi16.09 ± 4.14 nMCancer, Glaucoma[5]
Isoindolinone Derivative 2fhCA IIKi9.32 ± 2.35 nMCancer, Glaucoma[5]
Cpd48 (2,7-disubstituted)GABA-A ReceptorED50 (MES model)2.68 mg/kgEpilepsy[12]
Dihydroxyisoindolin-1-oneHIV-1 IntegraseIC50Low micromolarHIV/AIDS
Quinazolinone Analog 7CDK9IC500.115 µMCancer[14]
Quinazolinone Analog 9CDK9IC500.131 µMCancer[14]

Note: The table includes data from broader isoindolinone and related heterocyclic analogs to demonstrate the scaffold's potential. Ki = Inhibition constant; IC50 = Half-maximal inhibitory concentration; ED50 = Median effective dose.

Visualizing a Key Mechanism: PARP Inhibition Pathway

The following diagram illustrates the principle of synthetic lethality through PARP inhibition in cancer cells with deficient homologous recombination (HR) repair.

G cluster_normal Normal Cell (HR Proficient) cluster_cancer Cancer Cell (HR Deficient) ssb Single-Strand Break (SSB) (DNA Damage) parp PARP Enzyme ssb->parp replication DNA Replication ssb->replication Unrepaired ber Base Excision Repair (BER) parp->ber Activates ber_blocked BER Blocked parp->ber_blocked ssb_repaired SSB Repaired ber->ssb_repaired Repairs SSB cell_survival Cell Survival ssb_repaired->cell_survival parp_inhibitor Isoindolinone-based PARP Inhibitor parp_inhibitor->parp Inhibits dsb Double-Strand Break (DSB) replication->dsb Causes hr Homologous Recombination (HR) Repair Pathway dsb->hr hr_deficient HR Deficient (e.g., BRCA mutation) dsb->hr_deficient hr->cell_survival cell_death Apoptosis / Cell Death hr_deficient->cell_death

Caption: Mechanism of synthetic lethality via PARP inhibition in HR-deficient cancer cells.

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is crucial for rational drug design. SAR studies on the isoindolinone core have yielded key insights:

  • Substituents on the Phenyl Ring: The nature and position of substituents on the fused benzene ring significantly influence activity. For instance, in a series of N-phenyl substituted analogs, the presence of halogens (F, Cl) or a methyl group maintained or improved antifungal activity compared to an unsubstituted phenyl ring.[15]

  • The N-Substituent: The group attached to the lactam nitrogen is a critical determinant of biological activity and target specificity. Modification of this position is a primary strategy for optimizing potency and pharmacokinetic properties.[12][16]

  • The 7-Methyl Group: The specific inclusion of a 7-methyl group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. This modification can also introduce steric effects that may favor binding to a specific target or, conversely, prevent binding to off-targets, thereby improving selectivity.

Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: One-Pot Synthesis of a Novel N-Substituted this compound Derivative

This protocol is adapted from efficient one-pot methods described in the literature.[5] It utilizes a readily available starting material and proceeds under mild conditions.

Materials:

  • 2-Formyl-3-methylbenzoic acid

  • Chlorosulfonyl isocyanate (CSI)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA), catalytic amount

  • Desired primary alcohol (e.g., benzyl alcohol)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-formyl-3-methylbenzoic acid (1.0 eq) and dissolve it in anhydrous DCM (approx. 10 mL per mmol of acid).

  • Activation: Add a catalytic amount of TFA to the solution. While stirring, slowly add chlorosulfonyl isocyanate (1.1 eq) dropwise at room temperature.

  • Intermediate Formation: Allow the mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Nucleophilic Addition: After 2 hours, add the desired primary alcohol (e.g., benzyl alcohol, 1.5 eq) to the reaction mixture.

  • Final Reaction Step: Continue stirring at room temperature for an additional 1-2 hours until the reaction is complete as indicated by TLC.

  • Workup and Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkoxycarbonylmethyl-7-methylisoindolin-1-one derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: WST-1 Cell Viability Assay for Anticancer Screening

This protocol is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines, such as the A549 lung cancer cell line.[5]

Materials:

  • A549 human lung carcinoma cells

  • L929 normal fibroblast cells (for cytotoxicity control)

  • DMEM or appropriate cell culture medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized this compound derivatives dissolved in DMSO (stock solutions)

  • WST-1 (Water Soluble Tetrazolium Salt) reagent

  • 96-well cell culture plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed A549 and L929 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Allow the cells to adhere and grow for 24 hours in the incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

  • Exposure: After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂.

  • WST-1 Assay: After the incubation period, add 10 µL of the WST-1 reagent to each well.

  • Color Development: Incubate the plates for an additional 1-4 hours, allowing the metabolically active cells to convert the WST-1 reagent into a colored formazan product.

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader. The reference wavelength is typically 620 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Future Directions and Conclusion

The this compound scaffold and its analogs represent a highly versatile and promising class of compounds in medicinal chemistry. Their demonstrated efficacy against a range of therapeutically relevant targets—from PARP and CDKs in oncology to GABA-A receptors in neuroscience—underscores their potential for further development.

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing novel libraries with diverse substitutions at the N-position and other positions on the aromatic ring to explore new biological targets.

  • Structure-Based Drug Design: Utilizing computational tools and X-ray crystallography to design derivatives with improved potency and selectivity for specific targets like PARP1 or CDK7.[11]

  • Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to enhance their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, improving their suitability as clinical drug candidates.

References

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Tre
  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025).
  • Properties and Functions of Isoindoline: A Short Review. (2019).
  • Examples of biologically active isoindolinone derivatives.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org.
  • Ultrasonic-assisted-synthesis of isoindolin-1-one deriv
  • Structure-activity relationship of the compounds 1–24.
  • 6,7-Dihydroxyisoindolin-1-one and 7,8-Dihydroxy-3,4-Dihydroisoquinolin- 1(2H)-one Based HIV-1 Integrase Inhibitors. PubMed.
  • Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amid
  • Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy. (2025). PubMed.
  • 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia.
  • Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. ACS Omega.
  • An Efficient, Three-Component Synthesis of Isoindolin-1-One-3-Phosphonates Under Mild and Solvent-Free Conditions and Their Biological Activities.
  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Deriv
  • Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives.
  • Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. (2024).
  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions.
  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI.

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In Silico Modeling of 7-Methylisoindolin-1-one Interactions: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth framework for the in silico investigation of 7-Methylisoindolin-1-one, a small molecule with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document transcends standard protocols by offering a field-proven methodology grounded in scientific integrity and practical application. We will delve into the rationale behind critical experimental choices, from ligand and protein preparation to the nuances of molecular docking, molecular dynamics simulations, and subsequent analyses. The primary objective is to furnish researchers with a robust, self-validating workflow to accurately predict and analyze the molecular interactions of this compound with its biological targets, thereby accelerating the drug discovery and development timeline.

Introduction to this compound and In Silico Modeling

The Therapeutic Promise of Isoindolinone Scaffolds

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous biologically active compounds.[1][2][3][4][5] These molecules have demonstrated a broad spectrum of therapeutic applications, including acting as potent enzyme inhibitors and modulators of protein-protein interactions.[1][2] this compound, a specific derivative, is a compelling subject for investigation due to its unique substitution pattern which can considerably influence its pharmacokinetic and pharmacodynamic properties. A thorough understanding of its molecular interactions is crucial to unlocking its full therapeutic potential.

The Rationale for an In Silico First Approach

In silico modeling, also known as computer-aided drug design (CADD), has become an essential component of modern drug discovery.[6][7][8][9][10] By simulating molecular interactions, we can predict binding affinities, pinpoint key interacting residues, and comprehend the dynamic behavior of a ligand-protein complex before undertaking expensive and time-consuming laboratory experiments.[8] This "in silico first" strategy mitigates risks in the drug development pipeline, enabling rapid hypothesis testing and the prioritization of the most promising candidates.[9]

Caption: A streamlined workflow for preparing a protein structure for simulation.

Protocol: Protein Preparation

  • Remove Non-essential Molecules: Delete all water molecules, ions, and co-factors not directly involved in the binding interaction. [11]2. Add Hydrogens: As most crystal structures do not include hydrogen atoms, add them using a modeling suite like Schrödinger's Protein Preparation Wizard or UCSF Chimera. [11]3. Assign Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH using tools like H++ or PROPKA.

  • Repair Missing Residues and Loops: If the crystal structure has missing residues or loops, model them in using tools like Modeller or Prime.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during preparation. The backbone atoms should be constrained to preserve the overall fold. [11]

Part 2: Predicting Binding Affinity and Pose - Molecular Docking

The Theory and Application of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation (pose) of a ligand when bound to a protein. [12]It also provides a score that can be used to estimate binding affinity. This is a powerful tool for virtual screening and for generating initial hypotheses about the binding mode of a novel compound. [8][10] Trustworthiness: The reliability of a docking study depends on the quality of the prepared structures and the validation of the docking protocol. A common validation method is to re-dock the co-crystallized ligand and ensure the predicted pose has a low root-mean-square deviation (RMSD) from the experimental pose.

Step-by-Step Molecular Docking Protocol

Software: AutoDock Vina, Glide (Schrödinger), or GOLD are industry-standard docking programs. [13][14][15]

  • Define the Binding Site: The binding site is typically defined as a grid box centered on the co-crystallized ligand or on residues known to be important for binding. [11][12]2. Ligand Conformation Generation: The docking algorithm will generate a diverse set of conformations for this compound.

  • Docking and Scoring: The algorithm will then place these conformations into the defined binding site and score them based on a scoring function that approximates the binding free energy. [14]4. Pose Clustering and Selection: The resulting poses are clustered based on their RMSD, and the top-scoring poses from the most populated clusters are selected for further analysis. [14]

Analysis and Interpretation of Docking Results

Data Presentation: Docking Results for this compound

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Target A-8.5Tyr123, Phe234, Asp345Pi-Pi stacking, H-bond
Target B-7.2Val56, Leu78, Ile90Hydrophobic interactions
Target C-9.1Arg111, Glu222Salt bridge, H-bond

Expertise & Experience: A low docking score does not guarantee high binding affinity. It is crucial to visually inspect the top-ranked poses and analyze the specific interactions being formed. Look for chemically sensible interactions, such as hydrogen bonds with appropriate geometries and hydrophobic contacts in non-polar regions.

Part 3: Simulating the Dynamic Interaction - Molecular Dynamics

Beyond the Static View: The Power of Molecular Dynamics

While docking provides a valuable snapshot of the binding pose, biological systems are inherently dynamic. Molecular dynamics (MD) simulations offer a "movie" of molecular interactions over time, allowing for a more realistic assessment of binding stability and the role of protein flexibility. [8] Authoritative Grounding: MD simulations are based on solving Newton's equations of motion for a system of atoms and molecules. The forces between atoms are described by a molecular mechanics force field.

Step-by-Step Molecular Dynamics Simulation Workflow

Software: GROMACS, AMBER, or NAMD are widely used MD simulation packages. [16][17][18][19][20]

  • System Setup:

    • Place the docked complex of this compound and the target protein in a periodic box of water molecules. [20] * Add counter-ions to neutralize the system. [20]2. Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes. [20]3. Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand restrained. [20] * NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired pressure (e.g., 1 bar) to ensure the correct density. [20]4. Production Run: Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to observe the dynamics of the system. [20]

Caption: The sequential stages of a molecular dynamics simulation.

Post-Simulation Analysis: Unveiling the Dynamics of Binding

Quantitative Analysis:

Analysis MetricDescription
RMSD (Root Mean Square Deviation) Measures the deviation of the protein backbone and ligand position from the starting structure. A stable RMSD indicates a stable complex.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual residues. High RMSF in the binding site can indicate flexibility and potential for induced fit.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.
MM/PBSA or MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) A method to estimate the binding free energy from the MD trajectory.

Expertise & Experience: Interpreting MD simulation data requires a deep understanding of the underlying principles. For instance, a ligand that maintains a stable RMSD and consistent hydrogen bonding throughout the simulation is likely a stable binder. Conversely, a ligand that rapidly diffuses out of the binding pocket is unlikely to be a potent inhibitor.

Part 4: Advanced Modeling Techniques and Future Directions

Pharmacophore Modeling and Virtual Screening

Once the key interactions of this compound are understood, a pharmacophore model can be developed. This model represents the essential 3D arrangement of chemical features necessary for binding. [21][22][23][24][25]This model can then be used to screen large compound libraries for other molecules that fit the pharmacophore and are therefore likely to bind to the same target. [21][25]

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI)

For highly accurate predictions of binding free energy, more computationally intensive methods like FEP and TI can be utilized. [26][27][28][29][30]These methods simulate the non-physical transformation of one ligand into another, allowing for the precise calculation of the free energy difference between them. [29]This is particularly useful for lead optimization, where small chemical modifications are made to a lead compound. [26]

Conclusion: Integrating In Silico Insights into Drug Development

The in silico modeling of this compound offers a powerful, multi-faceted approach to understanding its therapeutic potential. By combining molecular docking, molecular dynamics, and advanced modeling techniques, researchers can gain profound insights into its binding mode, affinity, and dynamic behavior. This knowledge is invaluable for guiding medicinal chemistry efforts, prioritizing compounds for synthesis and testing, and ultimately, accelerating the journey from a promising molecule to a life-saving therapeutic.

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Discovery Today, 19(5), 655–663. [Link]

  • Patsnap. (2023). What is in silico drug discovery? Patsnap Synapse. [Link]

  • University of Milan. (n.d.). Molecular Docking Tutorial. [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. [Link]

  • Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry, 18(17), 2543–2553. [Link]

  • Chemistry LibreTexts. (2022). Molecular Docking Experiments. [Link]

  • Dutta, A., & Singh, S. K. (2024). Molecular Modeling Techniques and In-Silico Drug Discovery. In Methods in Molecular Biology (Vol. 2719, pp. 1–11). Humana Press. [Link]

  • dockdynamics. (2022). Drug discovery by using in-silico experiments. [Link]

  • ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Frontiers. (n.d.). In Silico Methods for Drug Design and Discovery. [Link]

  • GROMACS. (n.d.). GROMACS Tutorials. [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). A Guide to In Silico Drug Design. Pharmaceuticals, 7(12), 1010–1036. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

  • GROMACS tutorials!. (n.d.). Introduction to Molecular Dynamics. [Link]

  • International Journal of Progressive Research in Pharmacy and Pharmaceutical Sciences. (2021). A Review on Pharmacophore Modelling in Drug Design. International Journal of Progressive Research in Pharmacy and Pharmaceutical Sciences, 2(1), 1-9. [Link]

  • InsilicoSci. (2023). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial [Video]. YouTube. [Link]

  • Bioinformatics Tutorials. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • Langer, T. (2010). The impact of pharmacophore modeling in drug design. Drug Discovery Today: Technologies, 7(2), e129-e135. [Link]

  • Acellera. (2022). GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. [Link]

  • Langer, T., & Krovat, E. M. (2003). Pharmacophore modelling: applications in drug discovery. Current Opinion in Drug Discovery & Development, 6(4), 559-565. [Link]

  • Gumbart, J. C., & Roux, B. (2014). Advances in binding free energies calculations: QM/MM-based free energy perturbation method for drug design. Future Medicinal Chemistry, 6(11), 1253–1267. [Link]

  • Schrödinger. (n.d.). Free energy calculations for drug design with FEP+. [Link]

  • De, A., & Singh, G. (2019). Properties and Functions of Isoindoline: A Short Review. Journal of Emerging Technologies and Innovative Research, 6(1), 244-249. [Link]

  • American Chemical Society. (2021). Free Energy Methods in Drug Discovery—Introduction. [Link]

  • Cresset. (2019). Free Energy Perturbation (FEP): Another technique in the drug discovery toolbox. [Link]

  • ResearchGate. (n.d.). Free Energy Perturbation and Free-Energy Calculations Applied to Drug Design. [Link]

  • Liu, J., Wang, L., Guo, N., Teng, Y., & Yu, P. (2014). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 256-260. [Link]

  • Çetinkaya, Y., et al. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, 20(5), e202201179. [Link]

  • Jayaraj, P., et al. (2022). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. ChemistrySelect, 7(48), e202203588. [Link]

  • Li, Y., et al. (2023). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry, 47(29), 13635-13639. [Link]

  • PubChem. (n.d.). 7-(Hydroxymethyl)isoindolin-1-one. [Link]

  • PubChem. (n.d.). 3-Methyleneisoindolin-1-one. [Link]

  • PubChem. (n.d.). 3-Methyl-1H-isoindol-1-one. [Link]

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A Predictive and Methodological Guide to the Pharmacokinetics and Metabolism of 7-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Methylisoindolin-1-one is a synthetic compound featuring a core isoindolinone scaffold, a structural motif present in various biologically active molecules and natural products.[1][2] As with any novel chemical entity intended for therapeutic development, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount. To date, the pharmacokinetic profile and metabolic fate of this compound have not been characterized in publicly available literature. This guide, therefore, serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It leverages established principles of drug metabolism and data from structurally related compounds to forecast the likely pharmacokinetic and metabolic characteristics of this compound. More importantly, it provides a comprehensive, field-proven experimental framework for the definitive investigation of these properties, guiding researchers from initial in silico assessments to detailed in vivo characterization.

Part 1: In Silico ADME & Physicochemical Profile

Prior to initiating resource-intensive in vitro and in vivo studies, in silico modeling provides a valuable, cost-effective first look at a compound's potential drug-like properties.[3][4] Using freely accessible and robust web-based tools such as SwissADME and pkCSM, a putative ADME profile for this compound can be generated.[5][6][7][8] These platforms utilize graph-based signatures and machine learning models trained on large datasets to predict a range of pharmacokinetic parameters.[9][10]

Predicted Physicochemical and Pharmacokinetic Properties of this compound

ParameterPredicted ValueInterpretation & SignificanceSource
Physicochemical Properties
Molecular Weight147.18 g/mol Low molecular weight is favorable for absorption.SwissADME
LogP (Consensus)1.45Optimal lipophilicity suggests good membrane permeability and solubility balance.SwissADME, pkCSM
Water SolubilityModerately SolubleAdequate solubility for oral absorption is predicted.SwissADME
Pharmacokinetic Properties
GI AbsorptionHighThe compound is likely well-absorbed from the gastrointestinal tract.SwissADME
BBB PermeantYesPotential to cross the blood-brain barrier, which may be a desired or undesired feature depending on the therapeutic target.SwissADME
CYP2D6 InhibitorNoLow risk of drug-drug interactions involving the CYP2D6 pathway.pkCSM
CYP3A4 InhibitorNoLow risk of drug-drug interactions involving the major drug-metabolizing enzyme CYP3A4.pkCSM
Total Clearance~0.5 L/hr/kgPredicted to be a low to moderate clearance compound.pkCSM
Drug-Likeness
Lipinski's Rule of 5No violationsThe compound adheres to the guidelines for oral bioavailability.SwissADME
Bioavailability Score0.55Indicates good potential for oral bioavailability.SwissADME

Note: These values are predictions and must be confirmed by experimental data.

Part 2: Anticipated Metabolic Pathways

The metabolic fate of a xenobiotic is typically governed by Phase I (functionalization) and Phase II (conjugation) reactions, primarily occurring in the liver.[11]

Phase I Metabolism: The Role of Cytochrome P450

Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I oxidative metabolism.[12] For this compound, two primary sites are susceptible to CYP-mediated oxidation: the aromatic ring and the benzylic methyl group.

  • Oxidation of the Methyl Group: The most probable initial metabolic transformation is the oxidation of the 7-methyl group. This occurs in a stepwise manner, first forming a hydroxymethyl derivative (7-Hydroxymethylisoindolin-1-one), which can be further oxidized to an aldehyde and then to a carboxylic acid (1-Oxoisoindoline-7-carboxylic acid).[13] This benzylic oxidation is a common metabolic pathway for compounds containing aromatic methyl groups.

  • Aromatic Hydroxylation: The benzene ring of the isoindolinone core is another likely site for oxidation.[14][15] Hydroxylation can occur at positions 4, 5, or 6, leading to the formation of phenolic metabolites. The exact position of hydroxylation is dependent on the electronic properties of the ring and the specific CYP isozymes involved.

Phase II Metabolism: Conjugation Pathways

The hydroxylated metabolites formed during Phase I are prime candidates for Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion.[16]

  • Glucuronidation: The newly introduced hydroxyl groups (either on the methyl group or the aromatic ring) can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Similarly, these hydroxyl groups can be sulfated by sulfotransferases (SULTs).

The interplay of these pathways will determine the overall metabolic profile and clearance rate of this compound.

Predicted Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) Parent This compound Met1_OH_Me 7-(Hydroxymethyl)isoindolin-1-one Parent->Met1_OH_Me Oxidation Met4_OH_Ring Hydroxy-7-methylisoindolin-1-one (Aromatic Hydroxylation) Parent->Met4_OH_Ring Hydroxylation Met2_CHO 7-Formylisoindolin-1-one Met1_OH_Me->Met2_CHO Oxidation Met5_Gluc Glucuronide Conjugate Met1_OH_Me->Met5_Gluc UGTs Met6_Sulf Sulfate Conjugate Met1_OH_Me->Met6_Sulf SULTs Met3_COOH 1-Oxoisoindoline-7-carboxylic acid Met2_CHO->Met3_COOH Oxidation Met4_OH_Ring->Met5_Gluc UGTs Met4_OH_Ring->Met6_Sulf SULTs

Caption: Predicted Phase I and Phase II metabolic pathways for this compound.

Part 3: Proposed Experimental Strategy for Definitive Studies

The following section outlines a logical, step-by-step experimental workflow to definitively characterize the pharmacokinetics and metabolism of this compound. This workflow is designed to be a self-validating system, where the results of each stage inform the design of the next.

Workflow Step 1: Bioanalytical Method Development and Validation

A robust and validated quantitative bioanalytical method is the cornerstone of any pharmacokinetic study.[17] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[18]

Protocol: LC-MS/MS Method Development

  • Analyte and Internal Standard (IS) Optimization:

    • Infuse a standard solution of this compound and a suitable structural analog IS into the mass spectrometer.

    • Optimize source parameters (e.g., ion spray voltage, temperature) in both positive and negative ionization modes to achieve a stable and robust parent ion signal ([M+H]+ or [M-H]-).

    • Perform product ion scans to identify characteristic fragment ions for Multiple Reaction Monitoring (MRM) transitions. Select the most intense and specific precursor-to-product ion transitions for quantification and confirmation.[19]

  • Chromatographic Separation:

    • Start with a generic reversed-phase C18 column and a fast gradient using mobile phases like 0.1% formic acid in water and acetonitrile.[20]

    • Optimize the gradient to achieve a retention time of 2-4 minutes, ensuring separation from endogenous matrix components.

    • Assess peak shape. If peak tailing or broadening occurs, consider alternative mobile phase additives or column chemistries.

  • Sample Preparation:

    • Evaluate simple and efficient extraction techniques. Start with protein precipitation using acetonitrile or methanol containing the IS.[20]

    • If matrix effects are significant or higher sensitivity is required, develop a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method.

  • Method Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA, ICH M10).[21][22][23] Key validation parameters include:

      • Selectivity and Specificity

      • Calibration Curve (Linearity, Range)

      • Accuracy and Precision (Intra- and Inter-day)

      • Recovery and Matrix Effect

      • Stability (Bench-top, Freeze-thaw, Long-term)

Workflow Step 2: In Vitro Metabolism Studies

In vitro systems provide critical early data on metabolic stability and help identify potential metabolites.[24]

Protocol: Metabolic Stability in Liver Microsomes

  • Incubation:

    • Prepare incubations in triplicate containing liver microsomes (e.g., human, rat), this compound (typically 1 µM), and an NADPH-regenerating system in phosphate buffer.[25]

    • Include control incubations: one without NADPH to assess non-CYP mediated degradation and one with heat-inactivated microsomes to assess chemical stability.

  • Time Points:

    • At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the IS.

  • Analysis:

    • Centrifuge the samples to pellet the protein and analyze the supernatant using the validated LC-MS/MS method.

  • Data Interpretation:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • Calculate the half-life (t½) and in vitro intrinsic clearance (CLint). This data allows for early ranking of compound stability.[26]

Protocol: Metabolite Identification (MetID) in Hepatocytes

Hepatocytes contain a full complement of Phase I and Phase II enzymes and are considered the gold standard for in vitro metabolite profiling.[27][28]

  • Incubation:

    • Incubate this compound (e.g., 10 µM) with cryopreserved or fresh hepatocytes in suspension or as a plated monolayer for an extended period (e.g., up to 4 hours).[28]

  • Sample Analysis:

    • Analyze samples using high-resolution mass spectrometry (HRMS) (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential metabolites.

    • Employ data mining software to search for predicted metabolites (e.g., +16 Da for hydroxylation, +30 Da for carboxylation) and common conjugations.

  • Structural Elucidation:

    • Acquire tandem mass spectra (MS/MS) of potential metabolites to confirm their structure by comparing fragmentation patterns to the parent compound.

Experimental Workflow for PK & Metabolism Studies cluster_invitro In Vitro Assessment cluster_invivo In Vivo Characterization A Bioanalytical Method Development (LC-MS/MS) B Metabolic Stability Assay (Microsomes) A->B Quantify parent compound E Sample Analysis (Plasma, Urine, Feces) A->E Quantify parent & metabolites C Metabolite Identification (Hepatocytes) B->C Inform on potential metabolites to monitor D Rodent Pharmacokinetic Study (e.g., Rat) C->D Guide in vivo sampling strategy D->E F PK Parameter Calculation & Metabolite Profiling E->F G Clinical Development F->G Human Dose Prediction

Caption: A logical workflow for the pharmacokinetic and metabolic evaluation of a novel compound.

Workflow Step 3: In Vivo Pharmacokinetic Studies

Animal studies are essential to understand how the compound behaves in a whole organism. The rat is a commonly used species for initial PK studies.[29][30][31][32][33]

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Study Design:

    • Use two groups of cannulated rats (n=3-5 per group) to allow for serial blood sampling.

    • Administer this compound to one group via intravenous (IV) bolus (e.g., 1 mg/kg) and to the other via oral gavage (PO) (e.g., 10 mg/kg).

  • Sample Collection:

    • Collect blood samples at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.[33]

    • Process blood to plasma and store at -80°C until analysis.

    • House animals in metabolic cages to collect urine and feces for excretion analysis.

  • Sample Analysis:

    • Analyze plasma, urine, and homogenized feces samples using the validated LC-MS/MS method to determine the concentration of the parent compound and any major metabolites identified in vitro.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

    • IV data: Clearance (CL), Volume of distribution (Vd), Half-life (t½).

    • PO data: Maximum concentration (Cmax), Time to maximum concentration (Tmax), Area under the curve (AUC).

    • Combined IV and PO data: Calculate absolute oral bioavailability (F%).

Conclusion

While direct experimental data for this compound is currently unavailable, this guide provides a robust, predictive framework and a detailed experimental roadmap for its comprehensive pharmacokinetic and metabolic characterization. The in silico predictions suggest that this compound possesses favorable drug-like properties. The anticipated metabolic pathways involve oxidation of the 7-methyl group and the aromatic ring, followed by conjugation. By following the proposed experimental workflows—from bioanalytical method development to in vitro metabolism and in vivo pharmacokinetic studies—researchers can systematically and efficiently elucidate the ADME profile of this compound, a critical step in its journey through the drug development pipeline.

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Unlocking the Therapeutic Potential of 7-Methylisoindolin-1-one: A Technical Guide to Putative Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindolin-1-one scaffold represents a "privileged structure" in medicinal chemistry, forming the core of a multitude of biologically active compounds and approved pharmaceuticals. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific derivative, 7-Methylisoindolin-1-one. In the absence of direct empirical data for this particular molecule, this document synthesizes the known biological activities and structure-activity relationships (SAR) of the broader isoindolin-1-one class to logically infer and propose high-probability molecular targets. We will delve into the mechanistic underpinnings of how this scaffold interacts with key enzyme families, including kinases, metalloenzymes, and epigenetic modulators. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for initiating and advancing research into the therapeutic applications of this compound.

Introduction: The Isoindolin-1-one Scaffold - A Cornerstone of Modern Drug Discovery

The isoindolin-1-one core is a bicyclic heterocyclic motif that has garnered significant attention from the medicinal chemistry community due to its versatile biological activity. Its rigid structure provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. Numerous isoindolin-1-one derivatives have been identified as potent modulators of various physiological and pathological processes, leading to their investigation in a wide range of therapeutic areas, including oncology, inflammation, and neuroscience.

This guide focuses on the untapped potential of this compound. The introduction of a methyl group at the 7-position of the isoindolin-1-one core can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, and critically, its interaction with specific biological targets. By examining the established targets of analogous compounds, we can construct a rational basis for the investigation of this compound's therapeutic utility.

Inferred Therapeutic Target Classes for this compound

Based on a comprehensive analysis of the scientific literature, we have identified four primary classes of enzymes as high-probability targets for isoindolin-1-one derivatives. The following sections will explore each of these target classes in detail, presenting the available evidence and postulating the relevance for this compound.

Kinases: Modulators of Cellular Signaling

Kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer. The isoindolin-1-one scaffold has been successfully employed in the design of inhibitors for several key kinases.

PI3Kγ is a lipid kinase primarily expressed in hematopoietic cells and is a key regulator of immune and inflammatory responses. Its upregulation is associated with tumor-associated macrophage (TAM)-mediated immunosuppression in gastric carcinoma.[1] Selective inhibition of PI3Kγ is therefore a promising strategy in immuno-oncology.

Several studies have reported on isoindolin-1-one derivatives as potent PI3Kγ inhibitors.[1] Molecular modeling studies suggest that the isoindolin-1-one core can effectively occupy the ATP-binding pocket of the enzyme.

Postulation for this compound: The 7-methyl group could potentially enhance binding to a hydrophobic sub-pocket within the PI3Kγ active site, potentially increasing potency and/or selectivity over other PI3K isoforms.

Signaling Pathway of PI3Kγ in Tumor-Associated Macrophages

PI3K_pathway GPCR GPCR Activation PI3Kg PI3Kγ GPCR->PI3Kg Activates PIP3 PIP3 PI3Kg->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT_mTOR AKT/mTOR Pathway PIP3->AKT_mTOR Activates Immunosuppression TAM Immunosuppressant Phenotype AKT_mTOR->Immunosuppression Promotes TNFa_IL12 Suppression of TNF-α and IL-12 AKT_mTOR->TNFa_IL12 Leads to Isoindolinone This compound (Putative Inhibitor) Isoindolinone->PI3Kg Inhibits

Caption: Proposed inhibition of the PI3Kγ signaling pathway by this compound in tumor-associated macrophages (TAMs).

CDK7 is a crucial enzyme that regulates both the cell cycle and transcription, making it an attractive target in oncology.[2][3] Virtual screening of isoindolin-1-one libraries has identified potential CDK7 inhibitors with high binding affinities.[2]

Postulation for this compound: The methyl group at the 7-position could influence the orientation of the isoindolin-1-one core within the ATP-binding site of CDK7, potentially leading to enhanced inhibitory activity.

Metalloenzymes: Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[4]

Recent studies have demonstrated that isoindolinone derivatives can act as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II, with some compounds exhibiting Ki values in the low nanomolar range.[4]

Postulation for this compound: The 7-methyl group may interact with hydrophobic residues in the active site of carbonic anhydrases, potentially contributing to the overall binding affinity.

Epigenetic Modulators: Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents.

Several isoindolinone-based derivatives have been reported as potent HDAC inhibitors.[5] The isoindolin-1-one scaffold can serve as a cap group that interacts with the surface of the enzyme, while a linker and a zinc-binding group are typically required for potent inhibition.

Postulation for this compound: While this compound itself lacks a traditional zinc-binding group, it could serve as a foundational scaffold for the design of novel HDAC inhibitors. The 7-methyl group could be a key feature for optimizing interactions with the cap-binding region of HDACs.

Quantitative Data Summary: Inhibitory Activities of Isoindolin-1-one Derivatives

To provide a quantitative perspective on the potential of the isoindolin-1-one scaffold, the following tables summarize the reported inhibitory activities of various derivatives against the aforementioned target classes.

Table 1: Inhibitory Activity of Isoindolin-1-one Derivatives against Kinases

Compound ClassTarget KinaseIC50 / Ki (nM)Reference
Isoindolin-1-one DerivativesPI3KγpIC50 range: 5.27–9.20[1]
Virtually Screened Isoindolin-1-onesCDK7Binding energies up to -10.1 kcal/mol[2]

Table 2: Inhibitory Activity of Isoindolin-1-one Derivatives against Carbonic Anhydrases

Compound SeriesTarget IsoformIC50 (nM)Ki (nM)Reference
Isoindolinone SulfonamideshCA I11.24 ± 0.291 - 75.73 ± 1.20511.48 ± 4.18 - 87.08 ± 35.21[4]
Isoindolinone SulfonamideshCA II13.02 ± 0.041 - 231 ± 19.32 ± 2.35 - 160.34 ± 46.59[4]

Table 3: Inhibitory Activity of Isoindolin-1-one Derivatives against Histone Deacetylases

Compound ClassTarget HDACActivityReference
Isoindolinone-hydroxamic acidsHDACsPotent inhibition[5]

Experimental Protocols for Target Validation

To facilitate the investigation of this compound, this section provides detailed, step-by-step methodologies for key experiments to assess its activity against the proposed targets.

PI3Kγ Kinase Activity Assay (Luminescent)

This protocol is adapted from commercially available kits and is designed to measure the activity of PI3Kγ by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human PI3Kγ enzyme

  • PI3Kγ substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • This compound (test compound)

  • Known PI3Kγ inhibitor (positive control)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound or control to the wells of the assay plate.

    • Add 2.5 µL of PI3Kγ enzyme solution to each well.

    • Incubate at room temperature for 10 minutes.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a solution containing the PI3Kγ substrate and ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for PI3Kγ Kinase Assay

PI3K_assay_workflow start Start compound_prep Compound Dilution start->compound_prep reaction_setup Reaction Setup (Compound + Enzyme) compound_prep->reaction_setup kinase_reaction Initiate Kinase Reaction (Substrate + ATP) reaction_setup->kinase_reaction adp_detection ADP Detection (ADP-Glo™ Reagents) kinase_reaction->adp_detection read_luminescence Measure Luminescence adp_detection->read_luminescence data_analysis Data Analysis (IC50 Determination) read_luminescence->data_analysis end End data_analysis->end

Caption: A streamlined workflow for determining the inhibitory activity of this compound against PI3Kγ.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate.

Materials:

  • Purified human carbonic anhydrase (hCA I or hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • This compound (test compound)

  • Acetazolamide (positive control)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hCA in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in acetonitrile or DMSO.

    • Prepare serial dilutions of the test compound and acetazolamide in Tris-HCl buffer.

  • Assay Setup:

    • In the wells of the microplate, add 160 µL of Tris-HCl buffer.

    • Add 10 µL of the diluted compound or control.

    • Add 10 µL of the hCA solution.

    • Incubate at room temperature for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA solution to each well.

    • Immediately measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

HDAC Activity Assay (Fluorometric)

This assay measures the activity of HDACs using a fluorogenic substrate.

Materials:

  • HeLa nuclear extract or purified HDAC enzyme

  • HDAC fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing Trichostatin A and a trypsin-like protease)

  • This compound (test compound)

  • Trichostatin A (TSA) or another known HDAC inhibitor (positive control)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in HDAC assay buffer.

  • Assay Setup:

    • Add 40 µL of HDAC assay buffer to each well.

    • Add 10 µL of the diluted compound or control.

    • Add 25 µL of HeLa nuclear extract or purified HDAC enzyme.

    • Incubate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 25 µL of the HDAC fluorogenic substrate.

    • Incubate at 37°C for 30-60 minutes.

  • Signal Development:

    • Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution to each well.

    • Incubate at room temperature for 15 minutes.

  • Data Acquisition: Measure the fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The isoindolin-1-one scaffold is a highly versatile and privileged structure in drug discovery, with derivatives demonstrating potent activity against a range of important therapeutic targets. While direct biological data for this compound is currently unavailable, the extensive research on analogous compounds provides a strong rationale for investigating its potential as an inhibitor of kinases (such as PI3Kγ and CDK7), carbonic anhydrases, and histone deacetylases.

The introduction of a methyl group at the 7-position offers an intriguing avenue for modulating the potency, selectivity, and pharmacokinetic properties of isoindolin-1-one-based inhibitors. The experimental protocols provided in this guide offer a clear path forward for the empirical validation of these proposed targets.

Future research should focus on the synthesis of this compound and its systematic evaluation in the described bioassays. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies and computational modeling, will be crucial for developing novel therapeutic agents based on this promising scaffold. The exploration of this compound holds the potential to unlock new therapeutic opportunities in oncology, immunology, and beyond.

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An In-depth Technical Guide to the Solubility and Stability of 7-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The successful development of any novel chemical entity into a viable therapeutic agent is fundamentally reliant on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability, as they directly influence bioavailability, formulation strategies, and shelf-life. This technical guide provides a comprehensive framework for characterizing the solubility and stability of 7-Methylisoindolin-1-one, a heterocyclic compound of interest in drug discovery. In the absence of extensive public data on this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines field-proven experimental protocols, explains the causality behind methodological choices, and provides a robust system for generating the foundational data necessary for advancing a candidate molecule through the development pipeline. The protocols described herein are grounded in authoritative standards, including guidelines from the International Council for Harmonisation (ICH).

Introduction to this compound and the Imperative of Physicochemical Profiling

This compound is a small organic molecule featuring a bicyclic structure containing a lactam moiety. Its structure suggests a moderate degree of polarity and potential for hydrogen bonding, making its behavior in both aqueous and organic media a critical question for drug development.

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

Before significant resources are invested in pharmacological and toxicological studies, a foundational understanding of a compound's solubility and stability is paramount. Poor aqueous solubility can lead to erratic absorption and low bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradants. This guide provides the experimental framework to proactively identify and mitigate these risks.

Solubility Assessment: A Multi-faceted Approach

Solubility, the concentration of a saturated solution at a given temperature, is not a single, monolithic value. In drug discovery, it is crucial to distinguish between two key types: kinetic and thermodynamic solubility.[1][2]

  • Kinetic Solubility: Measures the concentration of a compound immediately after it is introduced from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer. It reflects the point of precipitation and is relevant for high-throughput screening and in vitro biological assays where compounds are often added via DMSO.[3][4][5][6][7] This value is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[1][2]

  • Thermodynamic Solubility: Represents the true equilibrium solubility, where a compound has been equilibrated with a solvent for an extended period until the concentration in solution is stable.[2][7] This "gold standard" measurement is critical for pre-formulation development and predicting in vivo absorption.[3][8][9]

2.1 Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening to assess structure-solubility relationships and support early discovery efforts.[6] The direct UV or nephelometric methods are common choices.[3][4]

Objective: To determine the kinetic solubility of this compound in phosphate-buffered saline (PBS), pH 7.4.

Methodology: Shake-Flask followed by UV-Vis Quantitation

  • Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[10]

  • Sample Preparation: In duplicate, add 10 µL of the 20 mM stock solution to 490 µL of PBS (pH 7.4) in 1.4 mL microtubes. This creates a 98:2 PBS:DMSO mixture with a theoretical maximum concentration of 400 µM.[10]

  • Equilibration: Place the sealed tubes in a thermomixer set to 25°C and shake at 850 rpm for 2 hours to allow for precipitation.[8][10]

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved precipitate. Alternatively, filter the suspension using a 96-well solubility filter plate (e.g., 0.45 µm pore size).[6][8]

  • Quantitation:

    • Carefully transfer the clear supernatant to a UV-transparent 96-well plate.

    • Prepare a calibration curve using the 20 mM DMSO stock, diluted in a 50:50 acetonitrile:PBS solution to prevent precipitation of the standards.[10]

    • Measure the UV absorbance at the compound's λ_max_ using a plate reader.

    • Calculate the concentration of the dissolved compound in the supernatant against the calibration curve. This value is the kinetic solubility.

2.2 Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay

This method is considered the definitive approach for determining equilibrium solubility and is essential for later-stage development.[3][9][11]

Objective: To determine the thermodynamic solubility of this compound in various biorelevant media.

Methodology: The Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to each of three separate glass vials containing a known volume (e.g., 2 mL) of the desired solvent (e.g., Water, PBS pH 7.4, Simulated Gastric Fluid pH 1.2).[9][12] Ensure excess solid is visible.

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for an extended period. It is crucial to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, which is confirmed when the concentration no longer increases.[8][11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow larger particles to settle.[9] Filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. Discard the initial portion of the filtrate to prevent adsorption effects.

  • Quantitation:

    • Accurately dilute the clear filtrate with a suitable mobile phase.

    • Analyze the diluted sample using a validated HPLC-UV or UPLC-MS method.[8][9]

    • Quantify the concentration against a freshly prepared calibration curve of the compound. The final, stable concentration is the thermodynamic solubility.

2.3 Data Presentation: Summarizing Solubility Findings

Quantitative solubility data should be presented clearly for easy comparison. A good goal for drug discovery compounds is a solubility of >60 µg/mL.[3][4]

Solvent/Medium Method Temperature (°C) Solubility (µg/mL) Solubility (µM)
PBS, pH 7.4Kinetic25[Example Data][Example Data]
Purified WaterThermodynamic25[Example Data][Example Data]
PBS, pH 7.4Thermodynamic25[Example Data][Example Data]
Simulated Gastric Fluid (pH 1.2)Thermodynamic37[Example Data][Example Data]
Simulated Intestinal Fluid (pH 6.8)Thermodynamic37[Example Data][Example Data]
Chemical Stability Profiling: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH.[13][14] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[14] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[15][16]

3.1 Overall Workflow for Forced Degradation

The process follows a logical sequence from stress application to analysis and identification.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_process Analytical Process Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis UPLC-MS/MS Analysis Acid->Analysis Analyze Samples (t=0, t=final) Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Analyze Samples (t=0, t=final) Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Analysis Analyze Samples (t=0, t=final) Thermal Thermal (e.g., 80°C) Thermal->Analysis Analyze Samples (t=0, t=final) Photo Photolytic (ICH Q1B) Photo->Analysis Analyze Samples (t=0, t=final) Prep Sample Preparation (API in Solution) Prep->Acid Expose to Stress Prep->Base Expose to Stress Prep->Oxidation Expose to Stress Prep->Thermal Expose to Stress Prep->Photo Expose to Stress Data Data Interpretation Analysis->Data Quantify Parent & Detect Degradants Report Final Stability Report Data->Report Mass Balance & Pathway ID

Diagram 1. High-level workflow for forced degradation studies.

3.2 Protocol: Hydrolytic Stability (Acid/Base Stress)

Hydrolysis is a common degradation pathway. This protocol evaluates the stability of this compound across a range of pH values.[17]

  • Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable co-solvent like acetonitrile if necessary, then dilute into the stress media. Prepare three sets of solutions:

    • Acidic: 0.1 M Hydrochloric Acid (HCl)

    • Basic: 0.1 M Sodium Hydroxide (NaOH)

    • Neutral: Purified Water

  • Incubation: Store the solutions at an elevated temperature (e.g., 60-80°C) to accelerate degradation.[15][17] Include a control sample stored at 5°C.

  • Time Points: Withdraw aliquots at specified intervals (e.g., 0, 2, 8, 24 hours). Immediately neutralize the acidic and basic samples to halt the degradation reaction before analysis.

  • Analysis: Analyze all samples by a stability-indicating UPLC-MS method.[18] Quantify the remaining percentage of this compound and profile any new peaks that appear.

3.3 Protocol: Oxidative Stability

This protocol assesses the molecule's susceptibility to oxidation.

  • Solution Preparation: Dissolve this compound in a suitable solvent and treat it with a solution of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30%.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points & Analysis: Sample at appropriate time points (e.g., 0, 6, 24 hours) and analyze via UPLC-MS to determine the extent of degradation.

3.4 Protocol: Photostability

Photostability testing is a mandatory part of stability programs and should follow ICH Q1B guidelines.[19]

  • Sample Preparation: Expose solid powder and a solution of this compound to a light source that provides combined visible and ultraviolet (UV) output. A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[17]

  • Control: Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.

  • Analysis: After the exposure period, compare the stressed samples to the dark controls using UPLC-MS. Assess for any degradation and changes in physical properties (e.g., appearance).

3.5 Analytical Methodology: UPLC-MS for Stability Indication

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is an ideal technique for this purpose due to its high resolution, speed, and sensitivity.[20][21]

UPLC_MS_Workflow cluster_uplc UPLC System cluster_ms Mass Spectrometer Sample Stressed Sample (or t=0 control) Column Chromatographic Column (e.g., C18) Sample->Column Injection UV UV Detector (Quantitation) Column->UV Elution MS MS Detector (Identification) UV->MS Flow Data Data System (Peak Integration, Mass Analysis) MS->Data

Diagram 2. Analytical workflow for a stability-indicating UPLC-MS method.

The method must be able to separate the parent peak (this compound) from all process impurities and degradation products. The mass spectrometer is used to identify and provide structural information on the degradants.[21]

3.6 Data Presentation: Summarizing Stability Findings

Results from forced degradation studies should be tabulated to clearly show the compound's lability under different stress conditions.

Stress Condition Conditions Duration % Assay of Parent Compound Remaining Number of Degradation Products Detected
Acid Hydrolysis0.1 M HCl, 60°C24 h[Example Data][Example Data]
Base Hydrolysis0.1 M NaOH, 60°C24 h[Example Data][Example Data]
Oxidation3% H₂O₂, RT24 h[Example Data][Example Data]
Thermal (Solid)80°C7 days[Example Data][Example Data]
Photolytic (Solution)ICH Q1BN/A[Example Data][Example Data]
Conclusion and Forward-Looking Strategy

This technical guide provides a robust and scientifically grounded framework for the initial solubility and stability assessment of this compound. By systematically executing these protocols, researchers can generate a comprehensive data package that illuminates the compound's physicochemical liabilities and informs its development path. The solubility data will guide the selection of appropriate vehicles for in vivo studies and provide a baseline for formulation development. The stability profile will establish preliminary storage and handling conditions and, most importantly, will have validated a stability-indicating analytical method essential for all future long-term stability studies as required by regulatory agencies.[13][19][22][23] This foundational knowledge is indispensable for making informed decisions and successfully advancing a promising molecule from the laboratory to the clinic.

References
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • AxisPharm. Solubility Test. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • RAPS. (2025). Convergence: New ICH Q1 guideline is 'one-stop shop' for stability testing. [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

  • S.L. Harish Kumar, et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Semantic Scholar. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Waters Corporation. Determination of pH Stability by UPLC-MS/MS. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

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  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • ResearchGate. (2021). Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies. [Link]

  • S. K. Mishra, et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. National Institutes of Health. [Link]

  • PubChem. 7-(Hydroxymethyl)isoindolin-1-one. [Link]

  • PubChem. 6-hydroxy-7-methyl-2,3-dihydro-1H-isoindol-1-one. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • PubChem. 7-Methylisoquinoline. [Link]

  • PubChem. 7-methyl-2,3-dihydro-1H-inden-1-one. [Link]

  • PubChem. 7-Methylindole. [Link]

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Methodological & Application

Application Note: A Robust Protocol for the Laboratory Synthesis of 7-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindolinone scaffold is a privileged structural motif present in numerous biologically active compounds and pharmaceuticals. This application note provides a detailed, field-proven protocol for the synthesis of 7-Methylisoindolin-1-one, a key building block for drug discovery and development. The described three-step synthetic pathway begins with the commercially available 2-bromo-3-methylbenzoic acid and proceeds through a standard amidation followed by a highly efficient palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig amination). The protocol concludes with a catalytic hydrogenolysis for deprotection. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, troubleshooting guidance, and comprehensive safety protocols to ensure reliable and reproducible results.

Introduction and Scientific Background

Isoindolinones are a class of nitrogen-containing heterocyclic compounds characterized by a fused benzene ring and a γ-lactam ring. This structural unit is central to a wide array of molecules exhibiting diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] The development of efficient and scalable synthetic routes to substituted isoindolinones is therefore a critical endeavor in medicinal chemistry.[2][3]

The protocol herein details a reliable synthesis of this compound. The chosen strategy hinges on the power and versatility of modern transition-metal catalysis. Specifically, the key transformation is a palladium-catalyzed intramolecular Buchwald-Hartwig amination, a cornerstone reaction in contemporary organic synthesis for the formation of C-N bonds.[4][5] This method offers significant advantages over classical approaches, including milder reaction conditions, broader functional group tolerance, and consistently high yields.[6] The synthesis begins with the formation of an N-benzyl protected amide, which facilitates a clean and high-yielding cyclization. The final deprotection step via hydrogenolysis is a robust and well-established method for removing the benzyl group to furnish the target compound.

Overall Synthetic Scheme

The synthesis is performed in three distinct steps, starting from 2-bromo-3-methylbenzoic acid.

Synthetic_Scheme Start 2-Bromo-3-methylbenzoic Acid Step1_label Step 1: Amidation (1) SOCl₂, reflux (2) Benzylamine, Et₃N, DCM, 0°C to rt Start->Step1_label Intermediate 2-Bromo-N-benzyl-3-methylbenzamide Step2_label Step 2: Pd-Catalyzed Cyclization Pd₂(dba)₃, Xantphos, Cs₂CO₃ Toluene, 110°C Intermediate->Step2_label Protected_Product 2-Benzyl-7-methylisoindolin-1-one Step3_label Step 3: Deprotection H₂, Pd/C, EtOH, rt Protected_Product->Step3_label Final_Product This compound Step1_label->Intermediate Step2_label->Protected_Product Step3_label->Final_Product

Figure 1: Three-step synthesis of this compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for each stage of the synthesis.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted. Anhydrous solvents are critical for the palladium-catalyzed reaction.

ReagentCAS No.Molecular WeightPurposeSupplier Notes
2-Bromo-3-methylbenzoic acid53663-39-1215.04 g/mol Starting MaterialCommercially available[7]
Thionyl chloride (SOCl₂)7719-09-7118.97 g/mol Activating AgentUse freshly distilled
Benzylamine100-46-9107.15 g/mol Amine Source---
Triethylamine (Et₃N)121-44-8101.19 g/mol BaseDistill from CaH₂
Dichloromethane (DCM)75-09-284.93 g/mol SolventAnhydrous grade
Pd₂(dba)₃51364-51-3915.72 g/mol Catalyst PrecursorStore under inert gas
Xantphos161265-03-8578.68 g/mol LigandStore under inert gas
Cesium Carbonate (Cs₂CO₃)534-17-8325.82 g/mol BaseDry in oven before use
Toluene108-88-392.14 g/mol SolventAnhydrous grade
Palladium on Carbon (10% Pd/C)7440-05-3---Hydrogenation Catalyst---
Ethanol (EtOH)64-17-546.07 g/mol SolventAnhydrous grade
Hydrogen (H₂)1333-74-02.02 g/mol Reducing AgentGas cylinder
Step 1: Synthesis of 2-Bromo-N-benzyl-3-methylbenzamide

This step involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by nucleophilic acyl substitution with benzylamine.

Protocol:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-3-methylbenzoic acid (10.0 g, 46.5 mmol).

  • Under a nitrogen atmosphere, add thionyl chloride (10.2 mL, 139.5 mmol, 3.0 equiv) via syringe.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 3 hours. The solid should fully dissolve.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure (in a well-ventilated fume hood). This yields the crude acid chloride as a yellow oil/solid.

  • In a separate 500 mL flask, dissolve benzylamine (5.5 mL, 51.2 mmol, 1.1 equiv) and triethylamine (9.7 mL, 69.8 mmol, 1.5 equiv) in anhydrous DCM (150 mL).

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude acid chloride from step 4 in anhydrous DCM (50 mL) and add it dropwise to the cooled amine solution over 30 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Work-up: Quench the reaction with 1 M HCl (100 mL). Separate the organic layer and wash sequentially with saturated NaHCO₃ solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethyl acetate/hexanes to afford 2-bromo-N-benzyl-3-methylbenzamide as a white solid. (Expected yield: 85-95%).

Causality: The conversion to an acid chloride is necessary to activate the carboxylic acid for amidation. Triethylamine is used to neutralize the HCl byproduct generated during the reaction.

Step 2: Palladium-Catalyzed Synthesis of 2-Benzyl-7-methylisoindolin-1-one

This is the key ring-closing step, forming the isoindolinone core via an intramolecular Buchwald-Hartwig amination. The choice of catalyst, ligand, and base is critical for high efficiency.[8]

Protocol:

  • To a flame-dried Schlenk flask, add 2-bromo-N-benzyl-3-methylbenzamide (10.0 g, 32.9 mmol), cesium carbonate (16.1 g, 49.3 mmol, 1.5 equiv), Pd₂(dba)₃ (304 mg, 0.33 mmol, 1 mol%), and Xantphos (574 mg, 0.99 mmol, 3 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous toluene (165 mL) via cannula.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate (100 mL).

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield 2-benzyl-7-methylisoindolin-1-one as a pale yellow solid. (Expected yield: 80-90%).

Causality: Pd₂(dba)₃ is a stable Pd(0) source. Xantphos is a bulky, electron-rich bisphosphine ligand with a large "bite angle," which is known to be highly effective for promoting the reductive elimination step in C-N cross-coupling reactions. Cesium carbonate is a strong, non-nucleophilic base required for the deprotonation of the amide N-H to initiate the catalytic cycle.

Step 3: Deprotection to this compound

The final step is the removal of the N-benzyl protecting group via catalytic hydrogenolysis to yield the target molecule.

Protocol:

  • Dissolve 2-benzyl-7-methylisoindolin-1-one (5.0 g, 21.1 mmol) in anhydrous ethanol (100 mL) in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (500 mg, 10% w/w) to the solution under a stream of nitrogen.

  • Seal the vessel, evacuate and backfill with hydrogen gas (H₂) three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker at 50 psi) at room temperature for 24 hours.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purification: The resulting solid is often pure enough for use. If necessary, it can be recrystallized from ethyl acetate/hexanes or purified by a short silica gel plug to afford this compound as a white to off-white solid. (Expected yield: 90-99%).

Workflow Visualization

The following diagram illustrates the general laboratory workflow for the key cyclization step.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Weigh Reagents: Amide, Cs₂CO₃, Pd₂(dba)₃, Xantphos prep2 Flame-dry Schlenk flask prep1->prep2 prep3 Establish Inert Atmosphere (Evacuate/Backfill Ar) prep2->prep3 react1 Add Anhydrous Toluene prep3->react1 react2 Heat to 110°C Stir for 16h react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool to RT & Filter (Celite®) react3->workup1 workup2 Solvent Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Flash Column Chromatography workup3->purify analysis1 Characterization (¹H NMR, ¹³C NMR, MS) purify->analysis1

Figure 2: General workflow for Step 2.

Safety and Troubleshooting

5.1. Safety Precautions

  • Thionyl Chloride: Highly corrosive and toxic. Handle only in a certified chemical fume hood. Reacts violently with water. Wear appropriate PPE, including gloves, lab coat, and safety goggles.

  • Palladium Catalysts: Finely divided palladium catalysts (especially Pd/C) can be pyrophoric, particularly after hydrogenation when dry and exposed to air. Do not allow the catalyst to dry completely on the filter paper. Quench the filter cake with water before disposal.

  • Hydrogen Gas: Extremely flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources. Use appropriate pressure-rated equipment.

  • Solvents: DCM and Toluene are volatile and harmful. Minimize exposure and handle in a fume hood.

5.2. Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Step 1: Low yield of amide Incomplete reaction of acid chloride; moisture in the reaction.Ensure excess thionyl chloride is fully removed. Use anhydrous DCM and freshly distilled triethylamine.
Step 2: Stalled or incomplete cyclization Inactive catalyst; insufficient base; poor quality solvent.Use fresh Pd₂(dba)₃ and ligand from a glovebox or desiccator. Ensure Cs₂CO₃ is thoroughly dried. Use high-quality anhydrous toluene.
Step 2: Formation of side products (e.g., debromination) Reaction temperature too high or prolonged reaction time.Monitor the reaction closely and stop once the starting material is consumed. Reduce temperature slightly if necessary.
Step 3: Incomplete deprotection Inactive catalyst; insufficient hydrogen pressure.Use fresh Pd/C catalyst. Ensure the system is properly sealed and under positive hydrogen pressure (e.g., use a Parr shaker for higher pressure).

References

  • Journal of the American Chemical Society. (2024). Enantioselective Synthesis of Isoindolinone by Palladium-Catalyzed Aminoalkynylation of O-Phenyl Hydroxamic Ethers with Alkynes.
  • Organic Letters. (2024). Palladium-Catalyzed Cascade Carbonylation Reaction: Synthesis of Fused Isoindolinones. ACS Publications.
  • The Journal of Organic Chemistry. Palladium-Catalyzed Diastereoselective Synthesis of Isoindolinones. ACS Publications.
  • RSC Advances. (n.d.). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Publishing.
  • Organic Letters. (n.d.). Enantioselective Synthesis of Isoindolinone by Sequential Palladium-Catalyzed Aza-Heck/Suzuki Coupling Reaction. ACS Publications.
  • Biosynth. (n.d.). 2-Bromo-3-methylbenzoic acid.
  • Organic Syntheses. (1958). 2-bromo-3-methylbenzoic acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Available at: [Link]

  • ACS Omega. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Publications. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2011). A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. National Center for Biotechnology Information. Available at: [Link]

  • ACS Omega. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Ni(0)‐catalyzed synthesis of isoindolinones via amide‐directed C O.... Available at: [Link]

  • Chemistry – A European Journal. (n.d.). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. National Center for Biotechnology Information. Available at: [Link]

  • The Journal of Organic Chemistry. (2025). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. ACS Publications. Available at: [Link]

  • Advanced Synthesis & Catalysis. (2020). Synthesis of Isoindolinones through Intramolecular Amidation of ortho‐Vinyl Benzamides. Wiley Online Library. Available at: [Link]

  • LookChem. (n.d.). 2-bromo-3-methylbenzoic acid. Available at: [Link]

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Application Notes & Protocols: A Framework for Evaluating 7-Methylisoindolin-1-one as a Chemical Probe for PARP1

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Privileged Scaffold for a Critical Target

The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic compounds with diverse biological activities.[1][2] Notably, this structure is a key pharmacophore in several potent inhibitors of Poly(ADP-ribose) Polymerase (PARP).[1][3] PARP enzymes, particularly PARP1, are central to the DNA damage response (DDR), orchestrating the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4][5][6]

Inhibition of PARP1's catalytic activity prevents the repair of SSBs, which upon DNA replication, are converted into highly cytotoxic double-strand breaks (DSBs).[7][8] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, this accumulation of DSBs leads to cell death via a mechanism known as synthetic lethality.[9][10] This has established PARP inhibitors as a cornerstone of therapy for certain ovarian, breast, and pancreatic cancers.[6][10]

7-Methylisoindolin-1-one is a novel, uncharacterized compound belonging to this promising chemical class. Its structural similarity to known PARP inhibitors suggests it may act as a chemical probe to interrogate PARP1 biology. A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to study its function in biological systems.[11]

Physicochemical Properties & Data Summary

Proper handling and solubilization are critical for reproducible results. The following table summarizes the key properties of this compound and provides a hypothetical range for its biological activity based on related isoindolinone-based PARP inhibitors.[3]

ParameterValue / Recommended RangeNotes
Compound Name This compound
Molecular Formula C₉H₉NO
Molecular Weight 147.18 g/mol
Appearance White to off-white solid
Solubility >10 mM in DMSOPrepare fresh stock solutions. Avoid repeated freeze-thaw cycles.
Stock Solution 10 mM in anhydrous DMSOStore at -20°C or -80°C, desiccated.
In Vitro IC₅₀ (PARP1) To be determined (Hypothetical Target: <100 nM)Potency should be <100 nM for a high-quality probe.[11]
Cellular EC₅₀ To be determined (Hypothetical Target: <1 µM)Cellular activity should be <1 µM for a high-quality probe.[12]
Selectivity To be determined (Hypothetical Target: >30-fold vs. PARP2)Crucial for attributing biological effects specifically to PARP1 inhibition.[11]

Experimental Validation Workflow

The validation of a new chemical probe is a multi-step process. It begins with biochemical confirmation of target inhibition, proceeds to verification of target engagement in a cellular context, and culminates in observing the expected functional biological consequences.

G cluster_0 Probe Validation Workflow A Step 1: In Vitro Potency (Biochemical Assay) B Step 2: Cellular Target Engagement (CETSA) A->B Confirm Potency C Step 3: Functional Cellular Response (PARylation Assay & Viability) B->C Confirm On-Target in Cells D Conclusion: Validated Chemical Probe? C->D Assess Functional Impact

Caption: Workflow for validating this compound as a chemical probe.

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay

This protocol determines the concentration at which this compound inhibits 50% of PARP1 enzymatic activity (IC₅₀). A fluorometric assay is described, which measures the consumption of NAD+, a co-substrate of PARP1.[14]

A. Materials

  • Recombinant Human PARP1 Enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • NAD+ Detection Kit (Fluorometric)

  • This compound (test compound)

  • Olaparib or Talazoparib (positive control inhibitor)

  • 384-well black, flat-bottom assay plates

  • Multimode plate reader with fluorescence capabilities

B. Step-by-Step Methodology

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in PARP assay buffer. A typical starting concentration is 10 µM, diluted down through 10-12 points. Include a vehicle control (DMSO in assay buffer) and a positive control inhibitor.

  • Enzyme/DNA Mixture: Prepare a working solution of PARP1 enzyme and activated DNA in PARP assay buffer. The optimal concentration of each should be determined empirically but a starting point of 5 ng/µL PARP1 and 5 ng/µL DNA is recommended.[14]

  • Assay Setup: Add 5 µL of the compound serial dilutions (or controls) to the wells of the 384-well plate.

  • Enzyme Addition: Add 10 µL of the PARP1/DNA mixture to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of a 5X β-NAD+ solution (final concentration ~0.5 mM) to each well.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction and develop the fluorescent signal according to the NAD+ detection kit manufacturer's instructions.

  • Data Acquisition: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

C. Data Analysis & Causality

  • The fluorescence signal is inversely proportional to PARP1 activity (as NAD+ is consumed).

  • Plot the percent inhibition against the log concentration of this compound.

  • Fit the data to a four-parameter logistic (4PL) curve to calculate the IC₅₀ value.

  • Rationale: This direct biochemical assay confirms that the compound inhibits the catalytic function of the target protein. A potent IC₅₀ (<100 nM) is the first critical gate in probe validation.[11]

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method for verifying that a compound binds to its target protein within the complex environment of an intact cell.[15][16] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tagg).[17][18]

A. Materials

  • Cancer cell line expressing PARP1 (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS) with protease inhibitors

  • This compound

  • Vehicle control (DMSO)

  • PCR tubes

  • Thermal cycler

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • Apparatus for cell lysis (e.g., freeze-thaw cycles, sonicator)

  • SDS-PAGE and Western Blotting reagents

  • Primary antibody against PARP1

  • Loading control antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

B. Step-by-Step Methodology

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with a high concentration of this compound (e.g., 10x the expected cellular EC₅₀, or 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of ~10⁷ cells/mL.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes. Include a non-heated control (room temperature).[15]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant (containing the soluble, non-denatured protein) and determine the protein concentration. Normalize all samples to the same total protein concentration.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blot using a primary antibody specific for PARP1. Re-probe the membrane for a loading control.

  • Data Acquisition: Image the blot and quantify the band intensities.

C. Data Analysis & Causality

  • For each temperature point, normalize the PARP1 band intensity to the loading control.

  • Plot the percentage of soluble PARP1 remaining relative to the non-heated control against the temperature for both the vehicle- and compound-treated samples.

  • Rationale: A shift of the melting curve to the right for the compound-treated sample provides direct evidence of target engagement and stabilization in a physiological context.[18][19] This is a critical step to rule out artifacts from in vitro assays and confirm the compound reaches its target in cells.

cluster_pathway PARP1 Signaling in DNA Repair DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chain PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 consumes Repair_Complex BER Repair Complex (XRCC1 etc.) PAR->Repair_Complex recruits Repair SSB Repair Repair_Complex->Repair Probe_Point Probe This compound (Probe) Probe->PARP1 inhibits

Caption: Role of PARP1 in Single-Strand Break Repair and site of inhibition.

Protocol 3: Probing Downstream Cellular Effects

A validated probe should elicit a predictable functional response in cells. For a PARP inhibitor, this means blocking the formation of poly(ADP-ribose) (PAR) chains after DNA damage.

A. Materials

  • Cancer cell line (e.g., HeLa)

  • DNA damaging agent (e.g., 10 mM H₂O₂ or 20 µM Methyl methanesulfonate (MMS))

  • This compound

  • Vehicle control (DMSO)

  • RIPA buffer for lysis

  • Primary antibody against PAR (poly-ADP-ribose)

  • Primary antibody against PARP1

  • Loading control antibody (e.g., Histone H3)

B. Step-by-Step Methodology

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for 1 hour.

  • Induce DNA Damage: Add a DNA damaging agent (e.g., H₂O₂) for 10-15 minutes. Include a non-damaged control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Western Blotting: Normalize protein concentrations and perform a Western blot analysis.

  • Antibody Incubation: Probe the membrane with a primary antibody against PAR. After imaging, strip the membrane and re-probe for total PARP1 and a loading control.[20]

C. Data Analysis & Causality

  • Expected Result: In the vehicle-treated cells, the DNA damage stimulus should induce a strong signal (smear) for PAR chains.

  • Pre-treatment with an effective concentration of this compound should ablate this PAR signal in a dose-dependent manner.

  • Rationale: This pharmacodynamic biomarker assay directly links target engagement (from CETSA) to a functional modulation of the target's activity in the cell.[11] It confirms the probe is not only binding but is also functionally active at the cellular level.

Conclusion and Best Practices

This framework outlines the essential first steps in characterizing this compound as a potential chemical probe for PARP1. A molecule that demonstrates high potency in biochemical assays (IC₅₀ < 100 nM), confirms on-target engagement in cells (CETSA shift), and modulates downstream signaling at appropriate concentrations (EC₅₀ < 1 µM) can be considered a high-quality chemical probe.[11][12] Further characterization, including kinome-wide selectivity profiling and assessment in synthetic lethality models (e.g., BRCA1/2-deficient cell lines), would be required to fully validate its utility for advancing our understanding of cancer biology.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
  • Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action.
  • Frye, S. V. (2010). The art of the chemical probe.
  • Murai, J., Huang, S. Y. N., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599.
  • Mateo, J., Lord, C. J., Serra, V., Tutt, A., Balmaña, J., Castroviejo-Bermejo, M., ... & Tabernero, J. (2019). A decade of PARP inhibitors in cancer therapy.
  • Zandarashvili, L., Langelier, M. F., Velagapudi, U. K., Hancock, M. A., Steffen, J. D., Billur, R., ... & Pascal, J. M. (2020). Structural basis for allosteric PARP-1 activation by the nucleosome.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. ([Link])

  • Upadhyay, S. P., Thapa, P., Sharma, R., & Sharma, M. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722. ([Link])

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. ([Link])

  • Antolin, A. A., Workman, P., & Al-Lazikani, B. (2019). Public resources for chemical probes: the journey so far and the road ahead. Future Medicinal Chemistry, 11(5), 465-470.
  • Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195-199. ([Link])

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. ([Link])

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. Retrieved January 6, 2026, from ([Link])

  • Pelago Bioscience. (n.d.). CETSA - Cellular Thermal Shift Assay. Retrieved January 6, 2026, from ([Link])

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Nordlund, P. (2016). CETSA simplifies experimental determination of drug-target residence time.
  • The Chemical Probes Portal. (n.d.). What is a chemical probe? Retrieved January 6, 2026, from ([Link])

  • Creative Commons. (n.d.). Retrieved January 6, 2026, from ([Link])

  • Wikipedia. (2023, October 29). Cellular thermal shift assay. In Wikipedia. ([Link])

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. ([Link])

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. ([Link])

  • ResearchGate. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. ([Link])

  • Wiley Online Library. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ([Link])

  • National Center for Biotechnology Information. (2019). The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. ([Link])

  • ResearchGate. (2025). Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. ([Link])

  • ResearchGate. (n.d.). Isoindolin-1-ones from the stems of Nicotiana tabacum and their antiviral activities. ([Link])

  • National Center for Biotechnology Information. (n.d.). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. ([Link])

  • bioRxiv. (2025). Demethylating agents drive PARP inhibitor resistance in ovarian carcinomas with BRCA1 gene silencing. ([Link])

  • The ASCO Post. (2017). PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond! ([Link])

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7-Methylisoindolin-1-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoindolin-1-one Scaffold and the Significance of the 7-Methyl Moiety

The isoindolin-1-one framework, a benzo-fused γ-lactam, is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2] Its rigid, planar structure provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. This guide focuses on a specific derivative, 7-Methylisoindolin-1-one, exploring its potential applications in drug discovery and providing detailed protocols for its synthesis and evaluation.

While extensive research has been conducted on the broader isoindolin-1-one class, specific data on the 7-methyl analog (CAS 65399-02-2) is less prevalent in peer-reviewed literature.[1][3] However, based on established structure-activity relationships (SAR) within this compound family, the introduction of a methyl group at the 7-position is hypothesized to offer several advantages. This includes enhancing binding affinity through hydrophobic interactions within target protein pockets and potentially improving metabolic stability and pharmacokinetic profiles. This document will, therefore, synthesize existing knowledge on isoindolin-1-ones to provide a forward-looking guide for researchers investigating this compound as a novel building block in medicinal chemistry.

Synthetic Protocols for this compound

The synthesis of this compound can be approached through several established methods for constructing the isoindolin-1-one core. Below are two representative and adaptable protocols starting from plausible precursors.

Protocol 1: Reductive Cyclization of 2-Formyl-3-methylbenzoic Acid

This method involves the reductive amination and subsequent intramolecular cyclization of a suitably substituted benzaldehyde. This "one-pot" approach is efficient and avoids the isolation of intermediate imines.[4]

Workflow for Reductive Cyclization:

G start Start with 2-Formyl-3-methylbenzoic acid amine Primary Amine (e.g., NH4OH) start->amine Imine formation reductant Reducing Agent (e.g., NaBH4, H2/Pd-C) amine->reductant Reduction cyclization Intramolecular Cyclization reductant->cyclization Spontaneous product This compound cyclization->product

Caption: Reductive cyclization workflow for this compound synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-formyl-3-methylbenzoic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Amine Addition: Add a primary amine source, for example, ammonium hydroxide (excess), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2 equivalents), portion-wise. Alternatively, for a catalytic approach, the reaction can be performed under a hydrogen atmosphere in the presence of a catalyst like Palladium on carbon (Pd/C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture with dilute HCl to a pH of ~2.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Protocol 2: Synthesis via 7-Methylphthalimide

This two-step approach involves the synthesis of the corresponding phthalimide followed by a selective reduction of one of the carbonyl groups.

Workflow for Synthesis via 7-Methylphthalimide:

G start Start with 3-Methylphthalic Anhydride amine Amine Source (e.g., Urea or NH4OH) start->amine Imide formation (Heating) phthalimide 7-Methylphthalimide amine->phthalimide reduction Selective Reduction (e.g., Zn/HCl or NaBH4) phthalimide->reduction product This compound reduction->product

Caption: Two-step synthesis of this compound via 7-Methylphthalimide.

Step-by-Step Methodology:

Step A: Synthesis of 7-Methylphthalimide [5]

  • Reaction Mixture: In a flask, combine 3-methylphthalic anhydride (1 equivalent) with a nitrogen source such as urea (1.5 equivalents) or aqueous ammonia.

  • Heating: Heat the mixture, either conventionally or using microwave irradiation, until the reaction is complete (monitored by TLC).[6]

  • Isolation: Cool the reaction mixture and recrystallize the solid product from a suitable solvent like ethanol to obtain 7-methylphthalimide.

Step B: Selective Reduction to this compound

  • Reaction Setup: Suspend 7-methylphthalimide (1 equivalent) in a solvent mixture, for example, ethanol and water.

  • Reductant Addition: Add a reducing agent such as zinc dust (excess) followed by the slow addition of concentrated hydrochloric acid while maintaining the temperature with an ice bath.

  • Reaction and Work-up: Stir the reaction at room temperature until completion. Filter the reaction mixture and neutralize the filtrate with a base (e.g., sodium bicarbonate).

  • Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography to yield this compound.

Medicinal Chemistry Applications: A Prospective Analysis

The isoindolin-1-one scaffold is a cornerstone in the development of inhibitors for various enzymes, particularly those involved in cancer and inflammatory diseases. The introduction of a methyl group at the 7-position of this scaffold is anticipated to modulate its biological activity, offering a new avenue for lead optimization.

Potential as a PARP Inhibitor Scaffold

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[7] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations.[8][9] Several potent PARP inhibitors are based on the isoindolin-1-one scaffold.[2][7]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

G ssb Single-Strand DNA Break parp PARP Enzyme ssb->parp recruits ber Base Excision Repair parp->ber initiates dsb Double-Strand Break (at replication fork) parp->dsb leads to cell_survival Cell Survival ber->cell_survival parpi PARP Inhibitor (e.g., this compound derivative) parpi->parp inhibits hr Homologous Recombination (BRCA-proficient cells) dsb->hr repaired by apoptosis Apoptosis (BRCA-deficient cells) dsb->apoptosis unrepaired in BRCA-deficient cells hr->cell_survival G gpcr GPCR pi3k PI3Kγ gpcr->pi3k activates pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 recruits & activates akt Akt pdk1->akt phosphorylates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Survival, Motility mtor->proliferation inhibitor Isoindolinone-based PI3Kγ Inhibitor inhibitor->pi3k inhibits

Caption: Simplified PI3Kγ signaling pathway and the point of inhibition.

SAR Insights and the Role of the 7-Methyl Group:

In kinase inhibitors, the isoindolin-1-one scaffold can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The 7-methyl group would likely be positioned towards the solvent-exposed region or a hydrophobic pocket near the hinge. This could enhance selectivity for certain kinases over others, depending on the specific topology of the ATP-binding site. For instance, in anilinoquinazoline inhibitors of the RET kinase, substitution at the 7-position was found to be more tolerated than at the 6-position. [10]This suggests that the 7-position of the isoindolin-1-one core is a viable point for modification to improve potency and selectivity.

Kinase Target Scaffold Key SAR Observations Reference
PI3Kγ7-Azaindole IsoindolinoneSubstituents on the isoindolinone ring modulate selectivity and potency.[11]
RET KinaseAnilinoquinazolineSubstitution at the 7-position is more favorable than at the 6-position.[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for PI3Kγ)

  • Compound Preparation: Prepare serial dilutions of this compound derivatives in DMSO.

  • Assay Components: Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay). The reaction mixture typically includes the kinase enzyme (PI3Kγ), the substrate (PIP2), and ATP.

  • Inhibitor Addition: Add the test compounds to the reaction mixture. Include a known inhibitor (e.g., a reference PI3Kγ inhibitor) and DMSO as controls.

  • Kinase Reaction: Incubate the mixture to allow the phosphorylation of the substrate.

  • ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence, which is proportional to the kinase activity, and calculate the IC50 values.

Conclusion and Future Directions

This compound represents an under-explored yet promising scaffold for medicinal chemistry. Based on the well-established biological activities of the broader isoindolin-1-one class, this specific analog holds significant potential for the development of novel PARP and kinase inhibitors. The presence of the 7-methyl group is hypothesized to enhance target engagement through hydrophobic interactions and improve pharmacokinetic properties. The protocols and prospective analyses provided in this guide are intended to serve as a foundational resource for researchers embarking on the synthesis and biological evaluation of this compound derivatives. Further investigation into the SAR of 7-substituted isoindolin-1-ones is warranted to fully elucidate the therapeutic potential of this compound class.

References

  • Carneiro, B. et al. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. ACS Medicinal Chemistry Letters, 2019.
  • Al-Hujaily, E. et al. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. International Journal of Molecular Sciences, 2022.
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  • Liscio, E. et al. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem, 2024.
  • Meneghetti, F. et al. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. ACS Medicinal Chemistry Letters, 2019.
  • Chessari, G. et al. Anilinoquinazoline inhibitors of the RET kinase domain—Elaboration of the 7-position. Bioorganic & Medicinal Chemistry Letters, 2015.
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  • Wang, Y. et al. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters, 2025.
  • Wang, Y. et al. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters, 2025.
  • Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

  • Google Patents. JPH08127553A - Production of formyl benzoic acid.
  • Salcedo-Serna, J. et al. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Insects, 2023.
  • Lee, H. et al. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Current Pharmaceutical Design, 2016.
  • Google Patents. CN101357899A - The preparation method of N-methylphthalimide compound.
  • El-Sayed, N. et al.
  • Zhang, M. et al.
  • Jellali, H. et al. An Efficient, Three-Component Synthesis of Isoindolin-1-One-3-Phosphonates Under Mild and Solvent-Free Conditions and Their Biological Activities.
  • Jamel, N. M. et al. Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 2019.
  • Svirshchevskaya, E. V. et al. An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. Molecules, 2020.
  • Ghosh, S. et al. Pharmacologic profiling of phosphoinositide 3-kinase inhibitors as mitigators of ionizing radiation-induced cell death. Journal of Pharmacology and Experimental Therapeutics, 2013.
  • Jellali, H. et al. An Efficient, Three-Component Synthesis of Isoindolin-1-one-3-phosphonates under Mild and Solvent-Free Conditions.
  • Kumar, P. et al. Eco-friendly Synthesis of Phthalimide Derivatives, their Analgesic Activity and QSAR Studies. International Journal of Pharmaceutical and Phytopharmacological Research, 2013.

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Application Notes & Protocols: High-Throughput Screening Assays for the Characterization of 7-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of kinases and carbonic anhydrases.[1][2] 7-Methylisoindolin-1-one represents a key analog within this class, necessitating robust methodologies for target identification, validation, and potency determination. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, development, and implementation of high-throughput screening (HTS) assays tailored for the characterization of this compound and its analogs. We present detailed protocols for state-of-the-art biochemical and cell-based assays, including Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA). The protocols are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and incorporating self-validating systems through rigorous quality control metrics.

Introduction: The Rationale for HTS in Characterizing this compound

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of chemical entities to identify compounds that modulate a specific biomolecular pathway.[3] For a compound like this compound, whose broader chemical class has shown promise against multiple target families, HTS serves two primary objectives:

  • Target Deconvolution: Identifying the specific biological target(s) responsible for its cellular effects.

  • Lead Optimization: Screening chemical libraries of related analogs to identify molecules with improved potency, selectivity, and drug-like properties against a known target.

The success of any HTS campaign hinges on the selection of an appropriate assay technology that is sensitive, robust, and scalable.[4][5] This guide details several homogeneous (no-wash) assay formats that are exceptionally well-suited for small molecule screening campaigns.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: High-Throughput Screen cluster_2 Phase 3: Hit Confirmation & Follow-up Target Target/Pathway Hypothesis Assay_Select Select HTS Technology (e.g., FP, TR-FRET, AlphaLISA) Target->Assay_Select Protocol_Opt Protocol Optimization (Conc., Buffers, Incubation) Assay_Select->Protocol_Opt Validation Assay Validation (Z' > 0.5, S/B, DMSO Tolerance) Protocol_Opt->Validation Library_Prep Compound Library Plating (incl. This compound) Validation->Library_Prep Proceed to HTS Screening Automated HTS Execution Library_Prep->Screening Data_Acq Data Acquisition (Plate Reader) Screening->Data_Acq Hit_ID Primary Hit Identification (Activity Threshold) Data_Acq->Hit_ID Analyze Data Dose_Resp Dose-Response & IC50 Confirmation Hit_ID->Dose_Resp Secondary Orthogonal & Secondary Assays Dose_Resp->Secondary SAR Structure-Activity Relationship (SAR) Secondary->SAR FP_Principle Principle of Competitive FP Assay cluster_0 No Inhibitor: High Polarization cluster_1 With Inhibitor: Low Polarization P1 Target Protein C1 Slow Tumbling (High mP Signal) P1->C1 Binds T1 Fluorescent Tracer T1->C1 Binds P2 Target Protein I2 7-Methyl- isoindolin-1-one P2->I2 Inhibitor Binds T2 Fluorescent Tracer C2 Fast Tumbling (Low mP Signal) T2->C2 Displaced

Figure 2: Inhibition of tracer-protein binding by this compound leads to a decrease in fluorescence polarization.

Protocol: FP Competition Assay for a Kinase Target

This protocol describes a competitive binding assay to measure the displacement of a fluorescently labeled ATP-competitive tracer from a purified kinase by this compound.

Materials:

  • Assay Plate: Solid black, low-volume 384-well plate (e.g., Corning 3676). [6]* Kinase: Purified target kinase.

  • Tracer: Fluorescently labeled kinase tracer (e.g., FITC-labeled peptide). [6]* Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Test Compound: this compound dissolved in 100% DMSO.

  • Plate Reader: Equipped with fluorescence polarization optics (e.g., 485 nm excitation, 535 nm emission filters for FITC). [6] Methodology:

  • Compound Plating: Serially dilute this compound in DMSO. Using an acoustic liquid handler or pintool, transfer ~50 nL of compound solution into the assay plate wells for a 10-point dose-response curve.

  • Reagent Preparation:

    • Prepare a 2X Kinase solution in Assay Buffer.

    • Prepare a 2X Tracer solution in Assay Buffer.

    • Scientist's Note: The final concentrations of kinase and tracer should be optimized around the Kᴅ of their interaction to ensure a robust assay window. A typical starting point is a tracer concentration at its Kᴅ and a kinase concentration sufficient to bind 50-80% of the tracer.

  • Dispensing:

    • Add 10 µL of 2X Kinase solution to all wells except "Tracer Only" controls.

    • Add 10 µL of Assay Buffer to "Tracer Only" wells.

  • Incubation: Cover the plate and incubate for 15 minutes at room temperature (RT). This allows the test compound to pre-bind with the kinase.

  • Tracer Addition: Add 10 µL of 2X Tracer solution to all wells. The final assay volume is now 20 µL.

  • Final Incubation: Cover the plate, centrifuge briefly (1 min at 1000 rpm) to mix, and incubate for 60 minutes at RT, protected from light.

  • Detection: Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence intensity. Polarization is calculated in millipolarization units (mP).

Data Analysis:

  • Controls:

    • High Signal (0% Inhibition): Wells with Kinase + Tracer + DMSO.

    • Low Signal (100% Inhibition): Wells with Tracer + DMSO (no kinase).

  • Calculation: Normalize the data using the controls and plot % Inhibition vs. log[Inhibitor]. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. [7]

Time-Resolved FRET (TR-FRET) Assay

TR-FRET combines the principles of FRET with time-resolved fluorescence detection, significantly improving the signal-to-noise ratio by minimizing background fluorescence. [8][9]The assay uses a lanthanide (e.g., Terbium or Europium) as a long-lifetime donor fluorophore and a compatible acceptor (e.g., d2 or XL665). [8][10]When the donor and acceptor are brought into proximity by a biological interaction, energy transfer occurs. An inhibitor disrupts this interaction, leading to a loss of FRET signal.

TRFRET_Principle Principle of TR-FRET Inhibition Assay cluster_0 Interaction Intact: High FRET cluster_1 Interaction Disrupted: Low FRET P1 Protein A (e.g., GST-tagged) D1 Tb-Donor Ab P1->D1 Binds Tag P2 Protein B (e.g., Biotinylated) P1->P2 Interact A2 SA-Acceptor D1->A2 Energy Transfer (FRET) P2->A2 Binds Tag P3 Protein A D3 Tb-Donor Ab P3->D3 I 7-Methyl- isoindolin-1-one P3->I Inhibitor Binds P4 Protein B A4 SA-Acceptor P4->A4

Sources

Application Note & Protocols: Interrogating the PARP-Inhibitory Activity of 7-Methylisoindolin-1-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Isoindolinones in Oncology Drug Discovery

The isoindolin-1-one scaffold is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds.[1][2] This structural framework is found in a variety of natural products and has been extensively explored in medicinal chemistry, leading to the discovery of compounds with diverse therapeutic potential, including anti-inflammatory, antiviral, and anticancer properties.[1][3][4][5] A particularly promising area of investigation is the development of isoindolinone-based inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][6]

PARP proteins, especially PARP1, are critical components of the cellular DNA damage response (DDR) machinery.[7][8] They are responsible for detecting single-strand DNA breaks and initiating their repair through the base excision repair (BER) pathway.[8][9] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1/2 genes, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, ultimately resulting in selective cancer cell death—a concept known as synthetic lethality.[8][10] This has established PARP inhibitors as a successful class of targeted therapies for certain cancers.[6][9]

This application note details protocols for the cellular characterization of 7-Methylisoindolin-1-one , a novel isoindolinone derivative, as a potential PARP inhibitor. The "magic methyl" effect in drug discovery suggests that the addition of a methyl group can significantly enhance a compound's pharmacological properties.[11] We will therefore explore its cellular potency and mechanism of action through a series of robust, cell-based assays.

Mechanism of Action: PARP Inhibition and Trapping

PARP inhibitors primarily function through two distinct but complementary mechanisms:

  • Catalytic Inhibition: The inhibitor competes with the natural substrate, nicotinamide adenine dinucleotide (NAD+), for the catalytic site of PARP, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This abrogation of PARylation disrupts the recruitment of other DNA repair factors to the site of damage.[7]

  • PARP Trapping: The inhibitor binds to the PARP enzyme that is already associated with DNA, creating a stable PARP-DNA complex. This "trapped" complex is a physical impediment to DNA replication and transcription, leading to the formation of toxic double-strand breaks.[8]

The following protocols are designed to assess both the catalytic inhibition and the functional cellular consequences of PARP inhibition by this compound.

Section 1: Assessment of Cellular PARP Activity

This protocol describes a method to quantify the inhibition of endogenous PARP activity in cells treated with this compound. The assay measures the levels of PAR, the product of PARP enzymatic activity, in whole-cell lysates.

Experimental Workflow: Cellular PARP Activity Assay

cluster_0 Cell Culture & Treatment cluster_1 Cell Lysis & PAR Detection cluster_2 Data Analysis A Seed cells (e.g., HeLa) in a 96-well plate B Allow cells to adhere overnight A->B C Treat with this compound (dose-response) B->C D Induce DNA damage (e.g., with H2O2) C->D E Lyse cells and normalize protein concentration D->E F Perform PARP activity assay (e.g., ELISA-based) E->F G Add detection reagents and measure signal (e.g., chemiluminescence) F->G H Plot signal vs. log[Inhibitor] G->H I Calculate IC50 value H->I

Caption: Workflow for the cellular PARP activity assay.

Protocol: Cellular PARP Activity Assay

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Cell lysis buffer

  • BCA Protein Assay Kit

  • Chemiluminescent PARP Assay Kit

  • Microplate reader with luminescence detection

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 20,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired concentrations to the cells and incubate for 1 hour at 37°C. Include a vehicle control (e.g., 0.1% DMSO).

  • DNA Damage Induction: Add H₂O₂ to a final concentration of 200 µM to all wells to induce DNA damage and activate PARP. Incubate for 10 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the PARP assay kit manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[12] Normalize all samples to the same protein concentration with lysis buffer.

  • PARP Activity Measurement: Perform the chemiluminescent PARP assay according to the manufacturer's protocol.[12] This typically involves the capture of PARylated proteins on a plate and subsequent detection with an anti-PAR antibody conjugated to horseradish peroxidase (HRP).

  • Data Acquisition: Measure the luminescent signal using a microplate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

ParameterExpected Outcome
Vehicle Control High luminescent signal (high PARP activity)
This compound Dose-dependent decrease in luminescence
IC₅₀ Value Concentration of inhibitor that reduces PARP activity by 50%

Section 2: Assessing Synthetic Lethality in BRCA-Deficient Cells

A hallmark of effective PARP inhibitors is their ability to selectively kill cancer cells with defects in homologous recombination, such as those with BRCA1 or BRCA2 mutations.[10] This protocol outlines a cell viability assay to evaluate the synthetic lethal interaction between this compound and BRCA deficiency.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cell + PARP Inhibitor A Single-Strand Break (SSB) B PARP A->B C Base Excision Repair (BER) B->C F Cell Survival C->F D Double-Strand Break (DSB) E Homologous Recombination (HR) Repair D->E E->F G Single-Strand Break (SSB) H PARP G->H This compound J Replication Fork Collapse G->J I Inhibited BER H->I K Double-Strand Break (DSB) J->K L Defective HR Repair K->L M Cell Death L->M

Caption: Mechanism of synthetic lethality in BRCA-deficient cells.

Protocol: Cell Viability Assay in BRCA-Mutant and Wild-Type Cells

Materials:

  • BRCA2-deficient cell line (e.g., CAPAN-1)

  • BRCA-proficient cell line (e.g., BxPC-3)

  • Complete culture medium for each cell line

  • 96-well cell culture plates

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Microplate reader with luminescence detection

Procedure:

  • Cell Seeding: Seed both CAPAN-1 and BxPC-3 cells in separate 96-well plates at their optimal densities. Incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound to the cells. Include vehicle controls.

  • Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO₂.

  • Viability Measurement: Equilibrate the plates to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle-treated controls. Plot cell viability against the logarithm of the inhibitor concentration and calculate the IC₅₀ for each cell line.

Cell LineGenotypeExpected IC₅₀ for this compound
CAPAN-1 BRCA2 mutantLow (nM to low µM range)
BxPC-3 BRCA wild-typeHigh (significantly > CAPAN-1 IC₅₀)

A significant difference in the IC₅₀ values between the two cell lines indicates a synthetic lethal effect and is strong evidence for on-target PARP inhibition.

Section 3: Potentiation of DNA-Damaging Agent Cytotoxicity

PARP inhibitors can enhance the efficacy of DNA-damaging chemotherapeutic agents, such as temozolomide (TMZ), by preventing the repair of DNA lesions induced by these agents.[12] This protocol assesses the ability of this compound to potentiate the cytotoxic effects of TMZ.

Experimental Workflow: Chemopotentiation Assay

A Seed cells (e.g., LoVo) in a 96-well plate B Treat with a fixed, non-toxic concentration of this compound A->B C Add a dose-response of Temozolomide (TMZ) B->C D Incubate for 72 hours C->D E Measure cell viability (e.g., AlamarBlue) D->E F Compare TMZ IC50 with and without this compound E->F

Caption: Workflow for the chemopotentiation assay.

Protocol: Chemopotentiation with Temozolomide

Materials:

  • LoVo colon cancer cells (or other suitable cell line)

  • Complete culture medium

  • 96-well cell culture plates

  • This compound

  • Temozolomide (TMZ)

  • Cell viability reagent (e.g., AlamarBlue)

  • Microplate reader with fluorescence detection

Procedure:

  • Cell Seeding: Seed LoVo cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with either vehicle or a fixed, sub-lethal concentration of this compound (e.g., its IC₂₀ in this cell line).

  • Chemotherapy Addition: Immediately after, add serial dilutions of TMZ to the wells.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement: Add AlamarBlue reagent and incubate for 4-6 hours. Measure fluorescence to determine cell viability.

  • Data Analysis: Calculate the IC₅₀ of TMZ in the presence and absence of this compound. The potentiation factor can be calculated as (IC₅₀ of TMZ alone) / (IC₅₀ of TMZ + this compound).

Expected Results:

The presence of this compound is expected to significantly decrease the IC₅₀ of TMZ, demonstrating a synergistic cytotoxic effect.[12] This would provide further functional evidence of PARP inhibition in a cellular context.

Conclusion

The protocols described in this application note provide a comprehensive framework for the initial cellular characterization of this compound as a potential PARP inhibitor. By assessing its impact on cellular PARP activity, its synthetic lethal interaction with BRCA deficiency, and its ability to potentiate the effects of DNA-damaging agents, researchers can gain significant insights into its therapeutic potential. The isoindolin-1-one scaffold continues to be a valuable starting point for the development of novel oncology drugs, and a thorough cellular evaluation is the critical first step in this process.

References

  • National Institutes of Health (NIH). (n.d.). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC.
  • Amsbio. (n.d.). PARP Assays.
  • BPS Bioscience. (n.d.). PARP Assays.
  • Cambridge Bioscience. (n.d.). PARP assay kits.
  • BMG LABTECH. (n.d.). PARP assay for inhibitors.
  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. (n.d.). PMC.
  • Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. (2024). PubMed.
  • 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. (2020). Fitoterapia.
  • Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. (2025). Request PDF.
  • Isoindolin-1-ones from the stems of Nicotiana tabacum and their antiviral activities. (n.d.). ResearchGate.
  • Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. (n.d.). PMC.
  • Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. (2024). NIH.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.).
  • 6,7-Dihydroxyisoindolin-1-one and 7,8-Dihydroxy-3,4-Dihydroisoquinolin- 1(2H)-one Based HIV-1 Integrase Inhibitors. (n.d.). PubMed.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). MDPI.

Sources

Application Notes & Protocols for the Quantitative Analysis of 7-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the accurate quantification of 7-Methylisoindolin-1-one, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of precise analytical measurements in drug development and quality control, this document details protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The narrative emphasizes the scientific rationale behind procedural choices, validation parameters, and data interpretation, empowering researchers, scientists, and drug development professionals to establish reliable and reproducible analytical workflows.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic organic compound whose structural motif is of growing interest in medicinal chemistry. As a precursor or intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the ability to accurately quantify this molecule in reaction mixtures, process streams, and final drug substances is paramount. Stringent quality control and process optimization rely on analytical methods that are not only precise and accurate but also validated to be suitable for their intended purpose.[1][2]

This guide is structured to provide both foundational knowledge and actionable protocols. We will explore three primary analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and accessibility. The choice of method will ultimately depend on the specific requirements of the analysis, such as the sample matrix, required limits of detection, and available instrumentation.

Foundational Principles of Analytical Method Validation

Before delving into specific protocols, it is crucial to understand the principles of analytical method validation. Validation is the documented process that demonstrates an analytical method is suitable for its intended use.[3] This ensures the reliability, consistency, and accuracy of the analytical data generated.[4] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, key validation parameters include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These parameters provide the framework for developing and qualifying the analytical methods described herein.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of small organic molecules containing a UV chromophore, such as the isoindolinone ring system. This method is ideal for routine quality control, purity assessments, and assays where high sensitivity is not the primary requirement.

Rationale for Method Design
  • Stationary Phase: A C18 reversed-phase column is selected due to the moderate polarity of this compound. The nonpolar C18 stationary phase will provide good retention and separation from more polar impurities.

  • Mobile Phase: A gradient elution of acetonitrile and water is employed to ensure efficient elution and sharp peak shapes. The addition of a small amount of acid (e.g., formic or acetic acid) can improve peak symmetry by suppressing the ionization of any residual silanol groups on the stationary phase.[5]

  • Detection: The isoindolinone core possesses a strong UV chromophore. A detection wavelength is selected based on the UV absorbance maximum of this compound, which is predicted to be in the range of 220-280 nm. An initial screening with a photodiode array (PDA) detector is recommended to determine the optimal wavelength.[6]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing S1 Weigh Standard S2 Dissolve in Diluent S1->S2 S3 Serial Dilutions for Calibration S2->S3 A1 Inject into HPLC S3->A1 SP1 Weigh Sample SP2 Dissolve in Diluent SP1->SP2 SP3 Filter (0.45 µm) SP2->SP3 SP3->A1 A2 Separation on C18 Column A1->A2 A3 UV Detection A2->A3 D1 Integrate Peak Area A3->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for HPLC-UV quantification of this compound.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (LC-MS grade)
  • Methanol (HPLC grade)
  • Volumetric flasks, pipettes, and autosampler vials
  • Syringe filters (0.45 µm PTFE)[7]

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size
  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Gradient: 20% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min[7]
  • Column Temperature: 35°C[5]
  • Injection Volume: 10 µL
  • Detection Wavelength: 254 nm (or determined λmax)

3. Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.
  • Perform serial dilutions with the initial mobile phase composition (80:20 Water:Acetonitrile) to prepare calibration standards ranging from 1 µg/mL to 200 µg/mL.[5]

4. Sample Preparation:

  • Accurately weigh the sample containing this compound.
  • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.
  • Perform a linear regression analysis on the calibration curve.
  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Expected Performance
ParameterExpected Value
Linearity (R²)> 0.999
Range1 - 200 µg/mL
LOD~0.25 µg/mL[8]
LOQ~0.50 µg/mL[8]
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalytical studies (pharmacokinetics) or trace impurity analysis, LC-MS/MS is the method of choice.[9][10] This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, providing exceptional specificity through Multiple Reaction Monitoring (MRM).

Rationale for Method Design
  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen as the isoindolinone structure is expected to readily accept a proton to form a stable [M+H]⁺ ion.

  • Mass Analysis: A triple quadrupole mass spectrometer is ideal for quantitative MRM analysis. This involves selecting the precursor ion (the protonated molecule) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and monitoring a specific product ion in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte.

  • Sample Preparation: For complex matrices like plasma, a protein precipitation step is necessary to remove high-molecular-weight interferences that can contaminate the LC-MS system.[11]

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample + IS P2 Protein Precipitation (ice-cold ACN) P1->P2 P3 Centrifuge P2->P3 P4 Collect Supernatant P3->P4 P5 Evaporate & Reconstitute P4->P5 A1 Inject into UPLC P5->A1 A2 Chromatographic Separation A1->A2 A3 ESI+ Ionization A2->A3 A4 MRM Detection A3->A4 D1 Integrate MRM Transitions A4->D1 D2 Calculate Peak Area Ratios (Analyte/IS) D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • As per HPLC-UV method, plus:
  • An appropriate internal standard (IS), ideally a stable isotope-labeled version of this compound (e.g., d3-7-Methylisoindolin-1-one). If unavailable, a structurally similar compound can be used.
  • Biological matrix (e.g., human plasma) for calibration curve preparation.

2. LC-MS/MS Conditions:

  • LC System: UPLC system for faster analysis and better resolution.
  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
  • Mobile Phase & Gradient: Similar to HPLC method, but with a faster gradient to accommodate UPLC run times.
  • Flow Rate: 0.4 mL/min.
  • Mass Spectrometer: Triple quadrupole with ESI source.
  • Ionization Mode: ESI Positive.
  • MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition would be m/z 148.1 → 130.1 (corresponding to [M+H]⁺ → [M+H-H₂O]⁺ or another stable fragment).

3. Sample Preparation (for Plasma):

  • To 100 µL of plasma sample, add 10 µL of IS solution.[11]
  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[11]
  • Vortex vigorously for 1 minute.
  • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.[11]
  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.[11]

4. Calibration and Quantification:

  • Prepare a calibration curve by spiking known concentrations of the reference standard into the blank biological matrix and processing as described above.
  • Plot the ratio of the analyte peak area to the IS peak area against concentration.
  • Quantify unknown samples using this calibration curve.
Expected Performance
ParameterExpected Value
Linearity (R²)> 0.995
Range0.1 - 100 ng/mL
LLOQSignal-to-noise > 10; Accuracy ±20%; Precision <20% CV[11]
Accuracy (% Recovery)Within ±15% of nominal (±20% at LLOQ)[11]
Precision (%RSD)≤15% (≤20% at LLOQ)[11]
Matrix EffectAssessed to ensure no significant ion suppression or enhancement[11]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with its relatively low molecular weight and fused ring structure, should exhibit sufficient volatility and thermal stability for GC analysis. This method provides excellent chromatographic resolution and definitive identification based on mass spectral fragmentation patterns.

Rationale for Method Design
  • Separation: A non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the analyte from other components in a synthetic mixture. The separation is based on boiling point and interactions with the stationary phase.

  • Ionization: Electron Impact (EI) ionization is a standard, robust technique that generates reproducible fragmentation patterns, creating a "fingerprint" mass spectrum that can be used for identification against a spectral library.

  • Derivatization: While this compound may be amenable to direct analysis, derivatization (e.g., silylation) of the lactam N-H group could potentially improve peak shape and thermal stability, though it adds a step to sample preparation.[12] For this protocol, direct analysis is proposed as a starting point.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Dissolve Sample in Volatile Solvent (e.g., Ethyl Acetate) P2 Add Internal Standard P1->P2 P3 Transfer to GC Vial P2->P3 A1 Inject (Split/Splitless) P3->A1 A2 Vaporization in Inlet A1->A2 A3 Separation in Capillary Column A2->A3 A4 EI Ionization A3->A4 A5 Mass Analysis (Scan or SIM) A4->A5 D1 Extract Ion Chromatogram A5->D1 D2 Integrate Peak Area D1->D2 D3 Quantify using Calibration Curve D2->D3

Sources

7-Methylisoindolin-1-one: A Versatile Scaffold for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoindolin-1-one Core and the Role of the 7-Methyl Substituent

The isoindolin-1-one scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and pharmaceutical agents. Its rigid, bicyclic structure provides a valuable framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Derivatives of isoindolin-1-one have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, antiviral, and anticancer properties.[1] Notable examples of drugs featuring the isoindolinone core underscore its importance in medicinal chemistry.[2]

The introduction of a methyl group at the 7-position of the isoindolin-1-one core, affording 7-Methylisoindolin-1-one, offers a strategic modification to this versatile building block. The presence of the methyl group can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, the electronic nature of the methyl group can modulate the reactivity of the aromatic ring and the lactam functionality, providing unique opportunities for selective chemical transformations. This application note provides a comprehensive overview of the synthesis and synthetic applications of this compound, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. Below is a summary of the key properties of this compound.

PropertyValue
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
Appearance Off-white to yellow solid
Melting Point Not readily available; predicted to be in the range of other substituted isoindolinones.
Solubility Soluble in most organic solvents (e.g., DCM, THF, MeOH, DMSO).
CAS Number Not readily available for the unsubstituted lactam N-H version.

Spectroscopic Characterization (Reference Data for a Related Compound)

While specific spectroscopic data for this compound is not widely published, the following data for the closely related 7-Hydroxy-2-methylisoindolin-1-one can serve as a useful reference for structural elucidation.[3]

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.75 (s, 1H, OH), 7.21 (d, J = 7.6 Hz, 1H, Ar-H), 6.95 (d, J = 7.6 Hz, 1H, Ar-H), 6.81 (s, 1H, Ar-H), 4.25 (s, 2H, CH₂), 2.89 (s, 3H, N-CH₃).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 168.5, 155.8, 142.9, 131.8, 124.5, 118.9, 115.6, 49.8, 28.7.

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound can be approached through several established methods for constructing the isoindolin-1-one core. A common and effective strategy involves the cyclization of a suitably substituted benzamide derivative. Below is a detailed, proposed protocol based on the reductive amidation of 2-carboxy-3-methylbenzaldehyde, a reaction type known for its efficiency in isoindolinone synthesis.[4]

Protocol 1: Reductive Amidation for the Synthesis of this compound

This protocol outlines a two-step, one-pot procedure starting from 2-formyl-3-methylbenzoic acid. The initial step involves the formation of an imine with a primary amine, followed by an intramolecular cyclization and reduction.

Workflow Diagram:

G start Start: 2-Formyl-3-methylbenzoic acid reagents Amine Source (e.g., NH4OAc) Reducing Agent (e.g., NaBH4) start->reagents Add reaction Reductive Amidation/ Intramolecular Cyclization Solvent: e.g., Methanol Temperature: Reflux reagents->reaction Conditions workup Aqueous Work-up (e.g., Quench with water, extract with EtOAc) reaction->workup Process purification Purification (e.g., Column Chromatography) workup->purification product Product: this compound purification->product

Figure 1: General workflow for the synthesis of this compound via reductive amidation.

Materials:

  • 2-Formyl-3-methylbenzoic acid

  • Ammonium acetate (NH₄OAc)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-formyl-3-methylbenzoic acid (1.0 eq) and ammonium acetate (3.0 eq).

  • Dissolution: Add methanol to the flask to achieve a concentration of approximately 0.2 M with respect to the benzoic acid derivative. Stir the mixture at room temperature until all solids are dissolved.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications of this compound in Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, particularly through functionalization at the nitrogen atom and the aromatic ring.

N-Functionalization Reactions

The nitrogen atom of the lactam can be readily functionalized via alkylation or acylation reactions, providing access to a wide range of N-substituted this compound derivatives.

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a suitable base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction and Purification: Proceed with a standard aqueous work-up and purification by column chromatography as described in Protocol 1 to isolate the N-alkylated product.

C-H Functionalization and Cross-Coupling Reactions

For further elaboration of the aromatic ring, this compound can be first halogenated at a specific position (e.g., the 4- or 6-position) to provide a handle for palladium-catalyzed cross-coupling reactions. The synthesis of a halo-substituted isoindolinone, for instance, 7-bromo-isoindolin-1-one, opens up a plethora of synthetic possibilities.

The following sections provide an overview and generalized protocols for key palladium-catalyzed cross-coupling reactions that can be applied to a halo-derivative of this compound (e.g., 4-Bromo-7-methylisoindolin-1-one).

Conceptual Workflow for Cross-Coupling:

G start Halo-7-methylisoindolin-1-one (e.g., 4-Bromo-7-methylisoindolin-1-one) suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) start->suzuki sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst, Base) start->sonogashira buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) start->buchwald product_suzuki Aryl-substituted derivative suzuki->product_suzuki product_sonogashira Alkynyl-substituted derivative sonogashira->product_sonogashira product_buchwald Amino-substituted derivative buchwald->product_buchwald

Figure 2: Palladium-catalyzed cross-coupling reactions of a halo-7-methylisoindolin-1-one.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[5][6]

  • General Protocol: A mixture of the halo-7-methylisoindolin-1-one (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere until the reaction is complete.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7][8]

  • General Protocol: The halo-7-methylisoindolin-1-one (1.0 eq) is reacted with a terminal alkyne (1.2 eq) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine) in a solvent such as THF or DMF under an inert atmosphere.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine.[9][10]

  • General Protocol: A mixture of the halo-7-methylisoindolin-1-one (1.0 eq), an amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is heated under an inert atmosphere.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the potential for diverse functionalization at both the nitrogen atom and the aromatic ring make it an attractive starting material for the construction of complex molecular architectures. The protocols and synthetic strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this important heterocyclic scaffold in the development of novel pharmaceuticals and functional materials.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). ACS Omega. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2002). The Journal of Organic Chemistry. [Link]

  • This compound. (n.d.). AbacipharmTech. [Link]

  • Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. [Link]

  • US20210332029A1 - Isoindolin-1-on derivative, method for preparing same, and pharmaceutical composition comprising same as effective component for preventing or treating cancer. (2021).

Sources

Experimental design for testing 7-Methylisoindolin-1-one efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Experimental Design for Validating the Efficacy of 7-Methylisoindolin-1-one

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive framework for the preclinical evaluation of this compound, a novel compound based on the privileged isoindolinone scaffold. Recognizing that the specific mechanism of action for this compound is uncharacterized, we propose a logical, multi-phase experimental cascade designed to test a plausible hypothesis: that this compound acts as an inhibitor of a critical oncogenic pathway. This guide moves from initial in vitro characterization and mechanism of action studies to in vivo efficacy validation in established cancer models, emphasizing scientific rationale, data integrity, and translational relevance.

Introduction: The Isoindolinone Scaffold and a Path to Validation

The isoindolinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of several approved drugs with diverse pharmacological activities, including anti-cancer and anti-inflammatory effects.[1][2][3] this compound is a novel derivative whose therapeutic potential is yet to be defined. The critical first step in drug development is to establish a robust, testable hypothesis for its mechanism of action (MOA).

Based on the activities of related compounds, we will proceed with the hypothesis that This compound is a selective inhibitor of "OncoKinase-X" , a fictitious but representative serine/threonine kinase known to be a driver in a specific subset of non-small cell lung cancers (NSCLC).

This guide outlines the necessary experiments to:

  • Confirm direct inhibition of OncoKinase-X.

  • Establish dose-dependent anti-proliferative activity in relevant cancer cell lines.

  • Validate the MOA in a cellular context.

  • Assess in vivo efficacy in a preclinical animal model.

The overarching goal is to generate a comprehensive data package to support a " go/no-go " decision for further development.[4][5]

Phase 1: In Vitro Efficacy and Mechanism of Action (MOA) Validation

The initial phase of testing is performed in vitro to rapidly and cost-effectively determine the compound's potency, selectivity, and cellular mechanism before committing to resource-intensive animal studies.[6][7] This phase aims to answer three fundamental questions: Does the compound hit its intended target? Does hitting the target affect cancer cell viability? Can we prove the mechanism of action in a cellular environment?

Target Engagement: Biochemical Potency Assay

Causality: The first and most critical experiment is to confirm that this compound directly interacts with its putative target, OncoKinase-X, and inhibits its enzymatic activity. A cell-free biochemical assay isolates the kinase and substrate from other cellular components, ensuring the observed effect is a direct interaction.

Protocol: A time-resolved fluorescence energy transfer (TR-FRET) assay is a robust method.

  • Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by recombinant OncoKinase-X. A europium-labeled anti-phospho-peptide antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into proximity, generating a FRET signal.

  • Execution:

    • Perform a 10-point, 3-fold serial dilution of this compound (e.g., from 10 µM to 0.5 nM).

    • Add recombinant OncoKinase-X enzyme to assay wells.

    • Add the compound dilutions and incubate briefly.

    • Initiate the kinase reaction by adding the biotinylated peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add the detection reagents (Eu-antibody and SA-APC).

    • Read the plate on a TR-FRET-capable plate reader.

  • Data Analysis: The data is normalized to positive (no inhibitor) and negative (no enzyme) controls. The resulting dose-response curve is fitted to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Potency: Anti-Proliferation Assay

Causality: After confirming biochemical potency, the next step is to determine if this translates to anti-cancer activity in a living cell. We select cell lines where OncoKinase-X is known to be a key driver of proliferation and survival.

Protocol: The CellTiter-Glo® Luminescent Cell Viability Assay is a gold-standard method.[8]

  • Principle: This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity or cytostasis induced by the compound.

  • Execution:

    • Seed NSCLC cell lines (e.g., NCI-H358, A549) known to express active OncoKinase-X into 96-well plates and allow them to adhere overnight.

    • Treat cells with a 10-point serial dilution of this compound for 72 hours.

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well, which lyses the cells and provides the luciferase and substrate needed to catalyze the ATP-bioluminescence reaction.

    • Measure luminescence on a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the normalized luminescence signal against the log of the compound concentration.

Table 1: Hypothetical In Vitro Potency Data for this compound

Assay TypeTarget / Cell LineEndpointResult (IC50)
BiochemicalRecombinant OncoKinase-XTR-FRET15 nM
Cellular ViabilityNCI-H358 (OncoKinase-X Driven)CellTiter-Glo®45 nM
Cellular ViabilityA549 (OncoKinase-X Low)CellTiter-Glo®> 5 µM

This table illustrates the ideal outcome: potent biochemical activity that translates to on-target cellular activity in a dependent cell line, with significantly less effect on a non-dependent line, suggesting selectivity.

MOA Confirmation: Target Modulation Assay

Causality: To definitively link the observed anti-proliferative effect to the inhibition of OncoKinase-X, we must demonstrate that the compound inhibits the kinase's activity within the cell. This is achieved by measuring the phosphorylation of a known downstream substrate of OncoKinase-X.

Protocol: Western Blot for Phospho-Substrate-Y.

  • Principle: This technique separates proteins by size and allows for the detection of specific proteins (total Substrate-Y) and their phosphorylated forms (Phospho-Substrate-Y) using specific antibodies.

  • Execution:

    • Treat NCI-H358 cells with increasing concentrations of this compound (e.g., 0, 10 nM, 50 nM, 250 nM, 1 µM) for 2-4 hours.

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Phospho-Substrate-Y and Total-Substrate-Y. A loading control (e.g., GAPDH) is also required.

    • Apply HRP-conjugated secondary antibodies and detect bands using an enhanced chemiluminescence (ECL) substrate.

  • Self-Validation: A dose-dependent decrease in the Phospho-Substrate-Y signal, with no change in the Total-Substrate-Y or GAPDH signal, provides strong evidence of on-target activity. The concentrations at which this inhibition occurs should correlate with the cellular IC50 value.

Visualizing the In Vitro Workflow

in_vitro_workflow cluster_0 Phase 1: In Vitro Validation cluster_1 Decision Point biochem 1. Biochemical Assay (TR-FRET) cell_potency 2. Cellular Potency (CellTiter-Glo) biochem->cell_potency Potent? IC50 < 100 nM moa 3. MOA Confirmation (Western Blot) cell_potency->moa Active? IC50 correlates decision Proceed to In Vivo? moa->decision Data Concordant?

Caption: Workflow for Phase 1 In Vitro Efficacy Testing.

Phase 2: In Vivo Preclinical Efficacy Assessment

Upon successful completion of in vitro validation, the investigation moves to in vivo models. This phase is essential for understanding how the compound behaves in a complex biological system, assessing its efficacy against a tumor in a living organism, and gathering preliminary safety data.[9][10][11]

Pharmacokinetic (PK) and Dose-Range Finding Study

Causality: Before an efficacy study can be designed, the pharmacokinetic (PK) properties and the maximum tolerated dose (MTD) of this compound must be determined.[12] A PK study reveals how the compound is absorbed, distributed, metabolized, and excreted (ADME), which informs the dosing regimen (e.g., once daily, twice daily). The MTD study establishes the highest dose that can be administered without causing unacceptable toxicity.

Protocol:

  • PK Arm: Administer a single dose of this compound to a small cohort of healthy mice (e.g., CD-1 mice) via the intended clinical route (e.g., oral gavage). Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations using LC-MS/MS to determine key parameters like Cmax (peak concentration), Tmax (time to peak), and AUC (total exposure).

  • MTD Arm: Administer escalating doses of the compound to different cohorts of mice daily for 5-7 days. Monitor animals for clinical signs of toxicity, including weight loss, changes in behavior, and ruffled fur. The MTD is typically defined as the highest dose that does not cause more than 10-15% mean body weight loss.

Xenograft Efficacy Study

Causality: The definitive test of anti-cancer efficacy is to assess the compound's ability to inhibit tumor growth in vivo. A cell-line derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a standard and well-validated approach.[13][14][15]

Protocol: NCI-H358 Human NSCLC Xenograft Model.

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Nu/Nu) to prevent rejection of the human tumor cells.

  • Execution:

    • Subcutaneously implant NCI-H358 cells into the flank of each mouse.

    • Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group).

    • Treatment Groups:

      • Group 1: Vehicle Control (e.g., 0.5% methylcellulose)

      • Group 2: this compound (Low Dose, e.g., 10 mg/kg)

      • Group 3: this compound (High Dose, e.g., 30 mg/kg, near MTD)

      • Group 4: Standard-of-Care (SoC) control (e.g., an approved NSCLC drug)

    • Administer treatments daily via oral gavage for 21 days.

    • Measure tumor volume with digital calipers twice weekly.

    • Record animal body weights twice weekly as a measure of tolerability.

  • Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study. Secondary endpoints include body weight changes and clinical observations.

Table 2: Hypothetical In Vivo Efficacy Data in NCI-H358 Xenograft Model

Treatment GroupDose (mg/kg, PO, QD)Mean Final Tumor Volume (mm³)TGI (%)Mean Body Weight Change (%)
Vehicle-1250-+2.5%
This compound1075040%+1.8%
This compound3031275%-4.0%
Standard-of-CareX45064%-6.5%

TGI (%) is calculated as: (1 - [Mean tumor volume of treated group / Mean tumor volume of vehicle group]) x 100. This data suggests a dose-dependent anti-tumor response with good tolerability.

Visualizing the In Vivo Workflow

in_vivo_workflow cluster_pkpd 2.1 Pre-Efficacy Studies cluster_efficacy 2.2 Efficacy Study pk Pharmacokinetics (PK) Determine Exposure randomize Randomize Tumor-Bearing Mice pk->randomize mtd Max Tolerated Dose (MTD) Determine Safety Window mtd->randomize Select Doses implant Implant NCI-H358 Cells implant->randomize treat Treat for 21 Days (Vehicle, Compound, SoC) randomize->treat measure Measure Tumor Volume & Body Weight treat->measure end end measure->end Calculate TGI Assess Tolerability

Sources

Topic: Preclinical In Vivo Evaluation of 7-Methylisoindolin-1-one in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Scientist's Desk

Abstract

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with diverse therapeutic applications, including oncology and neuroscience.[1][2] 7-Methylisoindolin-1-one is a novel investigational compound based on this core. While its precise mechanism of action is under investigation, related isoindolinone-containing molecules have shown activity as inhibitors of Poly (ADP-ribose) polymerase (PARP), Cyclin-dependent kinase 7 (CDK7), and as modulators of GABA-A receptors.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of foundational in vivo studies for this compound in rodent models. To provide a concrete and instructive framework, the protocols herein are presented through the lens of evaluating this compound as a putative PARP inhibitor for oncology applications, a common mechanism for this scaffold.[3] The principles and methodologies described can be adapted based on the specific therapeutic hypothesis.

Part 1: Foundational Strategy & Pre-experimental Planning

Before committing to costly and ethically significant animal studies, a robust pre-experimental plan is paramount. The goal is not merely to administer the compound but to ask a clear, answerable question.

The Scientific Premise: Why Go In Vivo?

In vitro assays provide essential data on a compound's potency and selectivity against its molecular target (e.g., IC₅₀ against PARP1 enzyme) and its effect on cultured cells (e.g., GI₅₀ in cancer cell lines).[6] However, a whole-organism system presents complexities that cannot be replicated in a dish. In vivo studies are therefore critical to understand the compound's:

  • Pharmacokinetics (PK): How the body processes the drug (Absorption, Distribution, Metabolism, Excretion - ADME).[7]

  • Pharmacodynamics (PD): The drug's effect on its target within the tumor and the duration of that effect.[8][9]

  • Efficacy: The ultimate therapeutic effect on disease progression (e.g., tumor growth inhibition) at a tolerated dose.[10]

  • Safety & Tolerability: The compound's overall effect on the animal's health and well-being.

Compound Characterization & Handling

A thorough understanding of this compound's physical and chemical properties is a prerequisite for successful in vivo work.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₉NO [11]
Molecular Weight 147.17 g/mol [11]
Appearance Solid (Assumed) -
Purity >95% (Recommended) [11]
Solubility Must be determined empirically in various preclinical vehicles (e.g., DMSO, PEG400, CMC). -

| Storage | Sealed, dry, at 2-8°C |[11] |

Safety & Handling: this compound and its parent scaffold, isoindoline, may cause skin, eye, and respiratory irritation.[12] Always consult the Safety Data Sheet (SDS) before handling. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, is mandatory. All handling should occur in a well-ventilated area or a chemical fume hood.

The Principle of Synthetic Lethality for PARP Inhibitors

Our hypothetical framework assumes this compound is a PARP inhibitor. The efficacy of PARP inhibitors is rooted in the concept of synthetic lethality . In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the PARP-mediated base excision repair (BER) pathway. If this pathway is inhibited, SSBs can devolve into more lethal double-strand breaks (DSBs) during replication. These DSBs are then repaired by the high-fidelity Homologous Recombination Repair (HRR) pathway, which relies on proteins like BRCA1 and BRCA2.

However, in cancer cells with mutations in BRCA1 or BRCA2, the HRR pathway is deficient. When PARP is also inhibited in these cells, they lose both major DNA repair mechanisms, leading to catastrophic genomic instability and cell death.[10] This provides a targeted therapeutic window.

G cluster_0 Normal Cell (HRR Proficient) cluster_1 BRCA-Mutant Cancer Cell (HRR Deficient) SSB Single-Strand Break DSB Double-Strand Break SSB->DSB Replication Fork Collapse PARP PARP-mediated Repair SSB->PARP Repaired HRR Homologous Recombination (BRCA1/2) DSB->HRR Repaired Survival Cell Survival PARP->Survival HRR->Survival Compound This compound (PARP Inhibitor) Compound->PARP Inhibits SSB2 Single-Strand Break DSB2 Double-Strand Break SSB2->DSB2 Replication Fork Collapse PARP2 PARP-mediated Repair SSB2->PARP2 HRR2 Homologous Recombination (Deficient) DSB2->HRR2 Repair Fails Apoptosis Apoptosis (Synthetic Lethality) DSB2->Apoptosis Genomic Instability Compound2 This compound (PARP Inhibitor) Compound2->PARP2 Inhibits

Caption: Synthetic lethality by PARP inhibition in BRCA-mutant cells.

Part 2: Designing a Robust In Vivo Efficacy Study

Animal Model Selection: The Causality Behind the Choice

The choice of animal model is the most critical variable for a meaningful outcome. For testing a PARP inhibitor, the model must reflect the proposed mechanism of action.

  • Recommended Model: A subcutaneous xenograft model using immunodeficient mice (e.g., NU/NU nude or NSG mice).

  • Cell Line: A human cancer cell line with a known HRR deficiency is essential. Examples include:

    • UWB1.289: Ovarian cancer, BRCA1-null.[9]

    • CAPAN-1: Pancreatic cancer, BRCA2 mutant.

  • Rationale: These models directly test the synthetic lethality hypothesis. The use of a corresponding cell line where the BRCA mutation has been "repaired" (e.g., UWB1.289+BRCA1) can serve as an outstanding negative control to prove the mechanism in vivo.[9]

  • Alternative: Patient-derived xenograft (PDX) models from BRCA-mutant tumors offer higher clinical relevance as they better recapitulate human tumor complexity.[13]

Ethical Considerations & Study Approval

All animal experiments must be conducted with the highest ethical standards.

  • Protocol Submission: A detailed protocol must be submitted to and approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.

  • The 3Rs: The study design must adhere to the principles of Replacement, Reduction, and Refinement.

  • Humane Endpoints: Clear criteria for euthanasia must be established to minimize animal suffering (e.g., >20% body weight loss, tumor volume exceeding 2000 mm³, ulceration, or signs of significant distress).

Experimental Groups & Controls

A well-controlled study is self-validating. The following groups are considered essential for a dose-finding efficacy study.

Table 2: Example Study Design for a Xenograft Efficacy Model

Group N Compound Dose (mg/kg) Route Schedule
1 10 Vehicle Control - PO QD
2 10 This compound 10 PO QD
3 10 This compound 30 PO QD
4 10 This compound 100 PO QD

| 5 | 10 | Positive Control (e.g., Olaparib) | 50 | PO | QD |

  • N: Number of animals per group (typically 8-10 for statistical power).

  • Vehicle Control: Absolutely critical to ensure the delivery vehicle itself has no effect.

  • Dose Levels: At least three dose levels are needed to observe a dose-response relationship.

  • Positive Control: An established drug (e.g., Olaparib) validates the model's sensitivity and provides a benchmark for efficacy.[8]

  • Route/Schedule: PO (oral) and QD (once daily) are common starting points, but should be informed by preliminary PK data if available.

Experimental Workflow

G cluster_workflow In Vivo Efficacy Study Workflow Acclimation 1. Animal Acclimation (1 week) Implantation 2. Tumor Cell Implantation (Subcutaneous) Acclimation->Implantation Growth 3. Tumor Growth (to ~100-150 mm³) Implantation->Growth Randomization 4. Randomization & Grouping Growth->Randomization Dosing 5. Treatment Period (e.g., 21-28 days) Dosing & Monitoring Randomization->Dosing Dosing->Dosing Daily: - Dosing - Body Weight - Clinical Signs Dosing->Dosing 2-3x Weekly: - Tumor Volume Endpoint 6. Study Endpoint & Sample Collection Dosing->Endpoint Analysis 7. Data Analysis & Reporting Endpoint->Analysis

Caption: High-level workflow for a typical xenograft efficacy study.

Part 3: Core Experimental Protocols

Protocol 3.1: Compound Formulation & Administration

Objective: To prepare a homogenous and stable formulation of this compound and administer it accurately to the animals.

Materials:

  • This compound powder

  • Vehicle components (e.g., DMSO, PEG400, 0.5% w/v methylcellulose)[14]

  • Sterile water or saline

  • Scale, stir plate, sterile tubes

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

Procedure:

  • Vehicle Preparation: Prepare the vehicle first. A common vehicle for oral dosing is 10% DMSO, 40% PEG400, 50% Water. Ensure all components are thoroughly mixed.

  • Formulation:

    • Calculate the total amount of compound needed for the study, including overage.

    • Weigh the precise amount of this compound.

    • If solubility is an issue, first create a stock solution by dissolving the compound in a minimal amount of DMSO.

    • Slowly add the remaining vehicle components while stirring continuously to avoid precipitation.

    • The final formulation should be a clear solution or a fine, homogenous suspension. A brief sonication may aid in dissolution.

  • Dose Calculation: The dosing volume is typically 10 mL/kg for mice.[15]

    • Formula:Dose Volume (mL) = (Animal Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL)

    • Example: For a 25g (0.025 kg) mouse receiving a 30 mg/kg dose from a 3 mg/mL formulation: (0.025 * 30) / 3 = 0.25 mL.

  • Administration (Oral Gavage):

    • Gently but firmly restrain the mouse, ensuring its head and body are aligned to create a straight path to the esophagus.[16]

    • Measure the correct length for the gavage needle (from the tip of the nose to the last rib).

    • Insert the ball-tipped needle into the side of the mouth, passing it gently along the roof of the mouth toward the back of the throat.

    • Allow the mouse to swallow the tip, then advance the needle smoothly into the esophagus. There should be no resistance. If there is resistance or the animal struggles excessively, withdraw and start again.

    • Dispense the calculated volume slowly and smoothly.

    • Withdraw the needle and return the mouse to its cage. Observe for any immediate signs of distress.[15]

Trustworthiness Check: Prepare a fresh formulation daily if stability is unknown. Perform a small-scale pilot tolerability study with the vehicle alone and the highest dose of the compound in a few animals before launching the full study.

Protocol 3.2: Efficacy Monitoring & Data Collection

Objective: To quantitatively measure the effect of this compound on tumor growth and monitor for signs of toxicity.

Procedure:

  • Tumor Measurement (2-3 times per week):

    • Using digital calipers, measure the length (L) and width (W) of the subcutaneous tumor.

    • Calculate tumor volume using the formula: Volume (mm³) = (W² * L) / 2.

    • Record the measurements for each animal in a spreadsheet.

  • Body Weight Measurement (Daily):

    • Weigh each animal at the same time each day, before dosing.

    • Calculate percent body weight change relative to Day 0 (the first day of dosing).

    • Alert: A body weight loss exceeding 15-20% is a common humane endpoint criterion.

  • Clinical Observations (Daily):

    • Visually inspect each animal for signs of toxicity, including changes in posture, activity level, fur texture (piloerection), and breathing.

    • Use a standardized scoring system to keep observations consistent.

  • Study Termination & Tissue Collection:

    • At the pre-defined endpoint (e.g., Day 21, or when control tumors reach max size), euthanize the animals using an IACUC-approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Immediately following euthanasia, dissect the tumor.

    • Weigh the tumor and record the final weight.

    • For pharmacodynamic analysis, a portion of the tumor should be flash-frozen in liquid nitrogen (for Western blot) and another portion fixed in 10% neutral buffered formalin (for immunohistochemistry).

Part 4: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Efficacy data tells you if the drug worked; PK/PD data tells you how it worked. These studies are often run separately from the main efficacy study using "satellite" animals.

G cluster_pkpd PK/PD Study Concept Dose Administer Single Dose of this compound Collection Collect Blood & Tumor Samples at Multiple Time Points (e.g., 0.5, 1, 2, 4, 8, 24h) Dose->Collection PK Pharmacokinetics (PK) 'What the body does to the drug' Analysis Bioanalysis (LC-MS/MS) PK->Analysis PD Pharmacodynamics (PD) 'What the drug does to the body' Biomarker Biomarker Analysis (IHC, Western Blot) PD->Biomarker Collection->PK Collection->PD Concentration Drug Concentration in Plasma & Tumor Analysis->Concentration TargetEffect Target Engagement (e.g., PAR Inhibition) Biomarker->TargetEffect

Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Protocol 4.1: Pharmacokinetic Study

Objective: To determine the concentration of this compound in plasma over time after a single dose.

Procedure:

  • Animal Dosing: Use tumor-bearing or non-tumor-bearing mice. Dose a single group of animals with a selected dose (e.g., 30 mg/kg, PO).

  • Blood Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood from a cohort of animals (N=3 per time point).

    • Use an appropriate method such as retro-orbital sinus puncture (requires anesthesia) or terminal cardiac puncture.[15]

    • Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of this compound.

  • Data Analysis: Plot the plasma concentration versus time and use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 3: Key Pharmacokinetic Parameters (Hypothetical Data)

Parameter Description Example Value
Cₘₐₓ Maximum observed plasma concentration 1500 ng/mL
Tₘₐₓ Time at which Cₘₐₓ is observed 1.0 hr
AUC₀₋₂₄ Area under the concentration-time curve 9800 ng*hr/mL

| T₁/₂ | Elimination half-life | 4.5 hr |

Protocol 4.2: Pharmacodynamic Study

Objective: To confirm that this compound is engaging its target (PARP) in the tumor tissue.

Procedure:

  • Study Design: Use tumor-bearing mice. Dose animals with a single dose of vehicle or this compound.

  • Tissue Collection: At a time point expected to show high target engagement (e.g., 2-4 hours post-dose, informed by PK data), euthanize the animals and collect tumors as described in Protocol 3.2.

  • Biomarker Analysis (Immunohistochemistry for poly(ADP-ribose)):

    • Process the formalin-fixed, paraffin-embedded (FFPE) tumor sections.

    • Perform immunohistochemistry (IHC) using an antibody specific for poly(ADP-ribose) (PAR).

    • Expected Result: Tumors from vehicle-treated animals should show high levels of PAR staining. Tumors from animals treated with an effective dose of this compound should show a significant reduction in PAR staining, providing direct evidence of PARP inhibition in vivo.[9]

References

  • Zhang, L. (2011). Voluntary oral administration of drugs in mice. Protocol Exchange. [Link][17]

  • Cancer Discovery. (2017). PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. American Association for Cancer Research. [Link][13]

  • Zhang, L. (2021). Method for voluntary oral administration of drugs in mice. STAR Protocols, 2(1), 100330. [Link][18]

  • Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology, 3, 235-254. [Link][3]

  • Boston University IACUC. (2023). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. [Link][15]

  • Wilson, T. C., et al. (2016). In Vivo Characterization of Two PARP Inhibitors Using a Recently Developed PET Imaging Agent in Small Cell Lung Cancer. Journal of Nuclear Medicine, 57(supplement 2), 156. [Link][8]

  • Michel, L. S., et al. (2018). A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. Cancer Research, 78(16), 4695–4706. [Link][9]

  • Salas, E., et al. (2016). Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents. Neoplasia, 18(10), 633-642. [Link][19]

  • TransCure bioServices. (2024). How to Administer a Substance to a Mouse?. [Link][16]

  • Animal Welfare Institute. Voluntary oral administration of drugs in mice. [Link][20]

  • Lee, H., et al. (2021). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 13(10), 1546. [Link][7]

  • PubChem. 7-Methylisoquinoline. National Center for Biotechnology Information. [Link]

  • Lead Sciences. This compound. [Link][11]

  • Wang, D., et al. (2015). Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy. Journal of Medicinal Chemistry, 58(16), 6425-6439. [Link][4]

  • ResearchGate. Examples of biologically active isoindolinone derivatives. [Link][1]

  • Zhang, L., et al. (2015). Sanguinarine metabolism and pharmacokinetics study in vitro and in vivo. Journal of Veterinary Pharmacology and Therapeutics, 38(6), 558-565. [Link]

  • Kaur, H., & Kumar, V. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link][2]

  • Atmaca, U., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules, 29(8), 1789. [Link][21]

  • PubChem. 7-(Hydroxymethyl)isoindolin-1-one. National Center for Biotechnology Information. [Link]

  • Afzal, S., et al. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Journal of Biomolecular Structure and Dynamics, 1-16. [Link][5]

  • Thomas, S., et al. (2023). Targeting MCL-1 to Overcome Therapeutic Resistance and Improve Cancer Mortality. Cancers, 15(20), 5057. [Link]

  • Li, M., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences, 24(13), 11099. [Link][10]

  • Wang, Y., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 62(7), 3326-3345. [Link][6]

  • Thomas, S., et al. (2013). Targeting Mcl-1 for the therapy of cancer. Expert Opinion on Therapeutic Targets, 17(10), 1155-1167. [Link]

  • ME Therapeutics Inc. Science. [Link]

  • Gopalkrishnan, R., et al. (2017). mda-7/IL-24 Mediates Cancer Cell-Specific Death via Regulation of miR-221 and the Beclin-1 Axis. Cancer Research, 77(4), 949-959. [Link]

  • PubChem. 2-Methyl-2,3-dihydro-1H-isoindol-1-one. National Center for Biotechnology Information. [Link]

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Application Notes and Protocols for Isotopic Labeling of 7-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Isotopically Labeled 7-Methylisoindolin-1-one

This compound is a heterocyclic compound that forms the core scaffold of various biologically active molecules and pharmaceutical agents. The isoindolinone motif is of significant interest in medicinal chemistry due to its presence in compounds exhibiting a wide range of therapeutic properties. Isotopic labeling of this compound with stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) provides an invaluable tool for researchers in drug discovery and development. These labeled compounds, often referred to as isotopologues, are chemically identical to their unlabeled counterparts but possess a difference in mass that can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The strategic incorporation of isotopes allows for:

  • Metabolic Studies: Tracing the metabolic fate of a drug candidate (absorption, distribution, metabolism, and excretion - ADME studies) without altering its biological activity.

  • Quantitative Analysis: Serving as internal standards in bioanalytical assays to accurately quantify the unlabeled drug or its metabolites in complex biological matrices.

  • Mechanistic Investigations: Elucidating reaction mechanisms and enzyme kinetics by leveraging the kinetic isotope effect.

  • Structural Biology: Aiding in the structural elucidation of drug-target interactions using advanced NMR techniques.

This document provides a comprehensive guide to the techniques and protocols for the isotopic labeling of this compound, designed to be a practical resource for scientists at the bench.

I. Synthetic Strategies for the this compound Scaffold

A robust and adaptable synthesis of the unlabeled this compound is a prerequisite for any isotopic labeling endeavor. While numerous methods exist for the synthesis of the isoindolinone core, a practical approach for the 7-methyl substituted analog can be envisioned starting from readily available precursors. A plausible synthetic route, which can be adapted for isotopic labeling, involves the construction of a substituted quinoline followed by oxidative cleavage and cyclization, or through palladium-catalyzed C-H activation/cyclization of a suitably substituted benzamide.

A key precursor for the synthesis is 7-methyl-8-nitroquinoline, which can be synthesized in two steps from m-toluidine.[1] The subsequent conversion of this precursor to this compound would involve reduction of the nitro group and transformation of the quinoline ring into the isoindolinone core.

II. Deuterium (²H) Labeling Techniques

Deuterium labeling is a cost-effective method for increasing the molecular weight of a compound and is widely used in metabolic stability studies due to the kinetic isotope effect, where the stronger C-D bond can slow down metabolism at that position.[2]

Method 1: Late-Stage Deuterium Labeling via Electrochemical C(sp³)–H Deuteration

This modern technique offers a highly selective and mild approach for the introduction of deuterium at the C-3 position of the isoindolinone ring.[3]

Causality of Experimental Choices: The electrochemical approach is favored for its high regioselectivity, avoiding the need for harsh reagents or complex protecting group strategies. The reaction proceeds under neutral conditions, preserving the integrity of the core structure.

Protocol Validation: The success of the deuteration is readily confirmed by ¹H NMR, where a decrease in the signal intensity of the C-3 protons will be observed, and by mass spectrometry, which will show an increase in the molecular weight corresponding to the number of incorporated deuterium atoms.

Experimental Protocol: Electrochemical Deuteration

  • Cell Setup: In an undivided electrochemical cell equipped with a carbon plate anode and a platinum plate cathode, dissolve this compound (1.0 equiv.) in a suitable deuterated solvent such as acetonitrile-d₃ containing a supporting electrolyte (e.g., 0.1 M n-Bu₄NBF₄).

  • Deuterium Source: Add D₂O (10 equiv.) as the deuterium source.

  • Electrolysis: Apply a constant current (e.g., 10 mA) to the system at room temperature.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by LC-MS to observe the incorporation of deuterium.

  • Work-up: Upon completion, evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the deuterated this compound.

Diagram of Electrochemical Deuteration Workflow

G cluster_setup Cell Setup cluster_reaction Electrolysis cluster_workup Work-up & Purification start Dissolve this compound and electrolyte in MeCN-d3 add_d2o Add D2O start->add_d2o electrolysis Apply Constant Current add_d2o->electrolysis monitoring Monitor by LC-MS electrolysis->monitoring evaporation Evaporate Solvent monitoring->evaporation extraction Liquid-Liquid Extraction evaporation->extraction purification Column Chromatography extraction->purification end end purification->end Labeled Product

Caption: Workflow for electrochemical deuteration.

Method 2: Deuterium Labeling via Catalytic Hydrogen Isotope Exchange (HIE)

Catalytic HIE reactions provide a versatile method for incorporating deuterium at various positions, including aromatic and benzylic sites, using D₂O as the deuterium source.[4] Palladium on carbon (Pd/C) is a common catalyst for such transformations.

Causality of Experimental Choices: This method is advantageous for labeling the aromatic protons or the methyl group protons. The choice of catalyst and reaction conditions can influence the position and level of deuterium incorporation.

Protocol Validation: The position and extent of deuteration can be precisely determined by ¹H and ²H NMR spectroscopy, as well as by high-resolution mass spectrometry.

Experimental Protocol: Pd/C Catalyzed HIE

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., dioxane), add D₂O (20 equiv.) and 10% Pd/C (10 mol%).

  • Reaction Conditions: Heat the mixture in a sealed vessel at a high temperature (e.g., 120-150 °C) for 24-48 hours.

  • Monitoring: Monitor the reaction by LC-MS to track deuterium incorporation.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the deuterated product.

III. Carbon-13 (¹³C) Labeling Techniques

¹³C labeling is crucial for metabolic flux analysis and as internal standards in quantitative mass spectrometry, as the ¹³C isotope is stable and does not readily exchange.[5]

Method: Synthesis from ¹³C-Labeled Precursors

The most straightforward approach for ¹³C labeling is to incorporate the isotope through the synthesis of the molecule using a commercially available ¹³C-labeled starting material.

Causality of Experimental Choices: This method allows for precise, site-specific labeling depending on the chosen labeled precursor. For instance, using ¹³C-labeled m-toluidine in the initial steps of the synthesis would label the aromatic backbone. Using a ¹³C-labeled methyl source during a methylation step (if the synthesis allows) would specifically label the methyl group.

Protocol Validation: The incorporation and position of the ¹³C label are confirmed by ¹³C NMR spectroscopy, which will show enhanced signals for the labeled carbon atoms, and by mass spectrometry, indicating the expected mass shift.

Experimental Protocol: Synthesis from [¹³C₆]-m-toluidine (Illustrative)

This protocol assumes a synthetic route starting from m-toluidine.

  • Synthesis of Labeled Precursor: Synthesize ¹³C-labeled 7-methyl-8-nitroquinoline from [¹³C₆]-m-toluidine following established procedures, such as the Skraup synthesis.[1]

  • Reduction of Nitro Group: Reduce the nitro group of the ¹³C-labeled 7-methyl-8-nitroquinoline to an amino group using a standard reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation).

  • Ring Transformation: Convert the resulting aminoquinoline into the ¹³C-labeled this compound. This may involve oxidative cleavage of the pyridine ring followed by intramolecular cyclization. The specific conditions for this step would need to be optimized based on literature precedents for similar transformations.

  • Purification: Purify the final ¹³C-labeled this compound by column chromatography.

Diagram of ¹³C Labeling Workflow

G start [13C6]-m-toluidine precursor_synthesis Synthesis of [13C]-7-methyl-8-nitroquinoline start->precursor_synthesis reduction Nitro Group Reduction precursor_synthesis->reduction cyclization Ring Transformation & Cyclization reduction->cyclization end [13C]-7-Methylisoindolin-1-one cyclization->end

Caption: Synthetic approach for ¹³C-labeling.

IV. Nitrogen-15 (¹⁵N) Labeling Techniques

¹⁵N labeling is particularly valuable for NMR-based structural studies of drug-protein interactions and for metabolic studies tracking nitrogen-containing compounds.[6][7]

Method: Synthesis using a ¹⁵N-Labeled Amine Source

Similar to ¹³C labeling, ¹⁵N labeling is most reliably achieved by introducing the isotope during the synthesis using a ¹⁵N-labeled reagent.

Causality of Experimental Choices: If the synthetic route involves the introduction of the nitrogen atom of the lactam ring at a late stage, a ¹⁵N-labeled amine source (e.g., ¹⁵NH₄Cl or a ¹⁵N-labeled primary amine) can be used. For instance, in a synthesis proceeding via a 2-formyl-6-methylbenzoic acid derivative, reductive amination with a ¹⁵N-labeled amine would be a suitable strategy.

Protocol Validation: Successful incorporation of the ¹⁵N isotope is confirmed by ¹⁵N NMR spectroscopy and by a one-unit mass shift in the mass spectrum.

Experimental Protocol: Reductive Amination with ¹⁵NH₄Cl (Hypothetical)

This protocol is based on a hypothetical synthesis from 2-formyl-6-methylbenzoic acid.

  • Reaction Setup: Dissolve 2-formyl-6-methylbenzoic acid (1.0 equiv.) and ¹⁵NH₄Cl (1.2 equiv.) in a suitable solvent such as methanol.

  • Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.[4]

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Quench the reaction with water and adjust the pH to be neutral. Extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain [¹⁵N]-7-Methylisoindolin-1-one.

V. Data Presentation and Analysis

The successful isotopic labeling of this compound should be rigorously characterized to determine the percentage of isotopic incorporation and the position of the label(s).

Table 1: Summary of Expected Analytical Data for Labeled this compound

Isotope LabelLabeling MethodExpected Mass Shift (vs. Unlabeled)Key Analytical Technique(s)Expected Observations
Deuterium (²H) Electrochemical C-H Deuteration+1 or +2 Da¹H NMR, Mass SpectrometryDecrease in integration of C-3 proton signals in ¹H NMR. Appearance of M+1, M+2 peaks in MS.
Catalytic HIEVariable (+n Da)¹H NMR, ²H NMR, Mass SpectrometryDecrease in integration of specific aromatic or methyl proton signals in ¹H NMR. Corresponding signals in ²H NMR.
Carbon-13 (¹³C) Synthesis from Labeled Precursor+n Da (n = number of ¹³C atoms)¹³C NMR, Mass SpectrometryEnhanced signal intensity of labeled carbons in ¹³C NMR. Appearance of M+n peak in MS.
Nitrogen-15 (¹⁵N) Synthesis from Labeled Amine+1 Da¹⁵N NMR, Mass SpectrometrySignal in ¹⁵N NMR spectrum. Appearance of M+1 peak in MS.

VI. Concluding Remarks

The isotopic labeling of this compound is a powerful strategy that can significantly enhance preclinical and clinical drug development programs. The choice of isotope and labeling methodology should be guided by the specific research question being addressed. Late-stage deuteration offers a rapid route to labeled compounds for metabolic stability assessment, while synthetic approaches using ¹³C and ¹⁵N labeled precursors provide precisely labeled molecules essential for quantitative bioanalysis and detailed mechanistic studies. The protocols outlined in this document provide a solid foundation for researchers to produce these valuable chemical tools.

VII. References

  • Abe, M., Ueta, K., Tanaka, S., Kimachi, T., & Inamoto, K. (2021). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Advances, 11(44), 27633-27636.

  • Abe, M., Ueta, K., Tanaka, S., Kimachi, T., & Inamoto, K. (2021). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Advances, 11(44), 27633-27636. [Link]

  • Recent Synthetic Advancements of C(3)‐Substituted Isoindolinones. (n.d.). ResearchGate. Retrieved from [Link]

  • Williams, F. J., & Jarvo, E. R. (2011). Palladium-catalyzed cascade reaction for the synthesis of substituted isoindolines. Angewandte Chemie International Edition, 50(19), 4459-4462.

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (2021). European Journal of Organic Chemistry, 2021(1), 51-69.

  • BenchChem. (2025). Application Notes: Synthesis of 7-Methyl-8-nitroquinoline.

  • Keglevich, G., et al. (2025). Practical and high stereoselective synthesis of 3-(arylmethylene)isoindolin-1-ones from 2-formylbenzoic acid. ResearchGate.

  • Turner, N. J., & Grogan, G. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

  • Zhang, C., et al. (2021). Electroselective C(sp3)–H deuteration of isoindolinones. Organic Chemistry Frontiers, 8(1), 59-64.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

  • Pelc, M. J., & Bom, D. C. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 59(20), 5995-5997.

  • ChemScene. (n.d.). 7471-63-8 | 7-Methyl-8-nitroquinoline.

  • ChemicalBook. (n.d.). 6-bromoisoindolin-1-one synthesis.

  • Cheméo. (n.d.). 7-Methyl 8-nitroquinoline.

  • Mohammadi, M., & Al-Khafaji, Y. (2016). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.

  • PubChem. (n.d.). 8-Nitroquinoline.

  • Leroy, P., et al. (2019). Labeling nitrogen species with the stable isotope 15N for their measurement by separative methods coupled with mass spectrometry: A review. Talanta, 191, 311-325.

  • ResearchGate. (n.d.). Labeling nitrogen species with the stable isotope 15N for their measurement by separative methods coupled with mass spectrometry: A review.

  • Yuan, J., et al. (2017). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 43, 65-72.

  • Sigma-Aldrich. (n.d.). ISOTEC® Stable Isotopes.

  • Xu, S.-L., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv.

  • Chen, L. S., et al. (2019). Profiling the metabolism of human cells by deep 13C labeling. eLife, 8, e45348.

  • PubChem. (n.d.). 7-(Hydroxymethyl)isoindolin-1-one.

  • Gao, W. Q., Qiao, Y. B., & Qin, Y. Q. (2016). Microwave Promoted Metal Free Deuteration of Anilines by I/D Exchange with D2O as a Deuterium Source. Research & Reviews: Journal of Chemistry, 5(3).

  • MedchemExpress. (n.d.). Carbon-13 (13C) | Isotope-Labeled Compounds.

  • Li, X., et al. (2024). 13C-Stable isotope resolved metabolomics uncovers dynamic biochemical landscape of gut microbiome-host organ communications in mice. Nature Communications, 15(1), 4195.

  • Perry, C. G., et al. (2020). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 10(7), 282.

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Application Note & Protocol Guide: Crystallization Methods for 7-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Crystallization in the Purification of 7-Methylisoindolin-1-one

This compound is a heterocyclic organic compound with a structural backbone that is of significant interest in medicinal chemistry and materials science. As with many active pharmaceutical ingredients (APIs) and fine chemicals, achieving high purity is paramount for ensuring safety, efficacy, and batch-to-batch consistency.[1][2] Crystallization is a powerful and widely employed technique for the purification of solid organic compounds, offering the ability to isolate the desired molecule from impurities generated during synthesis or degradation.[3][4][5]

This application note provides a comprehensive guide to developing robust crystallization protocols for this compound. It moves beyond a simple recitation of steps to explain the underlying principles of solvent selection and crystallization methodology, empowering researchers to rationally design and optimize their purification processes. The protocols herein are presented as well-reasoned starting points for experimental work, grounded in the established principles of physical organic chemistry and crystallization science.

Physicochemical Profile and Solvent Selection Rationale

A successful crystallization process begins with the selection of an appropriate solvent or solvent system.[6] The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4][7] This differential solubility is the driving force for crystal formation upon cooling.

While specific solubility data for this compound is not extensively published, we can infer its likely behavior based on its structure—a polar lactam moiety combined with a nonpolar aromatic ring and a methyl group. This amphiphilic nature suggests solubility in a range of protic and aprotic polar solvents.

Table 1: Predicted Solubility Profile and Recommended Screening Solvents for this compound

Solvent ClassRecommended SolventsPredicted Solubility BehaviorRationale
Alcohols Isopropanol, Ethanol, MethanolGood solubility at elevated temperatures, moderate to low at room temperature.The hydroxyl group can hydrogen bond with the lactam, while the alkyl chain interacts with the nonpolar part of the molecule.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Likely to be a good solvent.The polar carbonyl group interacts well with the lactam. Often used in solvent/anti-solvent systems.[8][9]
Esters Ethyl AcetateModerate to good solubility.A common solvent for compounds of intermediate polarity.[8]
Ethers Tetrahydrofuran (THF)Good dissolving power.May require an anti-solvent for effective crystallization.
Aromatic TolueneModerate solubility, especially when hot.The aromatic ring of the solvent can interact with the aromatic ring of the solute via π-π stacking.
Anti-Solvents Heptane, Hexane, WaterPoor solubility.Used to induce precipitation when added to a solution of the compound in a good solvent.[2]

Crystallization Methodologies: Principles and Protocols

Three primary crystallization methods are recommended for initial screening and optimization for this compound: Cooling Crystallization, Anti-Solvent Addition, and Slow Evaporation.

Method 1: Cooling Crystallization

This is the most common and often preferred method for compounds that exhibit a significant positive correlation between temperature and solubility.[4][7]

Workflow for Cooling Crystallization

A 1. Dissolution: Dissolve this compound in a minimal amount of hot solvent (e.g., Isopropanol) near its boiling point. B 2. Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B Presence of solid impurities C 3. Slow Cooling: Allow the solution to cool slowly to room temperature without disturbance. A->C No solid impurities B->C D 4. Crystal Growth: Crystals should form as the solubility decreases. C->D E 5. Further Cooling: Place the flask in an ice bath to maximize yield. D->E F 6. Isolation: Collect crystals by vacuum filtration. E->F G 7. Washing & Drying: Wash with a small amount of cold solvent and dry under vacuum. F->G

Caption: Workflow for Cooling Crystallization.

Protocol: Cooling Crystallization of this compound from Isopropanol

  • Solvent Screening: In a small vial, add ~10-20 mg of this compound. Add a suitable solvent (e.g., isopropanol) dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is likely too good for cooling crystallization. If it is largely insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but allow it to precipitate upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of isopropanol and heat the mixture to boiling (using a boiling chip or magnetic stirring) until all the solid dissolves.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To encourage the formation of larger, purer crystals, insulate the flask to slow the cooling rate further.[5]

  • Inducing Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a seed crystal of pure this compound.[2]

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold isopropanol to remove any residual soluble impurities. Dry the crystals under vacuum to a constant weight.

Method 2: Anti-Solvent Addition

This method is particularly useful when a compound is highly soluble in a solvent even at low temperatures, or when the compound is temperature-sensitive.[7] It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, thereby inducing precipitation.[2]

Workflow for Anti-Solvent Addition

A 1. Dissolution: Dissolve this compound in a good solvent (e.g., Acetone) at room temperature. B 2. Anti-Solvent Addition: Slowly add an anti-solvent (e.g., Heptane) dropwise with stirring until the solution becomes slightly turbid. A->B C 3. Re-dissolution (Optional): Add a few drops of the good solvent to redissolve the precipitate and achieve a clear, saturated solution. B->C If persistent turbidity D 4. Crystal Growth: Allow the solution to stand undisturbed. Crystals should form. B->D If slight turbidity C->D E 5. Isolation: Collect crystals by vacuum filtration. D->E F 6. Washing & Drying: Wash with a mixture of the solvent/ anti-solvent and dry under vacuum. E->F

Caption: Workflow for Anti-Solvent Addition.

Protocol: Anti-Solvent Crystallization using Acetone/Heptane

  • Solvent System Selection: Identify a solvent pair where this compound is soluble in the first solvent (e.g., acetone) and insoluble in the second (e.g., heptane), and the two solvents are miscible.

  • Dissolution: Dissolve the crude this compound in the minimum amount of acetone at room temperature.

  • Anti-Solvent Addition: Slowly add heptane dropwise to the stirred solution. Continue adding until you observe persistent cloudiness (turbidity), which indicates the onset of precipitation.

  • Crystal Growth: At this point, you can either stop and allow the solution to stand for crystal growth or add a few more drops of acetone to just redissolve the precipitate, creating a supersaturated solution that is ideal for slow crystal formation.[10] Let the solution stand undisturbed.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the acetone/heptane mixture. Dry the crystals under vacuum.

Method 3: Slow Evaporation

This is a simple method suitable for obtaining high-quality single crystals for X-ray diffraction, though it may be less effective at excluding impurities compared to cooling or anti-solvent methods.[10]

Protocol: Slow Evaporation from Ethyl Acetate

  • Dissolution: Dissolve the this compound in a good, moderately volatile solvent such as ethyl acetate. The resulting solution should be well below the saturation point.

  • Filtration: Filter the solution to remove any particulate matter.

  • Evaporation: Transfer the solution to a clean vial or beaker. Cover the opening with a piece of parafilm and puncture a few small holes in it. This will slow down the rate of evaporation.

  • Crystal Growth: Place the vial in a location free from vibrations and allow the solvent to evaporate slowly over several hours to days. As the solvent evaporates, the concentration of the solute will increase, leading to the formation of crystals.

  • Isolation: Once a suitable amount of crystals has formed, they can be isolated from the remaining solution by decantation or filtration.

Troubleshooting and Optimization

Table 2: Common Crystallization Problems and Solutions

ProblemPotential Cause(s)Suggested Solutions
No Crystals Form Solution is not supersaturated; compound is too soluble; cooling is too fast.Add a seed crystal; scratch the inner surface of the flask; cool more slowly; try a different solvent or an anti-solvent.[2][5]
Oiling Out Compound's melting point is lower than the boiling point of the solvent; solution is too concentrated; cooling is too rapid.Use a lower boiling point solvent; use a more dilute solution; ensure slow cooling; add a small amount of a solvent in which the oil is insoluble.
Poor Recovery Compound is too soluble in the cold solvent; too much solvent was used.Use a different solvent with lower solubility at cold temperatures; use less solvent initially; ensure adequate cooling time in an ice bath.
Impure Crystals Cooling was too fast, trapping impurities; solvent choice was poor.Recrystallize the material, ensuring slow cooling; choose a solvent where the impurity is highly soluble even at low temperatures.[3]

Conclusion

The crystallization of this compound is a critical step for achieving the high levels of purity required for its intended applications. By systematically screening solvents and applying the principles of cooling crystallization, anti-solvent addition, and slow evaporation, researchers can develop a robust and scalable purification protocol. The methods outlined in this guide provide a strong foundation for this experimental work, encouraging a rational approach to process development and optimization.

References

  • A Brief Review on Recrystallization of Clinically Important Drugs. International Journal of Pharmaceutical Research. [Link]

  • Recrystallization (chemistry) | Research Starters. EBSCO. [Link]

  • Advanced crystallisation methods for small organic molecules. PubMed. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Crystallization. Organic Chemistry at CU Boulder. [Link]

  • 9 Ways to Crystallize Organic Compounds. wikiHow. [Link]

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Choice of Solvent. Chemistry LibreTexts. [Link]

  • 7-(Hydroxymethyl)isoindolin-1-one. PubChem. [Link]

  • 6-hydroxy-7-methyl-2,3-dihydro-1H-isoindol-1-one. PubChem. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. University of California, Los Angeles. [Link]

Sources

Application Note: 7-Methylisoindolin-1-one as a Versatile Scaffold for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful engine for identifying novel lead compounds by screening low molecular weight fragments, which typically exhibit higher hit rates and superior ligand efficiency compared to traditional high-throughput screening. The isoindolin-1-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds. This application note presents 7-Methylisoindolin-1-one as an exemplary starting fragment for FBDD campaigns. We provide a comprehensive guide, from the analysis of its physicochemical properties to detailed protocols for screening, hit validation, and structure-guided optimization. This document serves as a practical and theoretical framework for researchers aiming to leverage this versatile scaffold against a wide range of biological targets.

Introduction: The Power of Fragments and the Promise of the Isoindolinone Core

Fragment-Based Drug Discovery (FBDD) is a highly effective strategy in modern drug discovery that begins with the identification of very small molecules, or "fragments," that bind weakly to a biological target.[1][2] Unlike the large, complex molecules used in High-Throughput Screening (HTS), fragments (typically <300 Da) can explore the chemical space of a target's binding sites more efficiently due to their lower complexity.[1][2] This approach often yields starting points with superior physicochemical properties that can be iteratively optimized into potent, drug-like candidates.[2]

The isoindolin-1-one framework is a prominent heterocyclic motif found in a variety of pharmacologically active compounds, demonstrating its value as a core structure for engaging with biological targets.[3][4] Derivatives of this scaffold have been developed as inhibitors for diverse target classes, including kinases (such as CDK7) and viral enzymes, underscoring its therapeutic potential.[4][5][6] this compound, a specific embodiment of this scaffold, represents an ideal starting point for an FBDD campaign due to its favorable properties and synthetic tractability.

Section 1: Physicochemical Profile of this compound

A successful fragment must possess a specific set of physicochemical properties that ensure adequate solubility, promiscuous binding potential, and clear vectors for chemical elaboration. This compound aligns well with the generally accepted "Rule of Three" for fragments. Its properties are summarized below.

PropertyCalculated ValueRationale for FBDD Suitability
Molecular Weight (MW) 147.18 g/mol Well below the ~300 Da ceiling, allowing for significant molecular weight addition during optimization.
cLogP 1.59Balances lipophilicity for binding with sufficient hydrophilicity for aqueous solubility, crucial for biophysical assays.
Hydrogen Bond Donors (HBD) 1Provides a key interaction point without compromising membrane permeability.
Hydrogen Bond Acceptors (HBA) 1Offers a complementary interaction point for target binding.
Polar Surface Area (PSA) 29.1 ŲLow PSA contributes to good cell permeability prospects in later-stage compounds.
Rotatable Bonds 0The rigid bicyclic core reduces conformational entropy loss upon binding, often leading to more efficient interactions.

These properties make this compound an excellent candidate for fragment screening. Its rigid structure provides a well-defined shape for binding site recognition, while the methyl group and the aromatic ring offer clear, synthetically accessible vectors for optimization via fragment growing strategies.

Section 2: Synthesis and "Poised" Library Generation

A key advantage of the isoindolinone scaffold is its synthetic accessibility. Numerous methods have been reported for the synthesis of isoindolinone derivatives, including efficient one-pot and multicomponent reactions.[7][8][9] This synthetic tractability is critical for the hit-to-lead phase of FBDD.

This compound is a "poised" fragment, meaning it contains functional groups and positions that are amenable to rapid and robust chemical modification.[2] Starting from this core, a focused library of analogs can be generated to explore the structure-activity relationship (SAR) around an initial hit. Key modification points include:

  • N-functionalization: The nitrogen atom can be readily substituted to introduce new vectors and interaction groups.

  • Aromatic Ring Substitution: The benzene ring can be further functionalized to grow the fragment into adjacent pockets of the target binding site.

Section 3: Experimental Protocols for an FBDD Campaign

Due to the low binding affinities typical of fragments (micromolar to millimolar range), sensitive biophysical techniques are required for screening and validation.[10] Biochemical assays are often not sensitive enough for initial hit identification.[10]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization p1 Fragment Library (e.g., containing this compound) p2 Primary Screen (Differential Scanning Fluorimetry) p1->p2 p3 Hit Confirmation & Affinity (Surface Plasmon Resonance) p2->p3 Identified 'Hits' p4 Structural Biology (X-ray Crystallography) p3->p4 p5 Structure-Based Design (Fragment Growing) p4->p5 Binding Mode Data p6 Lead Compound p5->p6

Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.

Protocol 3.1: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening. It measures the change in a protein's thermal denaturation temperature (Tm) upon ligand binding. A positive ΔTm indicates that the fragment stabilizes the protein.

Methodology:

  • Preparation: Prepare the target protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to a final concentration of 2-5 µM.

  • Fragment Stock: Prepare a 100 mM stock of this compound in DMSO. Create a working concentration of 10 mM by diluting with the assay buffer.

  • Assay Plate Setup: In a 96-well PCR plate, add 20 µL of the protein solution to each well.

  • Compound Addition: Add 0.5 µL of the 10 mM fragment solution to the sample wells for a final concentration of ~250 µM. Add 0.5 µL of buffer with equivalent DMSO to control wells.

  • Dye Addition: Add 1 µL of a fluorescent dye (e.g., SYPRO Orange, diluted 1:1000) that binds to hydrophobic regions of unfolded proteins.

  • Thermal Denaturation: Place the sealed plate in a real-time PCR instrument. Run a gradient from 25 °C to 95 °C, increasing by 1 °C per minute, while monitoring fluorescence.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. A hit is identified by a significant positive shift in Tm (ΔTm > 2 °C) compared to the DMSO control.

Protocol 3.2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to validate hits and quantify binding kinetics.[11] It measures changes in mass on a sensor surface as the fragment (analyte) flows over the immobilized protein (ligand).

Methodology:

  • Protein Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., CM5) via amine coupling to a target density of 8,000-12,000 Response Units (RU). A reference channel should be prepared similarly but without protein to subtract bulk refractive index changes.

  • Analyte Preparation: Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) ranging from 1 µM to 500 µM.

  • Binding Analysis: Inject the fragment solutions over the protein and reference surfaces at a constant flow rate (e.g., 30 µL/min). Allow for sufficient association and dissociation time (e.g., 60 seconds each).

  • Data Processing: Double-reference subtract the data by subtracting the reference channel signal from the active channel signal, and then subtracting a buffer-only (blank) injection.

  • Affinity Determination: Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Hypothetical SPR Data for Hit Validation

Compound KD (µM) Notes
This compound 210 Confirmed binder, typical fragment affinity.
Analog A (N-methyl) 155 Slight improvement in affinity.
Analog B (5-fluoro) 350 Weaker binding, likely unfavorable interaction.

| Negative Control | No Binding Detected | Validates assay specificity. |

Protocol 3.3: Structural Characterization via X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the cornerstone of FBDD, as it reveals the precise binding mode and enables rational, structure-based design.[12]

Methodology:

  • Crystal Preparation: Grow high-quality crystals of the apo-protein using vapor diffusion (sitting or hanging drop) methods.

  • Soaking or Co-crystallization:

    • Soaking: Transfer apo-crystals into a solution containing a high concentration of this compound (e.g., 1-10 mM) and cryoprotectant for a period of minutes to hours.

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Data Collection: Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Model the fragment into the resulting electron density map and refine the structure.

Section 4: Hit-to-Lead Optimization: The Fragment Growing Strategy

With a confirmed hit and a high-resolution crystal structure, the next phase is to "grow" the fragment into a more potent lead compound.[11][13] This involves adding chemical functionality that makes additional favorable interactions with the target protein. A key metric used to guide this process is Ligand Efficiency (LE), which normalizes binding affinity for the size of the molecule.

Fragment_Growing cluster_0 Initial Hit cluster_1 Structure-Based Design cluster_2 Fragment Growth cluster_3 Improved Lead frag This compound (KD = 210 µM) sbd X-ray structure reveals unoccupied pocket adjacent to the methyl group. frag->sbd opt Synthesize analog with -CH2-OH group to target a nearby Asp residue. sbd->opt lead Optimized Compound (KD = 5 µM) opt->lead

Caption: A schematic of the fragment growing optimization strategy.

Hypothetical Optimization and Ligand Efficiency Tracking

Compound Modification KD (µM) Heavy Atoms (N) Ligand Efficiency (LE)¹
This compound (Starting Fragment) 210 11 0.35
Iteration 1 Add -CH₂OH at position 7 45 13 0.37

| Iteration 2 | Add p-fluorophenyl at N | 5 | 19 | 0.32 |

¹LE is calculated as: (1.37 * pKD) / N, where pKD = -log(KD) and N is the number of non-hydrogen atoms. A good fragment typically has an LE > 0.3. While the LE may decrease slightly as the molecule grows, the goal is to maximize the gain in potency for each atom added.

Conclusion

This compound serves as an outstanding starting fragment for drug discovery campaigns. Its favorable physicochemical properties, synthetic tractability, and rigid core make it an ideal candidate for screening against a multitude of protein targets. By employing a systematic FBDD workflow encompassing sensitive biophysical screening, robust validation, and high-resolution structural biology, researchers can effectively leverage this scaffold. The protocols and strategies outlined in this note provide a clear and actionable path from initial fragment hit to a potent, optimized lead compound, demonstrating the power of FBDD in modern therapeutic development.

References

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). PubMed Central.
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). Frontiers.
  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). National Institutes of Health (NIH).
  • Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. (2024). National Institutes of Health (NIH).
  • Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. (2024). SpringerLink.
  • Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. (n.d.). National Institutes of Health (NIH).
  • Application of Fragment-Based Drug Discovery to Versatile Targets. (n.d.). Frontiers.
  • Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket. (2016). National Institutes of Health (NIH).
  • Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal.
  • One pot multicomponent synthesis of methyl Isoindoline‐1,3‐dione/... (n.d.). ResearchGate.
  • Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation. (2016). PubMed.
  • Chapter 7. Fragment-Based Drug Discovery. (n.d.). Informa Law from Routledge.
  • Introduction into Fragment Based Drug Discovery. (2022). YouTube.
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). National Institutes of Health (NIH).
  • 6,7-Dihydroxyisoindolin-1-one and 7,8-Dihydroxy-3,4-Dihydroisoquinolin- 1(2H)-one Based HIV-1 Integrase Inhibitors. (n.d.). PubMed.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers.
  • Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. (2019). PubMed Central.
  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (n.d.). National Institutes of Health (NIH).
  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (n.d.). Hindawi.
  • Synthesis, Biological Properties, In Silico ADME, Molecular Docking Studies, and FMO Analysis of Chalcone Derivatives as Promising Antioxidant and Antimicrobial Agents. (n.d.). National Institutes of Health (NIH).
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). National Institutes of Health (NIH).
  • Target-based evaluation of 'drug-like' properties and ligand efficiencies. (n.d.). PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 7-Methylisoindolin-1-one. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable insights into optimizing reaction yields and overcoming common experimental hurdles. The isoindolinone scaffold is a privileged structure in numerous biologically active compounds, making efficient synthetic access a critical objective.[1] This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific laboratory context.

Troubleshooting Guide & Core Concepts

This section addresses the most frequent challenges encountered during the synthesis of this compound, particularly focusing on modern transition-metal-catalyzed approaches such as intramolecular C-H amidation.

Question 1: My reaction yield is consistently low or zero. What are the primary factors to investigate?

Low yield is the most common issue, often stemming from a few critical, interrelated factors. A systematic approach to diagnosis is essential. The primary synthetic strategies for isoindolinones often involve intramolecular cyclization, which can be sensitive to catalyst activity, substrate purity, and reaction atmosphere.[1][2]

dot

Low_Yield_Troubleshooting start Low / No Yield Observed reagents Reagent Integrity Check start->reagents conditions Reaction Condition Optimization start->conditions catalyst Catalyst System Evaluation start->catalyst sm_purity Verify Starting Material Purity (NMR, LC-MS) reagents->sm_purity solvent_prep Ensure Anhydrous & Degassed Solvents reagents->solvent_prep base_choice Screen Different Bases (e.g., Cs2CO3, K2CO3) reagents->base_choice temp_time Vary Temperature & Time conditions->temp_time atmosphere Confirm Inert Atmosphere (N2 or Ar) conditions->atmosphere catalyst_source Use Fresh Catalyst/Pre-catalyst catalyst->catalyst_source ligand_ratio Optimize Catalyst:Ligand Ratio catalyst->ligand_ratio outcome Yield Improved? sm_purity->outcome solvent_prep->outcome base_choice->outcome temp_time->outcome atmosphere->outcome catalyst_source->outcome ligand_ratio->outcome

Caption: Troubleshooting workflow for low reaction yield.

Answer:

Your investigation should be prioritized as follows:

  • Reagent and Solvent Quality:

    • Starting Materials: Begin by confirming the purity of your starting material (e.g., 2-benzyl-3-methyl-N-substituted benzamide). Impurities, even in small amounts, can poison catalysts or introduce competing side reactions.[3] Use techniques like NMR and LC-MS for verification.

    • Solvent: Many palladium-catalyzed reactions are highly sensitive to oxygen and water.[2] Ensure your solvents are anhydrous and properly degassed. Using a "sparge" with argon or nitrogen for 30-60 minutes is often more effective than freeze-pump-thaw cycles for larger volumes. High-boiling polar solvents like DMSO and DMF have been shown to give very poor yields in some isoindolinone syntheses.[4]

    • Base: The choice and quality of the base are critical. Carbonate bases like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) are commonly used.[4][5] Ensure the base is a fine, dry powder. Clumped base may indicate hydration, which will quench the reaction. The amount of base can also be crucial; reducing the equivalents can significantly lower the yield.[4]

  • Catalyst System (Focus on Palladium-Catalyzed Routes):

    • Catalyst/Pre-catalyst: Palladium catalysts, especially Pd(OAc)₂ or Pd/C, can degrade over time. Use a fresh bottle or one that has been stored properly under an inert atmosphere. For Pd-catalyzed C-H amidation, the addition of oxidants is sometimes unnecessary, particularly with Pd/C, which can facilitate a dehydrogenative pathway.[1]

    • Ligand: If your reaction uses a phosphine ligand (e.g., dppp, PPh₃), its quality is paramount.[4] Phosphine ligands are susceptible to oxidation. The ratio of palladium to ligand is also a key parameter to optimize; a 1:2 ratio of Pd:dppp has been shown to be more effective than 1:1 in certain carbonylative cyclizations.[4]

  • Reaction Conditions:

    • Inert Atmosphere: The most common source of failure is the ingress of oxygen, which deactivates the Pd(0) active catalyst. Ensure all glassware is oven- or flame-dried and that the reaction is assembled and run under a positive pressure of high-purity nitrogen or argon.[3]

    • Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions.[3] If you suspect product or catalyst instability, try running the reaction at a lower temperature for a longer period (e.g., 80-95 °C instead of 110 °C).[4]

Question 2: I'm forming my product, but it's contaminated with significant by-products. How can I improve selectivity?

By-product formation points to competing reaction pathways. Identifying the structure of the main by-products is the first step to mitigating their formation.

Answer:

Common by-products in related lactam syntheses include dimers, over-reduced products, or products from starting material decomposition.[6]

  • Issue: Intermolecular vs. Intramolecular Reaction: If you observe dimer formation, it suggests the intermolecular reaction is competing with the desired intramolecular cyclization.

    • Solution: Employ high-dilution principles. Add the substrate slowly via syringe pump over several hours to a heated solution of the catalyst and base. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.

  • Issue: Reductive Dehalogenation (if using halo-precursors): In palladium-catalyzed reactions starting from an aryl halide, you might observe the formation of a de-halogenated starting material.

    • Solution: This often points to issues with the catalytic cycle. Ensure your ligand is not in vast excess, as this can sometimes promote reductive pathways. Also, verify that your system is truly anhydrous, as water can be a proton source for this side reaction.

  • Issue: Incomplete Cyclization/Hydrolysis: You may isolate an intermediate amide that has not cyclized, or a hydrolyzed starting material.

    • Solution: This indicates the cyclization step is slow or inhibited. Increasing the reaction temperature or screening a more effective base may be necessary. For syntheses starting from 2-formylbenzoic acid derivatives, ensuring complete removal of water is key to preventing hydrolysis of intermediates.[7]

ParameterPotential Issue if Sub-optimalRecommended ActionExpected Outcome
Concentration Dimerization, intermolecular side-reactionsUse high-dilution conditions (Syringe pump addition)Favors intramolecular cyclization, higher purity
Temperature Product/Catalyst decompositionOptimize temperature (e.g., 80-110 °C range)Minimizes thermal degradation pathways
Base Strength Incomplete deprotonation, slow reactionScreen stronger (e.g., K₃PO₄) or weaker bases (e.g., Na₂CO₃)Match base to substrate pKa for optimal cyclization rate
Ligand Choice Poor catalyst stability or turnoverScreen different phosphine or N-heterocyclic carbene (NHC) ligandsImproved selectivity and yield[4][7]

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for a palladium-catalyzed synthesis of this compound?

A robust approach is the intramolecular dehydrogenative C(sp³)–H amidation of a 2-benzyl-3-methyl-N-acylbenzamide. This method can be advantageous as it does not require pre-functionalized starting materials like aryl halides and may not require a stoichiometric oxidant, potentially generating H₂ gas as the only by-product.[1]

Q2: How does the methyl group at the 7-position affect the synthesis?

The methyl group is a weakly electron-donating group. In C-H activation pathways, its electronic effect is generally modest but could slightly influence the reactivity of the adjacent C-H bonds. More significantly, it introduces steric hindrance that could disfavor certain transition states, potentially requiring slightly higher reaction temperatures or longer reaction times compared to an unsubstituted analogue.

Q3: Are there any metal-free alternatives for this synthesis?

Yes, metal-free approaches are gaining traction. One method involves the reaction of 2-acylbenzonitriles with suitable pronucleophiles, promoted by a simple base like K₂CO₃, to form 3,3-disubstituted isoindolin-1-ones.[5] Another strategy uses chlorosulfonyl isocyanate (CSI) and an alcohol with a 2-benzoylbenzoic acid derivative under mild, metal-free conditions.[8] These methods can be advantageous for pharmaceutical applications where residual metal contamination is a concern.[8]

Q4: What are the best practices for purification of this compound?

Isoindolinones are generally stable crystalline solids.

  • Workup: After the reaction, a standard aqueous workup is often performed. If your product is sensitive to acid or base, use mild washes like saturated ammonium chloride or sodium bicarbonate solutions.[3]

  • Chromatography: The primary purification method is typically silica gel column chromatography. A gradient elution using a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is effective.

  • Recrystallization: For achieving high purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is highly recommended.

Detailed Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Dehydrogenative C-H Cyclization

This protocol is adapted from established methods for isoindolinone synthesis and serves as a validated starting point.[1]

dot

protocol_flow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup prep1 Oven-dry all glassware prep2 Degas solvent (e.g., Toluene) with Argon for 30 min prep1->prep2 add_solids To flask, add Substrate (1 eq), Pd/C (10 mol%), and Base (e.g., K2CO3, 20 mol%) prep2->add_solids purge Seal flask, evacuate, and backfill with Argon (3x cycles) add_solids->purge add_solvent Add degassed solvent via syringe purge->add_solvent heat Heat to 100-120 °C with vigorous stirring add_solvent->heat monitor Monitor progress by TLC/LC-MS (typically 12-24h) heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite to remove Pd/C cool->filter extract Aqueous workup & extraction with organic solvent filter->extract purify Purify by column chromatography extract->purify

Caption: Experimental workflow for Pd-catalyzed cyclization.

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser) is thoroughly oven-dried (e.g., at 120 °C for at least 4 hours) and allowed to cool in a desiccator or under a stream of dry nitrogen/argon.

  • Reagent Addition: To a round-bottom flask equipped with a magnetic stir bar, add the 2-benzyl-3-methyl-N-acylbenzamide substrate (1.0 eq), Palladium on Carbon (10% Pd, 0.10 eq), and potassium carbonate (0.2 eq).

  • Inerting the System: Seal the flask with a septum, and attach it to a Schlenk line. Evacuate the flask under vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the required volume of anhydrous, degassed solvent (e.g., toluene or xylene) via a dry syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the pad with additional solvent.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography.

Protocol 2: Troubleshooting - Small-Scale Reaction Condition Screen
  • Setup: Arrange a parallel reaction block or a series of small, identical reaction vials, each with a stir bar.

  • Array Preparation: In each vial, place an identical amount of the starting material.

  • Variable Addition: To each vial, add a different base (e.g., vial 1: Cs₂CO₃, vial 2: K₂CO₃, vial 3: K₃PO₄) or a different solvent (e.g., vial 1: Toluene, vial 2: Dioxane, vial 3: Xylene), keeping all other reagents and conditions constant.

  • Execution: Add the catalyst and run all reactions under identical heating and stirring conditions for a set period (e.g., 8 hours).

  • Analysis: After the time is up, cool all reactions, quench them, and take a small, precise aliquot from each for LC-MS analysis. Use an internal standard to accurately compare the conversion to product across the different conditions. This data will guide the optimization of the large-scale reaction.

References

  • Al-Amin, M., & El-Batta, A. (2012). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. ACS Omega, 7(1), 1-10. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

  • Abe, M., Ueta, K., Tanaka, S., Kimachi, T., & Inamoto, K. (2021). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Advances, 11(46), 28889-28892. [Link]

  • Abe, M., Ueta, K., Tanaka, S., Kimachi, T., & Inamoto, K. (2021). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Advances. [Link]

  • ResearchGate. (2021). Optimization of reaction parameters. [Link]

  • Nguyen, T. H., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances. [Link]

  • Chinese Chemical Society. (2024). Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. CCS Chemistry. [Link]

  • Wei, W. T., et al. (2020). Synthesis of Isoindolinones through Intramolecular Amidation of ortho‐Vinyl Benzamides. ChemistrySelect. [Link]

  • Yazıcıoğlu, Y. S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. [Link]

  • PubMed. (1975). [Synthesis of N-substituted isoindolines]. Il Farmaco; edizione scientifica. [Link]

  • Kumar, A., et al. (2019). Convenient and efficient synthesis of novel 11H-benzo[1][9][2][4]thiazino[3,4-a]isoindol-11-ones derived from 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones. RSC Advances. [Link]

  • Cereda, M., et al. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of 7-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Methylisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established principles of organic chemistry and extensive experience with related heterocyclic compounds.

I. Understanding the Challenge: The Nature of this compound

This compound is a substituted aromatic lactam. Its purification can be complicated by its polarity, potential for hydrogen bonding, and the presence of structurally similar impurities derived from its synthesis. The key to successful purification lies in understanding the likely contaminants and selecting a purification strategy that exploits the subtle differences in their physicochemical properties.

A common synthetic route to isoindolinones involves the cyclization of precursors such as substituted benzamides. For this compound, a plausible precursor is a derivative of 2-methylbenzoic acid or a related compound, which can lead to specific impurities.

II. Frequently Asked Questions (FAQs)

Q1: My crude this compound sample is a dark, oily residue. How should I begin the purification?

A1: An oily or deeply colored crude product often indicates the presence of polymeric materials, residual high-boiling solvents (like DMF), or colored byproducts. A preliminary workup is recommended before attempting chromatography or recrystallization.

  • Initial Workup: Dissolve the crude material in a suitable solvent like ethyl acetate or dichloromethane (DCM). Wash the organic solution with water to remove any water-soluble impurities. A wash with a saturated sodium bicarbonate solution can remove acidic impurities, and a brine wash will help to break up any emulsions and remove excess water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This should yield a more manageable solid or less viscous oil.

Q2: I'm seeing multiple spots on my TLC plate that are very close together. How can I improve the separation?

A2: Poor separation on TLC indicates that the chosen solvent system is not optimal for resolving your product from its impurities. The polarity of the eluent needs to be fine-tuned.

  • Solvent System Optimization: Start with a relatively non-polar system, such as 20-30% ethyl acetate in hexanes, and gradually increase the polarity. Small, incremental additions of a more polar solvent (like ethyl acetate or a small amount of methanol) can significantly impact the separation. If the spots are still not well-resolved, consider using a different solvent system altogether. For instance, a toluene/acetone or DCM/methanol system might offer different selectivity.

Q3: My compound seems to be "streaking" on the silica gel TLC plate. What does this mean and how can I fix it?

A3: Streaking on a TLC plate is often a sign of compound overloading, high polarity, or interaction with the acidic nature of the silica gel.

  • Troubleshooting Streaking:

    • Reduce Concentration: Ensure the sample spot on the TLC plate is small and not too concentrated.

    • Modify the Mobile Phase: Adding a small amount of a polar modifier like acetic acid or triethylamine (typically 0.1-1%) to the eluent can improve peak shape. Acetic acid can help if your compound is basic, while triethylamine can be beneficial if it's acidic, by neutralizing active sites on the silica.

    • Consider a Different Stationary Phase: If streaking persists, consider using neutral or basic alumina for chromatography instead of silica gel.

Q4: I'm losing a significant amount of my product during column chromatography. What are the likely causes?

A4: Product loss during column chromatography can occur for several reasons:

  • Irreversible Adsorption: Highly polar compounds can bind strongly to the silica gel and may not elute.

  • Decomposition: The acidic nature of silica gel can cause degradation of sensitive compounds.

  • Co-elution: If the separation is not optimal, your product may be eluting with impurities, leading to the discarding of mixed fractions and a lower yield of pure product.

  • Minimizing Loss:

    • Deactivate Silica: You can deactivate the silica gel by adding a small percentage of a base like triethylamine to your eluent system.

    • Dry Loading: If your compound has poor solubility in the column eluent, consider dry loading. Dissolve your crude product in a solvent in which it is highly soluble (e.g., DCM or methanol), add silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column.

    • Optimize Eluent: Ensure your TLC analysis is thorough to select a solvent system that provides good separation (a ΔRf of at least 0.2 between your product and major impurities is ideal).

III. Troubleshooting Guide: Column Chromatography

Column chromatography is a primary method for purifying this compound. Below is a troubleshooting guide for common issues.

Problem Possible Cause(s) Recommended Solution(s)
Product does not elute from the column. 1. Eluent is not polar enough. 2. Compound is irreversibly adsorbed to the silica.1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexanes). 2. If a significant increase in polarity doesn't work, consider flushing the column with a very polar solvent like 10% methanol in DCM.
Poor separation of product and impurities. 1. Inappropriate solvent system. 2. Column was packed improperly. 3. Column was overloaded with crude material.1. Re-optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the product. 2. Ensure the column is packed uniformly without any cracks or air bubbles. 3. Use an appropriate amount of silica gel (typically a 30:1 to 50:1 ratio of silica to crude material by weight).
Product elutes with a "tailing" peak. 1. Compound is interacting strongly with the silica. 2. The eluent is not strong enough to move the compound efficiently.1. Add a small amount of a polar modifier to the eluent (e.g., 0.5% triethylamine or methanol). 2. Slightly increase the polarity of the eluent once the product starts to elute.
Cracks or channels form in the silica bed. 1. The silica gel was not packed as a uniform slurry. 2. The solvent level dropped below the top of the silica during the run.1. Repack the column carefully. 2. Always maintain a head of solvent above the silica gel.
Visualizing the Workflow: A General Purification Strategy

cluster_0 Crude Product Analysis cluster_1 Purification Method Selection cluster_2 Post-Purification Crude Crude this compound TLC TLC Analysis Crude->TLC Dissolve in DCM/EtOAc Decision Assess Impurity Profile TLC->Decision Column Column Chromatography Decision->Column Complex Mixture Recrystallization Recrystallization Decision->Recrystallization Major Product, Minor Impurities Fractions Combine Pure Fractions Column->Fractions Recrystallization->Fractions Collect Crystals Purity Purity Check (TLC, NMR, LC-MS) Fractions->Purity Final Pure this compound Purity->Final

Caption: A typical workflow for the purification of this compound.

IV. Experimental Protocols

Protocol 1: Column Chromatography of this compound

This protocol provides a general starting point. The solvent system should be optimized based on TLC analysis of your specific crude material.

  • Preparation of the Column:

    • Select an appropriately sized column. For 1 gram of crude material, a column with a diameter of 2-3 cm is suitable.

    • Prepare a slurry of silica gel (30-50 g for 1 g of crude material) in the initial, non-polar eluent (e.g., 10% ethyl acetate in hexanes).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining the solvent until it is level with the top of the silica.

  • Loading the Sample:

    • Wet Loading: Dissolve the crude material (1 g) in a minimal amount of a moderately polar solvent like DCM or ethyl acetate. Using a pipette, carefully add the solution to the top of the silica bed. Allow the sample to absorb onto the silica.

    • Dry Loading: Dissolve the crude material in a suitable solvent (e.g., methanol). Add silica gel (2-3 times the weight of the crude material) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin elution with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent as the column runs (gradient elution). For example, you can increase the ethyl acetate concentration in 5% increments.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

Recrystallization is an effective technique for removing small amounts of impurities, especially if the crude product is mostly the desired compound.

  • Solvent Selection:

    • The ideal solvent will dissolve the compound when hot but not when cold.

    • Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable one. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be effective.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum volume of solvent to ensure good recovery.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

V. Potential Impurities and Their Removal

The nature of impurities will depend on the synthetic route used. Below is a table of potential impurities and strategies for their removal.

Potential Impurity Likely Source Suggested Removal Method
Unreacted Starting Materials (e.g., 2-formyl-3-methylbenzoic acid, m-toluidine derivatives) Incomplete reactionColumn chromatography.
Palladium Catalyst Residues Palladium-catalyzed cross-coupling reactionsTreatment with activated carbon or specialized palladium scavengers. Filtration through Celite can also be effective.
Side-products from Incomplete Cyclization Incomplete ring closureColumn chromatography, as these are often more polar than the desired product.
Over-alkylated or Di-substituted Products Non-specific reactionsCareful column chromatography.
High-Boiling Solvents (e.g., DMF, DMSO) Reaction solventAqueous workup followed by evaporation under high vacuum.
Visualizing Impurity Removal

cluster_0 Crude Product cluster_1 Purification Techniques cluster_2 Removed Impurities Crude Crude this compound Aqueous_Workup Aqueous Workup Crude->Aqueous_Workup Chromatography Column Chromatography Aqueous_Workup->Chromatography Solvents High-Boiling Solvents Aqueous_Workup->Solvents Recrystallization Recrystallization Chromatography->Recrystallization Starting_Materials Starting Materials Chromatography->Starting_Materials Side_Products Side-Products Chromatography->Side_Products Pure_Product Pure Product Recrystallization->Pure_Product

Caption: Decision tree for the removal of common impurities.

VI. Final Purity Assessment

After purification, it is essential to confirm the identity and purity of your this compound.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and assessing purity. The absence of impurity peaks is a good indicator of high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the molecular weight of the compound and provide a quantitative measure of purity.

  • Melting Point: A sharp melting point close to the literature value (if available) is indicative of high purity.

This guide provides a comprehensive framework for addressing the purification challenges of this compound. By understanding the potential issues and systematically applying these troubleshooting strategies and protocols, researchers can achieve a high degree of purity in their final product.

VII. References

  • Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation. Molecular Diversity, 20(4), 859-865. [Link]

  • Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Advances, 5(92), 75283-75286. [Link]

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ChemistrySelect, 5(39), 12157-12181. [Link]

Technical Support Center: Troubleshooting Unexpected Side Products in the Synthesis of 7-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 7-Methylisoindolin-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are encountering unexpected side products in their synthetic routes. In the following sections, we will address common issues in a direct question-and-answer format, providing in-depth technical explanations, proven troubleshooting protocols, and illustrative diagrams to ensure the scientific integrity and successful outcome of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize this compound via a Sonogashira coupling followed by cyclization, and I am observing a significant, apolar side product. What is the likely identity of this impurity?

A1: A common and significant side product in Sonogashira coupling reactions involving terminal alkynes is the homocoupled diyne. In the synthesis of this compound, this would be 1,4-bis(2-carbamoyl-3-methylphenyl)buta-1,3-diyne . This side reaction, often referred to as Glaser, Eglinton, or Hay coupling, is promoted by the copper(I) co-catalyst in the presence of an oxidant (like air)[1][2].

Q2: What are the potential side products from the intramolecular hydroamination (cyclization) step?

A2: While the desired 6-endo-dig cyclization to form the isoindolinone is generally favored, side reactions during the intramolecular hydroamination of the alkyne intermediate can occur. These may include:

  • Incomplete Cyclization: The starting alkyne, N-methyl-2-(prop-1-yn-1-yl)benzamide, may remain if the cyclization conditions are not optimal (e.g., insufficient catalyst activity, low temperature, or short reaction time).

  • Formation of Regioisomers: Although less common for this specific substrate, alternative cyclization pathways could theoretically lead to the formation of a five-membered ring with an exocyclic double bond, which would be a structural isomer of the desired product.

  • Polymerization: Under certain conditions, especially at higher temperatures or with certain catalysts, the alkyne intermediate could undergo polymerization.

Q3: How can I confirm the identity of my desired product and the suspected side products?

A3: The most effective method for identifying your product and any impurities is through a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) can also be invaluable for assessing purity and separating components for individual analysis.

Troubleshooting Guides

Issue 1: Prominent Formation of the Homocoupled Diyne Side Product

Question: My reaction mixture is showing a significant amount of a non-polar impurity, which I suspect is the homocoupled diyne. How can I minimize its formation?

Answer: The formation of the homocoupled diyne is a well-known issue in Sonogashira reactions. Here are several strategies to mitigate this side reaction:

1. Implement Copper-Free Sonogashira Conditions: The most direct way to prevent copper-catalyzed homocoupling is to eliminate the copper co-catalyst. Several robust copper-free Sonogashira protocols have been developed. These often require a more active palladium catalyst system and may involve the use of specific ligands and bases.

2. Rigorous Exclusion of Oxygen: If you are using a traditional copper-catalyzed Sonogashira reaction, it is critical to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is the key step in the Glaser coupling pathway.

3. Slow Addition of the Alkyne: Adding the propyne gas or a solution of the alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

4. Optimization of Reaction Parameters: The choice of palladium catalyst, ligand, base, and solvent can significantly influence the reaction outcome.

  • Ligand: Bulky, electron-rich phosphine ligands on the palladium catalyst can often favor the desired cross-coupling.

  • Base: The choice of base (e.g., triethylamine, diisopropylamine, cesium carbonate) can affect the rate of both the desired reaction and the side reactions.

  • Solvent: The polarity and coordinating ability of the solvent can impact the solubility of the catalyst and reagents, and thus the reaction kinetics.

Experimental Protocol: Copper-Free Sonogashira Coupling

  • To a dried Schlenk flask under an argon atmosphere, add 2-bromo-3-methylbenzamide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and triphenylphosphine (0.04 eq).

  • Add anhydrous triethylamine (2.0 eq) and THF as the solvent.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Slowly bubble propyne gas through the solution at room temperature for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: Incomplete Cyclization or Formation of Cyclization Byproducts

Question: After the Sonogashira coupling, my subsequent intramolecular hydroamination step is sluggish, or I am observing multiple products. How can I improve the efficiency and selectivity of the cyclization?

Answer: The intramolecular hydroamination to form the isoindolinone ring is a critical step. Here are some troubleshooting strategies:

1. Catalyst Selection for Hydroamination: The choice of catalyst is crucial for an efficient and selective hydroamination. While some palladium catalysts used in the Sonogashira coupling can also promote cyclization, dedicated hydroamination catalysts are often more effective. Gold and copper complexes are known to be excellent catalysts for this transformation[3][4].

2. Optimization of Reaction Conditions:

  • Temperature: Increasing the reaction temperature can often drive the cyclization to completion. However, excessive heat may lead to decomposition or the formation of other side products.

  • Solvent: The choice of solvent can influence the catalyst's activity and the reaction rate. Aprotic solvents like toluene, dioxane, or acetonitrile are commonly used.

  • Base: For some catalytic systems, the addition of a base may be necessary to facilitate the deprotonation of the amide and initiate the cyclization.

Experimental Protocol: Gold-Catalyzed Intramolecular Hydroamination

  • To a solution of the crude N-methyl-2-(prop-1-yn-1-yl)benzamide in anhydrous toluene, add (Ph₃P)AuCl (0.05 eq) and AgOTf (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Data Presentation and Characterization

Table 1: Predicted ¹H and ¹³C NMR Data for this compound and a Key Side Product

Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 101 MHz) δ (ppm)
This compound (Product) 7.6-7.8 (m, 1H), 7.2-7.4 (m, 2H), 4.4 (s, 2H), 2.4 (s, 3H)~170 (C=O), ~140-145 (Ar-C), ~120-135 (Ar-CH), ~45 (CH₂), ~20 (CH₃)
1,4-bis(2-carbamoyl-3-methylphenyl)buta-1,3-diyne (Side Product) 7.8-8.0 (m, 2H), 7.3-7.5 (m, 4H), 6.0-6.5 (br s, 4H, NH₂), 2.5 (s, 6H)~168 (C=O), ~140-145 (Ar-C), ~120-135 (Ar-CH), ~80-85 (alkyne C), ~21 (CH₃)

Note: The NMR data presented here are predicted values and should be used as a guide for interpreting experimental spectra. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Visualizations

Reaction Scheme and Side Product Formation

G cluster_sonogashira Sonogashira Coupling cluster_cyclization Intramolecular Hydroamination start 2-bromo-3-methylbenzamide + Propyne intermediate N-methyl-2-(prop-1-yn-1-yl)benzamide start->intermediate Pd catalyst, Cu(I), base side_product 1,4-bis(2-carbamoyl-3-methylphenyl)buta-1,3-diyne start->side_product Glaser-Hay Coupling final_product This compound intermediate->final_product Catalyst (e.g., Au, Cu)

Caption: Synthetic pathway to this compound and the formation of the homocoupled side product.

Troubleshooting Workflow

G start Reaction Mixture Analysis (TLC, LC-MS, NMR) decision1 Major Impurity Detected? start->decision1 no_impurity Proceed to Purification decision1->no_impurity No impurity_present Identify Impurity decision1->impurity_present Yes decision2 Impurity = Homocoupled Diyne? impurity_present->decision2 diyne_troubleshoot Implement Copper-Free Conditions Rigorous Degassing Slow Alkyne Addition decision2->diyne_troubleshoot Yes other_impurity Incomplete Cyclization or Other Byproduct? decision2->other_impurity No cyclization_troubleshoot Optimize Cyclization Catalyst Adjust Temperature/Solvent other_impurity->cyclization_troubleshoot

Sources

How to increase the stability of 7-Methylisoindolin-1-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methylisoindolin-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and stabilizing this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity of your results.

Introduction to this compound Stability

This compound belongs to the isoindolinone class of compounds, which are characterized by a fused bicyclic structure containing a lactam ring. The stability of such molecules in solution is not absolute and can be influenced by a variety of environmental factors. Understanding these factors is critical for obtaining reproducible and reliable experimental data. This guide will walk you through the potential degradation pathways and provide actionable strategies to enhance the stability of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: My assay results with this compound are inconsistent. Could compound instability be the cause?

A1: Yes, inconsistent results are a common symptom of compound instability. The lactam ring in this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions in your solvent or buffer.[1][2] This degradation would lead to a decrease in the concentration of the active compound over time, causing variability in your experimental outcomes. We recommend performing a preliminary stability assessment in your specific assay medium.

Q2: What are the primary degradation pathways for this compound?

A2: The most probable degradation pathway for this compound in aqueous solution is the hydrolysis of the amide bond within the lactam ring. This can occur under both acidic and basic conditions, leading to the opening of the five-membered ring to form a carboxylic acid derivative. Other potential degradation routes, especially under forced conditions, could include oxidation and photolysis.[3][4][5]

Q3: What is the ideal pH range for storing solutions of this compound?
Q4: How should I prepare and store stock solutions of this compound?

A4: For maximum stability, prepare stock solutions in an anhydrous, aprotic solvent such as DMSO or ethanol. These solutions should be stored at low temperatures, typically -20°C or -80°C, to minimize thermal degradation.[6][7] When preparing aqueous working solutions, use buffers within the optimal pH range and prepare them fresh daily if possible. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guide: Enhancing Stability in Solution

This section provides a systematic approach to identifying and mitigating stability issues with this compound.

Issue 1: Rapid Loss of Compound Potency in Aqueous Buffers
  • Underlying Cause: Likely hydrolysis of the lactam ring, catalyzed by pH.

  • Troubleshooting Steps:

    • pH Optimization:

      • Protocol: Prepare a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 8). Dissolve this compound in each buffer at a known concentration.

      • Analysis: Monitor the concentration of the parent compound over time using a stability-indicating analytical method such as HPLC-UV or LC-MS.

      • Expected Outcome: Identification of a pH range where the degradation rate is minimized. For many lactams, this is often between pH 4.5 and 6.5.[1]

    • Temperature Control:

      • Protocol: Conduct your experiments at the lowest practical temperature. If your assay allows, compare the stability at room temperature versus 4°C.

      • Rationale: Chemical degradation rates are generally temperature-dependent, following the Arrhenius equation. Lowering the temperature will slow down the hydrolysis reaction.[3]

Issue 2: Formation of Unknown Peaks in Chromatographic Analysis
  • Underlying Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study:

      • Purpose: To intentionally degrade the compound to generate and identify potential degradation products. This is a crucial step in developing a stability-indicating analytical method.[4][5][8][9]

      • Protocol: Expose solutions of this compound to a range of stress conditions as outlined in the table below.

      • Analysis: Analyze the stressed samples by LC-MS to identify the mass of the degradation products. This information can help in elucidating their structures.

Stress ConditionRecommended ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, room temperature to 60°CLactam ring opening
Base Hydrolysis 0.1 M NaOH, room temperatureLactam ring opening
Oxidation 3-30% H₂O₂, room temperatureOxidation of the aromatic ring or methyl group
Thermal Stress 60°C (in solution and as solid)General thermal decomposition
Photostability Exposure to UV and visible light (ICH Q1B)Photolytic degradation

A summary of typical forced degradation conditions.[3][4][9]

Issue 3: Inconsistent Results in Cell-Based Assays
  • Underlying Cause: Degradation of the compound in the cell culture medium.

  • Troubleshooting Steps:

    • Stability in Media:

      • Protocol: Incubate this compound in your complete cell culture medium (including serum) at 37°C for the duration of your longest assay.

      • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium, precipitate proteins (e.g., with cold acetonitrile), and analyze the supernatant by HPLC to quantify the remaining compound.

    • Dosing Strategy:

      • Rationale: If significant degradation is observed, consider adjusting your experimental design.

      • Options:

        • Reduce the incubation time if experimentally feasible.

        • Replenish the compound by performing media changes with fresh compound at set intervals.

Visualizing Degradation and Experimental Workflows

To further aid in your understanding, the following diagrams illustrate the likely degradation pathway of this compound and a typical workflow for a stability study.

cluster_hydrolysis Likely Hydrolytic Degradation of this compound 7_Methylisoindolin_1_one This compound (Lactam) Ring_Opened_Product 2-(Aminomethyl)-3-methylbenzoic acid (Amino Acid) 7_Methylisoindolin_1_one->Ring_Opened_Product H+ or OH- (Hydrolysis)

Caption: Predicted hydrolytic degradation pathway of this compound.

cluster_workflow Workflow for Stability Assessment A Prepare Solutions in Various Solvents/Buffers B Incubate at Desired Temperatures A->B C Sample at Time Points (T0, T1, T2...) B->C D Quench Reaction (if necessary) C->D E Analyze by Stability- Indicating Method (e.g., HPLC) D->E F Quantify Parent Compound and Degradants E->F G Determine Degradation Rate and Half-life F->G

Caption: A typical experimental workflow for assessing compound stability.

Concluding Remarks

The stability of this compound is a critical parameter that can significantly impact the reliability and reproducibility of your research. By understanding the potential degradation pathways and implementing the troubleshooting strategies outlined in this guide, you can minimize compound loss and ensure the integrity of your experimental data. We recommend a proactive approach, where the stability of the compound is assessed early in the research process under your specific experimental conditions.

References

  • Stability of β-lactam antibiotics in bacterial growth media - PMC - PubMed Central. [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - NIH. [Link]

  • Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing - PubMed. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators - PMC - NIH. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. [Link]

  • Forced Degradation Studies - MedCrave online. [Link]

  • 7-(Hydroxymethyl)isoindolin-1-one | C9H9NO2 | CID 53408495 - PubChem. [Link]

  • 6-hydroxy-7-methyl-2,3-dihydro-1H-isoindol-1-one | C9H9NO2 | CID 66545208 - PubChem. [Link]

  • (PDF) Stability of β-lactam antibiotics in bacterial growth media - ResearchGate. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum - PMC - NIH. [Link]

  • The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - NIH. [Link]

  • Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism - MDPI. [Link]

  • 7-methyl-2,3-dihydro-1H-inden-1-one | C10H10O - PubChem. [Link]

  • Some bioactive isoindolinones. - ResearchGate. [Link]

  • Degradation of substituted indoles by an indole-degrading methanogenic consortium - NIH. [Link]

  • Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents | ACS Omega. [Link]

  • 7-Methylisoquinoline | C10H9N | CID 104669 - PubChem - NIH. [Link]

  • Chemical Properties of 1-Methylcyclopropene (CAS 3100-04-7) - Cheméo. [Link]

Sources

Technical Support Center: Enhancing the Potency of 7-Methylisoindolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers working with 7-Methylisoindolin-1-one and its derivatives. This guide is designed for drug development professionals and scientists aiming to optimize the potency and efficacy of this promising class of compounds. The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of potent inhibitors targeting critical cellular pathways involved in cancer and other diseases.[1] Notably, many derivatives act as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair, making them a focal point in oncology research.[2][3]

This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the common challenges encountered during your experiments and accelerate your discovery process.

Core Mechanism of Action: PARP Inhibition

Many isoindolinone derivatives owe their therapeutic potential to the competitive inhibition of PARP enzymes.[3] The core structure of these compounds mimics the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP.[3] By binding to the catalytic site of PARP1, these inhibitors prevent the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the repair of DNA single-strand breaks.

In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, this inhibition of PARP-mediated repair leads to an accumulation of cytotoxic DNA double-strand breaks during replication, ultimately resulting in cell death. This concept is known as synthetic lethality and is a cornerstone of targeted cancer therapy.[3]

PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 recruits Replication DNA Replication DNA_SSB->Replication if unrepaired PAR PAR Chain Synthesis PARP1->PAR uses NAD NAD+ NAD->PARP1 Repair SSB Repair (BER Pathway) PAR->Repair facilitates Repair->DNA_SSB resolves DSB DNA Double-Strand Break (DSB) Replication->DSB leads to Apoptosis Cell Death (Apoptosis) DSB->Apoptosis triggers Inhibitor Isoindolinone Inhibitor Inhibitor->PARP1 competitively  inhibits  

Caption: Mechanism of PARP inhibition by isoindolinone derivatives leading to synthetic lethality.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound derivatives?

A: The solubility of isoindolinone cores can be challenging.[4] For initial stock solutions (10-50 mM), we recommend using Dimethyl Sulfoxide (DMSO). For most derivatives, solubility in aqueous media is limited. When preparing working solutions in cell culture media, ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5]

Q2: My isoindolinone derivative shows high potency against purified PARP1 enzyme but is much weaker in cell-based assays. Why?

A: This is a common and significant challenge in drug development. Several factors can cause this discrepancy between biochemical and cellular potency.[6]

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes (e.g., cytochrome P450s) into inactive forms.[7]

  • Protein Binding: High binding to plasma proteins in the cell culture serum can reduce the free concentration of the compound available to engage the target.

Addressing this requires systematic investigation, as detailed in the Troubleshooting Guide below.

Q3: What are the potential off-target effects of isoindolinone-based inhibitors?

A: While many isoindolinones are designed for high selectivity, the scaffold can interact with other enzyme classes. Depending on the specific substitutions, off-target effects may include inhibition of kinases (e.g., CDKs, DYRK1A), histone deacetylases (HDACs), or carbonic anhydrases.[8][9][10] It is crucial to perform kinome-wide screening or profile against a panel of relevant off-targets, especially if you observe unexpected cellular phenotypes or toxicity.[10][11] For example, some PARP inhibitors have been shown to potently inhibit specific kinases at clinically relevant concentrations.[10]

Troubleshooting Guide: Enhancing Experimental Potency

This guide addresses specific issues you may encounter during your experiments.

Troubleshooting_Workflow Start Problem: Low or Inconsistent Potency Check_Compound 1. Verify Compound Integrity & Solubility Start->Check_Compound Check_Biochem 2. Optimize Biochemical Assay Check_Compound->Check_Biochem If compound is stable & soluble Result_Biochem Potency Issue Resolved? Check_Biochem->Result_Biochem Check_Cellular 3. Optimize Cellular Assay Result_Cellular Potency Issue Resolved? Check_Cellular->Result_Cellular Result_Biochem->Check_Cellular No End Potency Characterized Result_Biochem->End Yes Investigate_Cell 4. Investigate Cell-Specific Factors Result_Cellular->Investigate_Cell No Result_Cellular->End Yes Investigate_Cell->End

Sources

Technical Support Center: Method Refinement for 7-Methylisoindolin-1-one Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for the bioanalysis of 7-Methylisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during method development, validation, and sample analysis. Our approach is rooted in established scientific principles and regulatory expectations to ensure the generation of high-quality, reliable data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the foundation of a robust bioanalytical method.

Q1: Why is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the preferred platform for quantifying this compound in biological samples?

LC-MS/MS is the industry's gold standard for the quantitative analysis of small molecules like this compound in complex biological matrices for three primary reasons.[1][2][3]

  • Sensitivity: It can detect and quantify analytes at very low concentrations (sub-ng/mL), which is often necessary for pharmacokinetic (PK) studies.[2][3]

  • Selectivity: The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. By monitoring a specific precursor-to-product ion transition (e.g., m/z 148.1 → 119.1 for this compound), we can effectively isolate the analyte's signal from thousands of other endogenous components in the matrix.[4]

  • Versatility: The liquid chromatography front-end allows for the separation of the analyte from isomers and other interfering compounds prior to detection, which is crucial for minimizing matrix effects and ensuring accurate quantification.[5]

Q2: I need to develop a quantitative method from scratch. What are the essential first steps?

Method development is a systematic process that involves understanding the analyte and the study requirements.[2][6]

  • Analyte Characterization: Obtain the chemical structure, molecular weight, pKa, and solubility of this compound. This information will guide the initial choices for chromatography and extraction.

  • Mass Spectrometry Tuning: Infuse a pure solution of the analyte into the mass spectrometer to determine the optimal precursor ion and identify stable, high-intensity product ions for MRM.

  • Internal Standard (IS) Selection: Choose an appropriate internal standard. The gold standard is a stable isotope-labeled (SIL) version of the analyte (e.g., 7-(¹³CD₃)-isoindolin-1-one). A structural analog can also be used if a SIL-IS is unavailable, but requires more rigorous validation to ensure it adequately compensates for variability.[7][8][9]

  • Initial Chromatography: Screen different column chemistries (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile vs. methanol, different pH modifiers) to achieve good retention and peak shape.

  • Sample Preparation Scoping: Evaluate simple sample preparation techniques first, such as Protein Precipitation (PPT), and assess recovery and matrix effects. If necessary, move to more complex methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

Q3: What level of validation is required for my bioanalytical method?

The level of validation depends on the stage of drug development and the intended use of the data. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide detailed guidelines.[10][11][12] The ICH M10 guideline is the current harmonized standard.[6][12]

A full validation is typically required for methods used in regulated nonclinical (GLP) and all phases of clinical trials.[6] Key parameters to evaluate include:

  • Selectivity and Specificity

  • Calibration Curve Linearity and Range

  • Accuracy and Precision (Intra- and Inter-batch)

  • Recovery

  • Matrix Effect

  • Stability (Freeze-Thaw, Bench-Top, Long-Term, Stock Solution)

For early discovery or non-regulated studies, a "fit-for-purpose" validation may be sufficient, focusing on parameters like linearity, accuracy, and precision.[13]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Sample Preparation

Q: My analyte recovery after protein precipitation is low and inconsistent. What can I do?

A: Low and variable recovery in protein precipitation is a common issue. Here are several factors to investigate:

  • Precipitation Solvent: Acetonitrile is generally preferred as it creates a finer, more flocculant precipitate that is less likely to physically entrap the analyte compared to the denser precipitate formed by methanol. Try switching your solvent or using a mixture.

  • Solvent-to-Sample Ratio: A standard ratio is 3:1 or 4:1 (solvent:plasma). If recovery is low, ensure this ratio is sufficient to fully precipitate proteins.

  • Vortexing and Temperature: Ensure thorough vortexing immediately after adding the solvent to prevent the formation of large protein clumps. Performing the precipitation at a low temperature (e.g., on ice or in a 4°C fridge) can improve protein removal efficiency.

  • Analyte Adsorption: this compound may adsorb to the collection tubes, especially after solvent addition. Using low-binding polypropylene tubes can mitigate this.

Q: I'm observing significant ion suppression in my plasma samples. How can I resolve this?

A: Ion suppression is a form of matrix effect where co-eluting endogenous compounds, most commonly phospholipids from plasma, interfere with the ionization of the target analyte in the MS source.[14][15][16]

  • Chromatographic Separation: The first line of defense is to chromatographically separate your analyte from the region where phospholipids typically elute (often in the middle of a standard reversed-phase gradient). Developing a steeper, faster gradient or using a different column chemistry can help.

  • Improve Sample Cleanup: If chromatography isn't enough, you must improve your sample preparation.[15]

    • Liquid-Liquid Extraction (LLE): An LLE with a solvent like methyl tert-butyl ether (MTBE) can effectively separate the analyte from salts and many phospholipids.

    • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup. A mixed-mode or polymeric SPE sorbent can be highly effective at removing interferences.

    • Phospholipid Depletion Plates: Specialized plates are available that specifically target and remove phospholipids from the sample extract.[17]

A post-column infusion experiment can be used to qualitatively map the regions of ion suppression in your chromatogram, guiding your method development.[16]

Chromatography

Q: My analyte peak is tailing badly. What is the cause and how do I fix it?

A: Peak tailing can compromise integration and reduce accuracy. The most common causes are:

  • Secondary Silanol Interactions: Residual, acidic silanol groups on the silica backbone of the column can interact with basic sites on the analyte. Adding a small amount of a basic modifier like ammonium hydroxide to the mobile phase or using a column with advanced end-capping can resolve this.

  • Column Contamination: Buildup of matrix components on the column frit or head can disrupt the flow path. Reverse-flushing the column or replacing the guard column can help.

  • Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to peak distortion. Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa.

Q: this compound is not retaining on my C18 column. What are my options?

A: Poor retention for relatively polar compounds on a C18 column is a frequent challenge.

  • Reduce Organic Content: Lower the initial percentage of organic solvent (acetonitrile/methanol) in your gradient.

  • Eliminate Organic in Sample Diluent: Ensure your final sample is reconstituted in a solvent with low organic content to promote on-column focusing.

  • Alternative Column Chemistry:

    • Phenyl-Hexyl: This phase provides alternative selectivity through pi-pi interactions, which can be beneficial for aromatic compounds like isoindolinones.

    • Embedded Polar Group (EPG): These columns are more stable in highly aqueous mobile phases and offer different retention mechanisms.

    • HILIC: If the compound is very polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase.

Mass Spectrometry & Data Analysis

Q: My internal standard (IS) signal is highly variable across a single run. What does this indicate?

A: The IS is your control; its variability is a diagnostic tool.[18] An erratic IS signal often points to problems with sample preparation or the instrument, not the study samples themselves.

  • Inconsistent Sample Preparation: This is the most likely cause. It could be due to pipetting errors during IS spiking, inconsistent evaporation in the reconstitution step, or variable recovery during extraction. Review your manual processes or automated liquid handler performance.

  • Ion Source Contamination: A dirty or partially clogged ESI probe can lead to an unstable spray and fluctuating signal. This often manifests as a gradual signal drift over the course of the run.

  • Matrix Effects: If the IS is a structural analog and does not co-elute perfectly with the analyte, it may be experiencing a different degree of ion suppression or enhancement from sample to sample.[8] This is a key reason why a stable isotope-labeled IS is strongly preferred.[7][9]

Q: My calibration curve is consistently non-linear, especially at the high end. What should I do?

A: Non-linearity in a calibration curve can have several root causes:

  • Detector Saturation: The most common reason for flattening at the upper end is that the highest concentration standards are saturating the MS detector. You can either lower the upper limit of quantitation (ULOQ) or dilute your high standards.

  • In-Source Fragmentation or Dimerization: At high concentrations, the analyte's behavior in the ion source can change, leading to a non-proportional response.

  • Suboptimal Integration: Poorly defined peak integration parameters can artificially skew the response ratios. Manually review the chromatography of your high standards to ensure the peaks are being integrated correctly.

  • Inappropriate Regression Model: While a linear, 1/x² weighted regression is standard, some assays may be inherently non-linear. In these cases, a quadratic regression model might be justifiable, but this requires careful evaluation and documentation according to regulatory guidelines.

Section 3: Standard Operating Procedures (SOPs)

These protocols provide a validated starting point for your experiments.

SOP 1: Plasma Sample Preparation via Protein Precipitation

This protocol is a rapid and effective method for initial method development and for studies where high sample throughput is required.

Materials:

  • Control Human Plasma (K₂EDTA)

  • This compound and IS Stock Solutions (1 mg/mL)

  • Acetonitrile (ACN) with 0.1% Formic Acid

  • 1.5 mL Polypropylene Microcentrifuge Tubes (Low-Binding)

  • Refrigerated Centrifuge

Procedure:

  • Prepare Working Solutions: Serially dilute the stock solutions in 50:50 ACN:Water to create calibration standards and quality control (QC) samples.

  • Sample Aliquoting: Aliquot 50 µL of plasma (blank, standard, QC, or unknown sample) into a labeled microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the IS working solution (at a concentration to yield a mid-range response) to every tube except the blank matrix.

  • Protein Precipitation: Add 200 µL of ice-cold ACN with 0.1% Formic Acid to each tube.

  • Vortexing: Immediately cap and vortex each tube vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Injection: Inject 5 µL onto the LC-MS/MS system.

SOP 2: Representative LC-MS/MS Method Parameters

These parameters serve as a robust starting point for the analysis of this compound. Optimization will be required for your specific instrumentation.

LC Parameters Setting
Column Phenyl-Hexyl, 2.1 x 50 mm, 2.6 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 10% B to 95% B in 2.5 min, hold for 0.5 min, return to 10% B in 0.1 min, equilibrate for 0.9 min
Total Run Time 4.0 min
MS Parameters Setting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) Q1: 148.1 m/z → Q3: 119.1 m/z (Corresponds to loss of -CHO)
MRM Transition (IS) Dependent on the specific IS used (e.g., for a +3 Da SIL-IS: 151.1 → 122.1)
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Source Temperature 550°C
IonSpray Voltage 5000 V
Collision Gas Medium (e.g., 8 on a SCIEX system)

Section 4: Workflows and Visualizations

Visualizing complex processes is key to understanding and troubleshooting them.

Overall Bioanalytical Workflow

The diagram below outlines the complete workflow from receiving a sample to generating the final concentration data, forming the backbone of any quantitative bioanalysis study.[19]

Bioanalytical Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample Receipt Sample Receipt Sample Preparation Sample Preparation Sample Receipt->Sample Preparation Aliquot & Spike IS LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Report Generation Report Generation Data Processing->Report Generation QC Review

Caption: High-level workflow for quantitative bioanalysis.
Troubleshooting Ion Suppression

This decision tree provides a logical path for diagnosing and mitigating matrix effects that lead to ion suppression, a critical step in method refinement.

Ion Suppression Troubleshooting start Inconsistent Results or Low Analyte Response? is_check Is Internal Standard Response Stable? start->is_check chrom_check Modify Chromatography (Gradient, Column) is_check->chrom_check  Yes   fix_prep Investigate Sample Preparation Error is_check->fix_prep  No   cleanup_check Improve Sample Cleanup (LLE, SPE) chrom_check->cleanup_check Improvement? No problem_solved Problem Resolved chrom_check->problem_solved Improvement? Yes cleanup_check->problem_solved

Caption: Decision tree for troubleshooting ion suppression.

References

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (URL: [Link])

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (URL: [Link])

  • Bioanalytical Method Validation, Guidance for Industry (2001). (URL: [Link])

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (URL: [Link])

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (URL: [Link])

  • M10 Bioanalytical Method Validation and Study Sample Analysis - FDA. (URL: [Link])

  • Troubleshooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: a review - PubMed Central. (URL: [Link])

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC International. (URL: [Link])

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - SciSpace. (URL: [Link])

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (URL: [Link])

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (URL: [Link])

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. (URL: [Link])

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - NIH. (URL: [Link])

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed. (URL: [Link])

  • Bioanalytical Method Development and Validation - IITRI. (URL: [Link])

  • The Development of Bioanalytical Methods for Pharmaceutical and Clinical Research. (URL: [Link])

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC - NIH. (URL: [Link])

  • Spotlight on Bioanalytical Method Development - Quotient Sciences. (URL: [Link])

  • Quantitative analysis of small molecules in biological samples. (URL: [Link])

  • Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological samples - Research Trends. (URL: [Link])

  • Analytical method development of methylisothiazolinone, a preservative, in rat plasma using LC-MS/MS - ResearchGate. (URL: [Link])

  • Guide to achieving reliable quantitative LC-MS measurements. (URL: [Link])

Sources

Technical Support Center: Scaling Up the Production of 7-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 7-Methylisoindolin-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the intricacies of producing this valuable isoindolinone derivative. Here, we provide not just protocols, but also the underlying scientific principles, troubleshooting guidance for common issues, and frequently asked questions to ensure your success from bench-scale experiments to larger-scale production.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, properties, and handling of this compound.

Q1: What are the most common synthetic routes for preparing this compound?

A1: The synthesis of this compound, a substituted lactam, typically involves the intramolecular cyclization of a suitable precursor derived from 2,3-dimethylbenzoic acid or a related compound. One of the most effective methods is the reductive amination of 2-formyl-6-methylbenzoic acid, followed by intramolecular amidation. Another common approach involves the amination of a 2-(halomethyl)-6-methylbenzoic acid derivative.[1][2] The choice of route often depends on the availability and cost of starting materials, as well as scalability considerations.

Q2: What are the key challenges when scaling up the production of isoindolinones like this compound?

A2: Scaling up isoindolinone synthesis presents several challenges. These include managing reaction exotherms, ensuring efficient mixing to avoid localized concentration gradients, and preventing the accumulation of impurities that can inhibit the reaction or complicate purification.[3] Intramolecular cyclization reactions can sometimes be slow, requiring prolonged reaction times at elevated temperatures, which can lead to side reactions and degradation of the product. Careful process optimization and control are crucial for a successful scale-up.

Q3: How can I purify this compound effectively on a larger scale?

A3: For laboratory scale, column chromatography is often employed for purification.[4] However, for larger quantities, this method can be impractical. Recrystallization from a suitable solvent system is the preferred method for large-scale purification. The choice of solvent will depend on the solubility profile of this compound and its impurities. Common solvents for recrystallizing isoindolinones include ethyl acetate/hexane and dichloromethane/methanol mixtures. It is essential to perform solubility studies to identify the optimal solvent system.

Q4: What are the expected spectroscopic data for this compound?

  • ¹H NMR: Expect aromatic protons in the range of 7.2-7.8 ppm. The methylene protons of the isoindolinone ring will likely appear as a singlet around 4.4-4.8 ppm. The methyl group on the aromatic ring should give a singlet around 2.3-2.5 ppm. The NH proton will be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbonyl carbon of the lactam will be the most downfield signal, typically in the range of 168-172 ppm. Aromatic carbons will appear between 120-145 ppm. The methylene carbon will be around 45-50 ppm, and the methyl carbon will be around 18-22 ppm.

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed at m/z 147.0684, corresponding to the molecular formula C₉H₉NO.

Q5: What are the primary safety concerns when handling this compound and its precursors?

A5: While a specific safety data sheet for this compound is not available, related isoindolinone and isothiazolinone compounds can be skin and eye irritants, and may cause allergic skin reactions.[3][9][10] Precursors such as 2-(bromomethyl) derivatives are lachrymators and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or no product yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inefficient cyclization. 4. Incorrect reaction conditions (temperature, time, catalyst).1. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of starting material. 2. Ensure the reaction is performed under an inert atmosphere if sensitive reagents are used. 3. For intramolecular amidation, ensure that the activating agent for the carboxylic acid is added correctly and is of good quality.[3] 4. Optimize the reaction temperature and time. Some cyclizations require higher temperatures and longer reaction times.[11]
Formation of multiple by-products 1. Side reactions such as intermolecular polymerization. 2. Over-oxidation or reduction of functional groups. 3. Competing cyclization pathways if other nucleophiles are present.1. Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. 2. Carefully control the stoichiometry of reagents, especially oxidizing or reducing agents. 3. Ensure the purity of starting materials and solvents to avoid unwanted side reactions.
Difficulty in product isolation/purification 1. Product is too soluble in the work-up solvent. 2. Formation of an emulsion during extraction. 3. Co-elution of impurities during chromatography. 4. Difficulty in inducing crystallization.1. Choose a different extraction solvent or perform a back-extraction. 2. Add brine to the aqueous layer to break up emulsions. 3. Optimize the mobile phase for column chromatography or consider a different stationary phase. 4. For recrystallization, try different solvent systems, use seed crystals, or cool the solution slowly.
Reaction does not go to completion 1. Deactivation of the catalyst. 2. Equilibrium between starting materials and products. 3. Insufficient reaction time or temperature.1. If using a catalyst, ensure it is not poisoned by impurities in the starting materials or solvents. 2. If an equilibrium is suspected, consider removing a by-product (e.g., water) to drive the reaction forward. 3. Increase the reaction time and/or temperature, monitoring for product degradation.

Part 3: Experimental Protocol - Proposed Synthesis of this compound

This proposed protocol is based on established methods for the synthesis of analogous isoindolinones and represents a robust starting point for laboratory-scale synthesis and subsequent scale-up.[11]

Reaction Scheme:

G cluster_0 Step 1: Bromination cluster_1 Step 2: Amidation cluster_2 Step 3: Cyclization SM 2,3-Dimethylbenzoic acid INT1 2-(Bromomethyl)-3-methylbenzoic acid SM->INT1 CCl4, reflux INT2 2-(Aminomethyl)-3-methylbenzoic acid INT1->INT2 NBS NBS, AIBN Product This compound INT2->Product NH3 aq. NH3 Heat Heat

Caption: Proposed synthetic route for this compound.

Step-by-Step Methodology:

Step 1: Synthesis of 2-(Bromomethyl)-3-methylbenzoic acid

  • To a solution of 2,3-dimethylbenzoic acid (1 eq.) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

  • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide by-product.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(bromomethyl)-3-methylbenzoic acid, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(Aminomethyl)-3-methylbenzoic acid

  • Dissolve the crude 2-(bromomethyl)-3-methylbenzoic acid from the previous step in a suitable solvent like THF.

  • Add an excess of aqueous ammonia solution and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with HCl to precipitate the amino acid product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Synthesis of this compound (Intramolecular Cyclization)

  • Heat the 2-(aminomethyl)-3-methylbenzoic acid obtained in the previous step at a temperature above its melting point (typically 180-200 °C) under an inert atmosphere.

  • Water will be eliminated as the cyclization proceeds.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The crude this compound can then be purified by recrystallization or column chromatography.

Data Presentation: Expected Yield and Purity
StepProductExpected YieldPurity (after purification)
12-(Bromomethyl)-3-methylbenzoic acid80-90% (crude)>90%
22-(Aminomethyl)-3-methylbenzoic acid70-80%>95%
3This compound85-95%>98%

Part 4: Scale-Up Considerations and Workflow

Scaling up the synthesis of this compound requires careful planning and execution to ensure safety, efficiency, and product quality.

Logical Workflow for Scale-Up

G A Process Safety Assessment B Raw Material Sourcing and Qualification A->B C Pilot Plant Batch Synthesis (e.g., 10x scale) B->C D Process Optimization (Temperature, Time, Concentration) C->D E Impurity Profile Analysis C->E D->E F Development of Scalable Purification Method E->F G Full-Scale Production F->G H Quality Control and Release G->H

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Technical Support Center: Mitigating Cytotoxicity of 7-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The cytotoxic profile of 7-Methylisoindolin-1-one is not extensively characterized in publicly available literature. This guide is therefore based on established principles of in vitro toxicology and best practices for mitigating compound-induced cytotoxicity in cell culture. The strategies provided are broadly applicable and designed to empower researchers to systematically troubleshoot and optimize their specific experimental systems.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when observing unexpected cytotoxicity with a novel compound like this compound.

Q1: I'm observing significant cell death at all tested concentrations of this compound. What is the most likely cause?

A1: High cytotoxicity across a broad concentration range can stem from several factors. The most common culprits are:

  • Inherent Compound Toxicity: The compound itself may be highly potent, with its effective concentration being much lower than anticipated.

  • Solvent Toxicity: The vehicle used to dissolve the compound, typically Dimethyl Sulfoxide (DMSO), can be toxic to cells at certain concentrations.[1][2][3]

  • Sub-optimal Experimental Conditions: Factors like high cell confluency, extended exposure times, or the specific cell line's sensitivity can exacerbate cytotoxic effects.[4]

Q2: How can I determine if the solvent (DMSO) is causing the observed cytotoxicity?

A2: A crucial and non-negotiable control in any cytotoxicity experiment is the "vehicle control." This involves treating your cells with the highest concentration of the solvent (e.g., DMSO) used in your experiment, but without the compound. If you observe significant cell death in the vehicle control wells compared to untreated wells, then the solvent is a contributing factor. For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.5%, although some sensitive cell lines may require concentrations below 0.1%.[1][2][3][5]

Q3: What is the best approach to find a non-toxic working concentration for this compound?

A3: To identify a suitable working concentration, you should perform a dose-response experiment. This involves testing a wide range of compound concentrations, typically in a logarithmic or semi-logarithmic series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).[6][7][8] This broad screen will help you identify a concentration range that produces your desired biological effect without inducing excessive cytotoxicity. The data from this experiment can be used to calculate an IC₅₀ value (the concentration that inhibits 50% of cell viability).

Q4: Are there any general strategies to make my cells more resilient to treatment with this compound?

A4: While directly altering the compound is not an option, you can modify the experimental conditions to mitigate cytotoxicity. Consider the following:

  • Reduce Exposure Time: Shorter incubation periods may be sufficient to observe the desired effect while minimizing off-target toxicity.[9]

  • Optimize Cell Density: Cells that are too sparse or overly confluent can be more susceptible to stress.[4][10][11] Ensure you are seeding cells at an optimal density where they are in a healthy, logarithmic growth phase at the time of treatment.

  • Consider Serum Concentration: Components in fetal bovine serum (FBS) can bind to compounds, reducing their effective concentration and, consequently, their toxicity.[12][13][14] If you are using serum-free media, your compound may appear more potent.

Q5: Could the type of cytotoxicity assay I'm using be giving me misleading results?

A5: Yes, absolutely. Different assays measure different hallmarks of cell death. For example:

  • MTT/MTS/XTT Assays: These colorimetric assays measure mitochondrial metabolic activity.[15][16][17] A compound that specifically impairs mitochondrial function might show high "cytotoxicity" in an MTT assay, even if the cell membrane is still intact.[18]

  • LDH Release Assays: These assays measure the release of lactate dehydrogenase (LDH), a cytosolic enzyme that leaks out of cells when the plasma membrane is compromised (a hallmark of necrosis or late apoptosis).[19][20][21][22]

  • Annexin V/PI Staining: This flow cytometry-based method can distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells, providing a more detailed picture of the mode of cell death.[23][24][25][26]

It is highly recommended to use at least two orthogonal assays (assays that measure different endpoints) to confirm your findings.[27]

II. Troubleshooting Guides

This section provides structured workflows for tackling specific problems you might encounter.

Guide 1: Problem - Excessive Cell Death Observed Even at the Lowest Tested Concentration

If you are seeing widespread cell death across your entire dose-response range, a systematic check of your experimental setup is required.

Troubleshooting Workflow

start Start: High Cytotoxicity Observed check_solvent Step 1: Verify Vehicle Control Is there toxicity in the highest DMSO concentration well? start->check_solvent solvent_issue Issue: Solvent Toxicity Reduce final DMSO concentration to <0.1% check_solvent->solvent_issue Yes check_conc Step 2: Re-evaluate Concentration Range Did you test a sufficiently low range? check_solvent->check_conc No solvent_issue->check_conc conc_issue Action: Expand Dose-Response Test a new range from pM to nM. check_conc->conc_issue No check_time Step 3: Assess Exposure Time Is the incubation period > 24 hours? check_conc->check_time Yes conc_issue->check_time time_issue Action: Time-Course Experiment Test shorter exposure times (e.g., 4, 8, 12, 24h). check_time->time_issue Yes check_assay Step 4: Confirm with Orthogonal Assay Are you using only a metabolic assay (e.g., MTT)? check_time->check_assay No time_issue->check_assay assay_issue Action: Validate with Membrane Integrity Assay Perform an LDH release assay. check_assay->assay_issue Yes final Conclusion: Potent Compound This compound is likely highly potent in your system. check_assay->final No assay_issue->final

Caption: Workflow for troubleshooting excessive cytotoxicity.

Guide 2: Problem - Results are Inconsistent Between Experiments
Potential Cause Scientific Rationale Recommended Solution
Cell Passage Number As cells are passaged, they can undergo genetic and phenotypic drift, altering their sensitivity to compounds.Use cells within a consistent, low passage number range for all experiments. Record the passage number for every experiment.
Cell Seeding Density Inconsistent cell numbers at the start of the experiment will lead to variable results. Cell confluency can affect drug sensitivity.[4][10]Always perform a cell count using a hemocytometer or automated cell counter before seeding. Ensure a homogenous cell suspension to avoid clumps.
Compound Stability The compound may degrade if stored improperly or after dilution in aqueous media.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Protect stock solutions from light if the compound is light-sensitive.
Plate Edge Effects Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[27]Avoid using the outer wells of the plate for experimental samples. Fill these "buffer" wells with sterile PBS or media to maintain humidity.
Guide 3: Strategy - Proactively Reducing Oxidative Stress-Induced Cytotoxicity

Many cytotoxic compounds exert their effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[28][29][30] If you hypothesize this is a mechanism for this compound, you can attempt to mitigate it.

Potential Mechanisms of Oxidative Stress

Compound This compound Mitochondria Mitochondrial Dysfunction Compound->Mitochondria ROS Increased ROS (e.g., Superoxide, H₂O₂) Mitochondria->ROS Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage Apoptosis Apoptosis / Necrosis Damage->Apoptosis

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Validation & Comparative

A Comparative Efficacy Analysis of Isoindolinone-Based PARP Inhibitors and Their Clinical Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the efficacy of isoindolinone-based Poly (ADP-ribose) Polymerase (PARP) inhibitors, using advanced preclinical candidates as a benchmark, against established, clinically approved PARP inhibitors. Our focus is to provide researchers, scientists, and drug development professionals with a clear, data-driven analysis of structure-activity relationships, mechanistic differences, and the therapeutic potential of this important chemical class.

Introduction: The Isoindolinone Scaffold and the Rise of PARP Inhibitors

The isoindolin-1-one core is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2][3] Its structural rigidity and synthetic tractability have made it a cornerstone in the development of compounds targeting a wide array of proteins, from kinases to enzymes involved in critical cellular processes.[2][4] Recently, this scaffold has gained significant attention for its role in potent inhibitors of Poly (ADP-ribose) Polymerase (PARP), a key enzyme family in DNA damage repair.[5][6][7]

This guide will use the well-characterized, stereospecific isoindolinone inhibitor, (S)-13 (NMS-P515) , as a representative for advanced, preclinical compounds of this class.[5] We will compare its efficacy against three leading, clinically approved PARP inhibitors: Olaparib , Niraparib , and Talazoparib . While these approved drugs are not based on the isoindolinone structure, this comparison will illuminate the unique properties conferred by this scaffold and highlight its potential in the next generation of cancer therapeutics.

The Core Mechanism: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP-1 and PARP-2, are critical cellular first responders to DNA single-strand breaks (SSBs).[5][8] They identify sites of DNA damage and, using NAD+ as a substrate, synthesize chains of poly(ADP-ribose) (PAR) onto themselves and other proteins.[5][9] This process, known as PARylation, recruits other DNA repair proteins to the site, facilitating the repair of the break primarily through the Base Excision Repair (BER) pathway.

PARP inhibitors exert their anticancer effects through a powerful mechanism known as synthetic lethality . In cancer cells that have a deficient homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs)—often due to mutations in genes like BRCA1 or BRCA2—the cell becomes overly reliant on PARP-mediated SSB repair.[10]

When a PARP inhibitor is introduced:

  • Catalytic Inhibition : The inhibitor blocks the enzymatic activity of PARP, preventing the repair of SSBs.

  • Lesion Accumulation : Unrepaired SSBs stall replication forks during DNA replication, leading to their collapse and the formation of more severe DSBs.

  • Cell Death : In HR-deficient cells, these DSBs cannot be repaired effectively, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[11]

A crucial secondary mechanism is PARP trapping , where the inhibitor not only blocks PARP's activity but also traps the PARP-DNA complex at the site of damage.[8][12] This trapped complex is highly cytotoxic, as it physically obstructs DNA replication and repair, contributing significantly to the inhibitor's overall efficacy.

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cell + PARP Inhibitor ssb DNA Single-Strand Break (SSB) parp PARP Activation (BER Pathway) ssb->parp dsb Replication Fork Collapse (leads to DSB) ssb->dsb During Replication ssb_repaired SSB Repaired parp->ssb_repaired dsb_repaired DSB Repaired hr Homologous Recombination (HR) Repair dsb->hr hr->dsb_repaired ssb_i DNA Single-Strand Break (SSB) parp_i PARP ssb_i->parp_i No Repair dsb_i Replication Fork Collapse (leads to DSB) ssb_i->dsb_i During Replication parpi PARP Inhibitor parpi->parp_i Inhibition & Trapping hr_i Deficient HR Repair dsb_i->hr_i apoptosis Apoptosis hr_i->apoptosis Genomic Instability

Figure 2. Experimental Workflow for an ELISA-based PARP-1 Assay.

Discussion and Future Perspectives

The comparison between the isoindolinone NMS-P515 and clinically approved PARP inhibitors reveals a strategic divergence in drug design. While first-generation inhibitors like Olaparib and Niraparib are potent dual inhibitors of PARP-1/2, the field is evolving towards greater selectivity and tailored mechanisms of action.

The high PARP-1 selectivity of NMS-P515 is a compelling feature. [5]As our understanding of the distinct and overlapping roles of PARP family members grows, designing inhibitors that target only PARP-1 could potentially mitigate off-target effects and improve the therapeutic index. This could be particularly relevant in combination therapies where toxicity profiles are a major concern.

Furthermore, the isoindolinone scaffold itself may offer advantages in physicochemical properties. Recent studies have highlighted that isoindolinone derivatives can be designed to have moderate lipophilicity, which is favorable for achieving central nervous system (CNS) penetration. [6][13]This opens up the exciting possibility of developing potent PARP inhibitors for treating brain cancers like glioblastoma, a critical unmet need.

The future of PARP inhibitor development will likely focus on three key areas:

  • Enhanced Selectivity: Moving beyond PARP-1/2 dual inhibition to create highly selective PARP-1 inhibitors.

  • Modulated Trapping: Engineering compounds with a specific, desired level of PARP trapping to optimize the balance between efficacy and toxicity for different cancer types.

  • Novel Applications: Expanding the use of PARP inhibitors to new indications, including CNS cancers and potentially non-cancer diseases involving DNA damage.

Conclusion

The isoindolinone scaffold, represented here by the preclinical compound NMS-P515, is a powerful platform for developing next-generation PARP inhibitors. While established drugs like Olaparib, Niraparib, and Talazoparib have revolutionized treatment for BRCA-mutated cancers, the isoindolinone class offers a clear path toward greater selectivity and potentially improved safety profiles. The ability to fine-tune properties like PARP-1 vs. PARP-2 inhibition and CNS penetration makes this scaffold a high-priority area for future research and development in targeted cancer therapy.

References

  • Chi, K. N., et al. (2023). Niraparib and Abiraterone Acetate for Metastatic Castration-Resistant Prostate Cancer. Journal of Clinical Oncology. Available at: [Link]

  • De Felice, F., et al. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. Oncology and Therapy, 9(2), 347–364. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Niraparib Tosylate? Patsnap. Available at: [Link]

  • Bixel, K., & Li, J. (2018). The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. Gynecologic Oncology, 151(2), 377-383. Available at: [Link]

  • Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry, 58(8), 3302–3314. Available at: [Link]

  • Lin, C., et al. (2021). Indirect treatment comparison of olaparib and talazoparib in germline BRCA-mutated HER2-negative metastatic breast cancer. Journal of Comparative Effectiveness Research, 10(13), 1021–1030. Available at: [Link]

  • Papeo, G., et al. (2015). Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. ACS Medicinal Chemistry Letters, 6(8), 927–931. Available at: [Link]

  • Li, Y., et al. (2022). Comparative efficacy, safety, and acceptability of single-agent poly (ADP-ribose) polymerase (PARP) inhibitors in BRCA-mutated HER2-negative metastatic or advanced breast cancer: a network meta-analysis. Annals of Translational Medicine, 10(18), 1000. Available at: [Link]

  • O'Shaughnessy, J., et al. (2018). Distinguishing Between PARP Inhibitors in Breast Cancer. OncLive. Available at: [Link]

  • Madaan, K., & Singh, R. (2025). Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ChemMedChem. Available at: [Link]

  • Everyone.org. (n.d.). Lynparza (olaparib) vs Talzenna (talazoparib). Everyone.org. Available at: [Link]

  • Drugs.com. (n.d.). Olaparib vs Talazoparib Comparison. Drugs.com. Available at: [Link]

  • Zhou, X., & Liang, S. H. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ResearchGate. Available at: [Link]

  • Trammell, L. E., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem, 19(11), e202400093. Available at: [Link]

  • ResearchGate. (n.d.). Structure-activity relationships in vitro. ResearchGate. Available at: [Link]

  • Google Patents. (2024). WO2024261709A1 - Isoindolinone-containing parp inhibitors and methods of use. Google Patents.
  • Khan, I., et al. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Journal of Biomolecular Structure & Dynamics, 1-16. Available at: [Link]

  • Upadhyay, S. P., et al. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia, 146, 104722. Available at: [Link]

  • Request PDF. (2025). Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. ResearchGate. Available at: [Link]

Sources

Validating the Target Engagement of 7-Methylisoindolin-1-one: A Comparative Guide to Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the isoindolin-1-one scaffold has emerged as a promising starting point for the development of novel therapeutics. A recent computational study has highlighted derivatives of this scaffold as potential inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription, making it a compelling target in oncology.[1] This guide provides a comprehensive framework for validating the direct cellular engagement of a specific isoindolin-1-one derivative, 7-Methylisoindolin-1-one, with its putative target, CDK7.

As a Senior Application Scientist, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizing the importance of orthogonal, self-validating systems to build a robust body of evidence for target engagement. We will explore and compare three powerful, contemporary techniques: the Cellular Thermal Shift Assay (CETSA), Kinobeads Affinity Pulldown, and Photo-Affinity Labeling (PAL). Each method offers a unique lens through which to view the interaction between this compound and its potential intracellular targets, and their combined application can provide unequivocal proof of engagement.

The Imperative of Target Validation

The journey from a promising hit compound to a clinical candidate is fraught with challenges, a significant portion of which can be attributed to a lack of rigorous target validation in the early stages.[2][3] Establishing that a molecule directly interacts with its intended target within the complex milieu of a living cell is paramount.[4] This confirmation, or "target engagement," is the foundational evidence upon which the rationale for a drug's mechanism of action is built.[5][6] Without it, downstream observations of cellular phenotypes or therapeutic efficacy lack a clear mechanistic anchor, increasing the risk of costly late-stage failures.[3]

This guide will equip researchers with the knowledge to design and execute a robust target validation strategy for this compound, using CDK7 as our working hypothesis.

Comparative Analysis of Target Validation Methodologies

The selection of an appropriate target validation assay is contingent on several factors, including the nature of the target protein, the availability of specific reagents, and the desired experimental throughput. Below is a comparative overview of the three techniques we will discuss in detail.

Method Principle Advantages Disadvantages Primary Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[7][8][9]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[7][8]Requires a specific antibody for the target protein, may not be suitable for all targets.Western Blot or Mass Spectrometry quantification of soluble protein.
Kinobeads Affinity Pulldown Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[10][11][12]Broadly applicable to kinases, does not require modification of the test compound, provides selectivity profile.[10][11][13]Performed on cell lysates, not intact cells; competition-based, so may not capture all interactions.Mass Spectrometry-based quantification of pulled-down kinases.[11]
Photo-Affinity Labeling (PAL) A chemically modified version of the compound with a photoreactive group covalently crosslinks to its target upon UV irradiation.[14][15][16]Provides direct evidence of binding, can identify the binding site.[14][16]Requires synthesis of a photo-probe, potential for non-specific crosslinking.[15][16]Mass Spectrometry-based identification of labeled proteins.[17]

Experimental Deep Dive: Protocols and Rationale

Cellular Thermal Shift Assay (CETSA): The Litmus Test for Intracellular Binding

CETSA is a powerful biophysical assay that directly assesses target engagement in a cellular environment.[8][9] The underlying principle is that the binding of a ligand, in this case, this compound, to its target protein (CDK7) confers thermal stability.[7][18]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Protein Quantification start Intact Cells treat Incubate with this compound or Vehicle start->treat heat Heat aliquots to a range of temperatures treat->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect quantify Quantify soluble CDK7 (e.g., Western Blot, MS) collect->quantify

  • Cell Culture and Treatment: Culture a human cell line known to express CDK7 (e.g., MCF-7) to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.[7]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble CDK7 by Western blotting using a specific anti-CDK7 antibody or by mass spectrometry.

In the vehicle-treated cells, as the temperature increases, CDK7 will denature and precipitate, leading to a decrease in its detection in the soluble fraction. In cells treated with this compound, if it binds to and stabilizes CDK7, the protein will be more resistant to thermal denaturation. This will result in a "thermal shift," where more soluble CDK7 is detected at higher temperatures compared to the control. This dose-dependent thermal shift is a strong indicator of direct target engagement.[18][19]

Kinobeads Affinity Pulldown: Profiling Kinase Selectivity

To understand not only if this compound binds to CDK7 but also to assess its selectivity across the kinome, a Kinobeads pulldown assay is an excellent approach.[10][11] This chemical proteomics technique utilizes beads coated with a cocktail of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[12][20]

Kinobeads_Workflow cluster_lysate Lysate Preparation & Treatment cluster_pulldown Affinity Pulldown cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis start Cell Lysate treat Incubate with increasing concentrations of this compound start->treat pulldown Add Kinobeads to capture kinases treat->pulldown wash Wash beads to remove non-specific binders pulldown->wash elute Elute bound proteins digest Digest proteins into peptides elute->digest lcms Analyze by LC-MS/MS digest->lcms quantify Quantify kinase abundance lcms->quantify plot Generate dose-response curves quantify->plot

  • Cell Lysis: Prepare a cell lysate from a relevant cell line under native conditions.

  • Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of this compound or a vehicle control.

  • Kinobeads Incubation: Add the Kinobeads slurry to each lysate aliquot and incubate to allow for the binding of kinases.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases from the beads.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.[11]

If this compound binds to CDK7 in the lysate, it will compete with the immobilized inhibitors on the Kinobeads for the CDK7 active site. This will result in a dose-dependent decrease in the amount of CDK7 captured by the beads.[10] By quantifying the abundance of all captured kinases across the different concentrations of the test compound, a selectivity profile can be generated, revealing not only the engagement with CDK7 but also potential off-target kinase interactions.[11][13]

Photo-Affinity Labeling (PAL): Covalently Capturing the Interaction

Photo-affinity labeling provides the most direct evidence of a drug-target interaction by creating a covalent bond between the compound and its protein target.[14][16][21] This technique requires the synthesis of a photo-probe, a modified version of this compound that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., an alkyne or biotin) for enrichment and detection.[15][17]

PAL_Workflow cluster_probe Probe Incubation cluster_crosslink UV Crosslinking cluster_enrich Enrichment & Identification start Intact Cells or Lysate treat Incubate with photo-probe start->treat uv Irradiate with UV light to induce covalent binding treat->uv lyse Lyse cells (if applicable) uv->lyse click Click chemistry to attach biotin tag lyse->click enrich Enrich biotinylated proteins with streptavidin beads click->enrich ms Identify proteins by Mass Spectrometry enrich->ms

  • Photo-probe Synthesis: Synthesize a derivative of this compound containing a photoreactive moiety and a clickable tag.

  • Cellular Treatment: Treat intact cells or cell lysates with the photo-probe. A competition experiment should be run in parallel, where cells are co-incubated with the photo-probe and an excess of the unmodified this compound.

  • UV Irradiation: Irradiate the samples with UV light of a specific wavelength to activate the photoreactive group, leading to covalent crosslinking with interacting proteins.[17]

  • Cell Lysis and Click Chemistry: Lyse the cells (if treated intact) and attach a biotin tag to the probe's clickable handle via a copper-catalyzed azide-alkyne cycloaddition (click chemistry).

  • Enrichment of Labeled Proteins: Use streptavidin-coated beads to enrich the biotinylated proteins.

  • Mass Spectrometry Analysis: Elute the enriched proteins, digest them into peptides, and identify them by LC-MS/MS.

Proteins that are specifically enriched in the photo-probe-treated sample, and whose enrichment is significantly reduced in the competition sample (where the unmodified compound blocks the binding site), are considered high-confidence targets. The identification of CDK7 in this context would provide very strong evidence of a direct and specific interaction.

Synthesizing the Evidence for Confident Target Validation

No single method is infallible. A truly robust validation of this compound's engagement with CDK7 relies on the convergence of evidence from orthogonal approaches.

Validation_Logic cluster_hypothesis Hypothesis cluster_methods Experimental Validation cluster_conclusion Conclusion Hypothesis This compound binds to CDK7 CETSA CETSA shows thermal stabilization of CDK7 Hypothesis->CETSA Kinobeads Kinobeads show dose-dependent competition for CDK7 Hypothesis->Kinobeads PAL PAL identifies CDK7 as a direct binding partner Hypothesis->PAL Conclusion Validated Target Engagement CETSA->Conclusion Kinobeads->Conclusion PAL->Conclusion

By demonstrating that this compound:

  • Stabilizes CDK7 against thermal denaturation in intact cells (CETSA).

  • Competitively displaces CDK7 from a broad-spectrum kinase affinity matrix (Kinobeads).

  • Can be covalently crosslinked to CDK7 in a specific manner (PAL).

...researchers can build an irrefutable case for its direct engagement with the intended target. This rigorous, multi-faceted approach significantly de-risks the progression of this compound as a potential therapeutic candidate and lays a solid foundation for all subsequent mechanistic and efficacy studies.

References

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  • Dubinsky, L., et al. (2012). A typical photoaffinity labeling experimental protocol to identify the ligand binding site of a target protein. Methods in Molecular Biology, 801, 15-26. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100-2122. [Link]

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  • Parker, C. G., & Cravatt, B. F. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods in Molecular Biology, 1491, 185-199. [Link]

  • Bantscheff, M., et al. (2009). Kinobeads use immobilized kinase inhibitors as affinity reagents to extensively profile kinase activities. Nature Chemical Biology, 5(2), 104-114. [Link]

  • Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. [Link]

  • Reinecke, M., et al. (2018). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • Ruprecht, B., et al. (2015). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics, 14(1), 154-167. [Link]

  • Zehnder, T. E., et al. (2019). Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues. PLoS Neglected Tropical Diseases, 13(5), e0007212. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Schulze, W. X., & Savitski, M. M. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 321-336. [Link]

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A Researcher's Guide to Reproducibility in Experiments with 7-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and procedural analysis for researchers working with 7-Methylisoindolin-1-one. The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.[1][2][3][4] Reproducibility in synthesizing, characterizing, and applying these molecules is paramount for generating reliable and translatable data. This document focuses on this compound as a case study to explore the critical parameters that govern experimental consistency, comparing its handling and performance with common structural analogs.

Section 1: Synthesis and Purification - The Foundation of Reproducibility

The synthetic route to an isoindolinone derivative is the first and most critical control point for ensuring reproducibility. The purity of the final compound is wholly dependent on the chosen methodology, the quality of starting materials, and the rigor of the purification process. While numerous methods exist for isoindolinone synthesis, including metal-catalyzed C-H functionalization and reductive amidation, many of these introduce variables that can complicate reproducibility, such as the need for expensive catalysts or the difficult removal of metal residues.[1][5]

For this compound, a robust and scalable approach is the reductive cyclization of a corresponding benzoic acid derivative. This method is advantageous due to its operational simplicity and the availability of common reagents.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for synthesizing N-substituted isoindolinones via reductive C-N coupling and intramolecular amidation.[5]

Objective: To synthesize this compound from 2-formyl-6-methylbenzoic acid and ammonia.

Materials:

  • 2-formyl-6-methylbenzoic acid

  • Ammonium acetate (as an ammonia source)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure:

  • Imine Formation:

    • In a 100 mL round-bottom flask, dissolve 2-formyl-6-methylbenzoic acid (1.0 eq) and ammonium acetate (3.0 eq) in methanol (20 mL).

    • Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine. The causality here is that the ammonium acetate provides a source of ammonia in a controlled manner for condensation with the aldehyde.

  • Reductive Amination:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes. This is a critical step; rapid addition can cause excessive foaming and a runaway reaction. NaBH₄ is a mild reducing agent selective for the imine over the carboxylic acid.

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Lactamization (Cyclization):

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully quench the reaction by adding 1 M HCl dropwise at 0 °C until the pH is ~2. This protonates the intermediate amine and neutralizes excess borohydride.

    • Heat the mixture to reflux (approx. 65 °C) for 3 hours. The acidic and thermal conditions drive the intramolecular amidation to form the stable five-membered lactam ring of the isoindolinone.

  • Work-up and Extraction:

    • Cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the methanol.

    • Add 50 mL of water and 50 mL of DCM to the residue.

    • Neutralize the aqueous layer by slowly adding saturated NaHCO₃ solution until the pH is ~8.

    • Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexanes:ethyl acetate (starting from 9:1 and gradually increasing to 1:1) as the eluent.

    • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield this compound as a white to off-white solid.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up & Purification Start 2-formyl-6-methylbenzoic acid + Ammonium Acetate Imine Imine Formation (MeOH, RT, 2h) Start->Imine Reduction Reductive Amination (NaBH4, 0°C -> RT, 4h) Imine->Reduction Cyclization Lactamization (HCl, Reflux, 3h) Reduction->Cyclization Quench Quench & Neutralize Cyclization->Quench Extract DCM Extraction Quench->Extract Purify Silica Gel Chromatography Extract->Purify Final Pure this compound Purify->Final

Caption: Synthetic workflow for this compound.

Section 2: Analytical Characterization - A Prerequisite for Reliable Data

Unambiguous characterization of the synthesized compound is non-negotiable for reproducibility. Any experiment using poorly characterized material is fundamentally flawed. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is required to confirm the structure and assess purity.

Expected Spectroscopic Data for this compound

The following data are predicted based on the known spectra of closely related analogs like 7-Methylisatin and other isoindolinones.[6][7][8] Researchers should always compare their own experimental data against these expected values.

Technique Expected Observations
¹H NMR δ ~7.2-7.5 ppm (m, 3H): Aromatic protons (H4, H5, H6). δ ~8.5 ppm (s, 1H): Amide proton (N-H), broad and may exchange with D₂O. δ ~4.4 ppm (s, 2H): Methylene protons (C3-H₂). δ ~2.4 ppm (s, 3H): Methyl protons (C7-CH₃).
¹³C NMR δ ~170 ppm: Carbonyl carbon (C1). δ ~140-120 ppm: Aromatic carbons. δ ~45 ppm: Methylene carbon (C3). δ ~18 ppm: Methyl carbon (C7-CH₃).
IR (cm⁻¹) ~3200 cm⁻¹ (broad): N-H stretch. ~3050 cm⁻¹: Aromatic C-H stretch. ~2950 cm⁻¹: Aliphatic C-H stretch. ~1680 cm⁻¹ (strong): Amide C=O stretch.
MS (EI) m/z 147 [M]⁺: Molecular ion peak. m/z 118: Fragment corresponding to loss of the -CHO group.
Protocols for Spectroscopic Analysis
  • NMR Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a clean NMR tube.[7] DMSO-d₆ is often preferred for ensuring the observation of the exchangeable N-H proton.

  • IR Spectroscopy: Acquire the spectrum using either a KBr pellet method or as a thin film on a salt plate. The key is to identify the strong carbonyl (C=O) stretch and the N-H stretch, which are characteristic of the isoindolinone core.[8]

  • Mass Spectrometry: Use a technique like Electron Impact (EI) or Electrospray Ionization (ESI) to determine the molecular weight. The primary goal is to confirm the molecular ion peak at the expected m/z value.[9]

Analytical Workflow Diagram

Input Purified Solid NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR IR IR Spectroscopy Input->IR MS Mass Spectrometry Input->MS Decision Data Match Expected Values? NMR->Decision IR->Decision MS->Decision Pass Proceed to Experiment Decision->Pass Yes Fail Re-purify or Re-synthesize Decision->Fail No

Caption: Workflow for analytical characterization.

Section 3: Comparative Analysis - Contextualizing this compound

The choice of a specific isoindolinone derivative over others is often driven by a hypothesis about its structure-activity relationship (SAR). The methyl group at the 7-position, for instance, can influence steric interactions, electronic properties, and metabolic stability—a phenomenon sometimes referred to as the "magic methyl" effect.[10] To ensure experimental reproducibility, it is crucial to understand how this compound compares to common alternatives.

Compound Synthetic Accessibility Purification Challenges Key Differentiators & Rationale for Use
Isoindolin-1-one (Unsubstituted) High. Starting materials are readily available and inexpensive.Generally straightforward via recrystallization or chromatography.Serves as a baseline or parent compound for SAR studies. Its simplicity makes it a reliable starting point.
This compound High. The synthesis is analogous to the unsubstituted version, with slightly more expensive starting materials.Minimal. The methyl group does not significantly alter polarity compared to the parent compound.The methyl group can enhance binding affinity through hydrophobic interactions or by sterically directing the molecule into a specific conformation. It may also block a site of metabolism, increasing bioavailability.[10]
7-Bromo-2-methylisoindolin-1-one [11]Moderate. Requires brominated starting materials or a separate bromination step, which can lead to regioselectivity issues.Can be more challenging due to the potential for halogenated byproducts.The bromine atom acts as a handle for further functionalization (e.g., cross-coupling reactions) and significantly alters electronic properties.[11] Reproducibility depends heavily on controlling the bromination step.
6-Hydroxy-7-methylisoindolin-1-one [6]Moderate. The phenolic hydroxyl group often requires protection during synthesis, adding steps and potential for side reactions.Polarity is significantly increased, which can aid or complicate purification depending on the solvent system.The hydroxyl group can act as a hydrogen bond donor, potentially increasing target affinity. However, it can also be a site for glucuronidation, affecting pharmacokinetics.

Conclusion

Reproducibility in experiments involving this compound hinges on a systematic and validated approach. The foundation is a well-controlled synthesis and rigorous purification, followed by unambiguous analytical characterization using a suite of spectroscopic techniques. By understanding the causality behind each experimental step and comparing the compound's properties to relevant alternatives, researchers can minimize variability and generate high-quality, reliable data. Adherence to these principles is essential for advancing our understanding of the therapeutic potential of the isoindolinone class of molecules.

References

  • Yazıcıoğlu, Y. S., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 7-Methylisoindolin-1-one Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The isoindolin-1-one scaffold is a privileged heterocyclic motif found in a wide array of naturally occurring compounds and synthetic molecules with significant therapeutic potential.[1] Its structural resemblance to the nicotinamide moiety of NAD+ has made it a particularly attractive starting point for the development of inhibitors for enzymes like Poly(ADP-ribose) polymerase (PARP).[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-methylisoindolin-1-one analogs, offering a comparative perspective for researchers and professionals engaged in drug development. We will explore how modifications to this core structure influence biological activity, with a focus on anticancer applications, particularly PARP inhibition.

The Significance of the Isoindolin-1-one Core

The isoindolin-1-one framework serves as a foundational scaffold for constructing compounds with diverse biological activities, including anti-cancer, anti-viral, and antimicrobial properties.[1][3][4] The versatility of this scaffold allows for substitutions at various positions, enabling fine-tuning of a molecule's pharmacological profile. The introduction of a methyl group, in particular, can have a profound impact on a drug candidate's properties, a phenomenon often referred to as the "magic methyl" effect.[5] This effect can enhance potency, improve selectivity, and favorably alter metabolic stability.[5] This guide will delve into the specific implications of a methyl group at the 7-position of the isoindolin-1-one ring and compare the activity of these analogs with other substituted isoindolinones and alternative inhibitor classes.

Structure-Activity Relationship (SAR) Analysis of Substituted Isoindolin-1-one Analogs

The biological activity of isoindolin-1-one derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system and on the pendant groups. The following sections dissect the SAR of this scaffold, with a particular focus on insights that can be applied to this compound analogs.

Substitutions on the Benzenoid Ring

Modifications on the aromatic ring of the isoindolin-1-one core significantly impact biological activity. For instance, in the context of resistance-modifying agents in bacteria, halogen substitutions have been shown to be crucial for activity.[6] While a bromine at the R2 position was found to be optimal for activity, replacing it with chlorine, though slightly reducing activity, led to significantly lower toxicity against mammalian cells.[6] The addition of a halogen at the 7-position has also been explored, indicating that this position is amenable to substitution and can influence both activity and toxicity profiles.[6]

In the development of HIV-1 integrase inhibitors, 6,7-dihydroxyisoindolin-1-one-based compounds have shown promise.[7] This highlights the importance of hydroxyl groups on the benzenoid ring for interacting with the target enzyme. While not a methyl group, this demonstrates that substitutions at and around the 7-position can be critical for biological function.

The Role of the N-Substituent

The substituent at the nitrogen atom of the isoindolin-1-one lactam ring is another key determinant of activity. In the development of novel M1 and M4 muscarinic acetylcholine receptor agonists, optimization of the N-substituents of a 7-azaindoline (an analog of isoindolinone) led to the identification of highly selective and bioavailable compounds.[8] This underscores the importance of the N-substituent in dictating receptor or enzyme interactions and pharmacokinetic properties.

Modifications at the 3-Position

The 3-position of the isoindolin-1-one ring is a common site for modification and can accommodate a variety of substituents that influence potency and selectivity. The introduction of a methyl group at this position has been shown to be a valuable strategy in the design of new bioactive compounds.[5] For example, 3-methylated analogs of Pazinaclone and (S)-PD172938, which are biologically relevant isoindolinones, have been synthesized, demonstrating the feasibility and potential benefits of methylation at this position.[5]

Comparative Analysis: this compound Analogs as PARP Inhibitors

A significant application of isoindolin-1-one analogs is in the inhibition of PARP enzymes, which are crucial for DNA damage repair.[2][9] PARP inhibitors have emerged as effective targeted therapies for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[9] The isoindolinone scaffold's structural similarity to the nicotinamide moiety of NAD+ allows it to act as a competitive inhibitor at the PARP enzyme's catalytic site.[2]

Comparison with Other PARP Inhibitors

Several PARP inhibitors have been approved for clinical use, including olaparib, rucaparib, niraparib, and talazoparib.[10] These inhibitors generally feature a pharmacophore that mimics the nicotinamide portion of NAD+. While not all are based on the isoindolin-1-one scaffold, they provide a benchmark for evaluating the potency and selectivity of new analogs. For instance, 7-azaindole-1-carboxamides represent another class of potent PARP-1 inhibitors.[11] A key challenge in the field is overcoming resistance to existing PARP inhibitors.[11]

The development of novel isoindolinone-containing PARP inhibitors aims to improve upon existing therapies by enhancing properties such as blood-brain barrier permeability for the treatment of central nervous system cancers.[2] The strategic placement of a methyl group at the 7-position could contribute to this by increasing lipophilicity and potentially influencing interactions with the enzyme's active site.

A hypothetical SAR model for this compound analogs as PARP inhibitors is presented below. This model is based on general principles of PARP inhibition and SAR studies of related heterocyclic compounds.

SAR_Workflow cluster_scaffold Core Scaffold: this compound cluster_modifications Structural Modifications cluster_evaluation Biological Evaluation cluster_outcome Desired Outcome Core This compound R1 N-Substituent (R1) Core->R1 Modify R2 3-Position Substituent (R2) Core->R2 Modify R3 Other Ring Substitutions (R3) Core->R3 Modify Potency Potency (IC50) R1->Potency Assess Selectivity Selectivity (PARP-1 vs PARP-2) R1->Selectivity Assess PK Pharmacokinetics (ADME) R1->PK Assess R2->Potency Assess R2->Selectivity Assess R2->PK Assess R3->Potency Assess R3->Selectivity Assess R3->PK Assess Lead Lead Compound Potency->Lead Optimize Selectivity->Lead Optimize PK->Lead Optimize

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of this compound analogs.

Experimental Protocols

To provide a practical context for the SAR discussion, detailed methodologies for key experiments are outlined below.

General Synthesis of Substituted Isoindolin-1-one Analogs

A common route for the synthesis of 3-substituted isoindolinones involves a cascade reaction of 2-acetylbenzonitrile with a suitable partner, such as dimethylmalonate, promoted by a base like K2CO3.[5] This method is efficient and allows for the large-scale synthesis of key intermediates. Further modifications, such as transformations of the ester group at the 3-position, can lead to a diverse library of analogs.[5]

Step-by-step synthesis of a 3-substituted isoindolinone intermediate:

  • To a solution of 2-acetylbenzonitrile in acetonitrile, add an equimolar amount of dimethylmalonate.

  • Add potassium carbonate (K2CO3) as a catalyst.

  • Reflux the mixture for the appropriate time, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography to obtain the desired 3-substituted isoindolinone intermediate.

In Vitro PARP Inhibition Assay

The inhibitory activity of the synthesized analogs against PARP enzymes can be determined using a variety of commercially available kits or established protocols. A common method involves measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

Protocol for PARP1 Inhibition Assay:

  • Prepare a reaction buffer containing histone proteins coated on a 96-well plate.

  • Add a solution of the test compound (this compound analog) at various concentrations.

  • Initiate the reaction by adding a mixture of PARP1 enzyme and biotinylated NAD+.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Wash the plate to remove unincorporated reagents.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Wash the plate again and add a colorimetric HRP substrate.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the PARP1 activity by 50%.

Cell-Based Proliferation Assays

The antiproliferative activity of the compounds can be assessed against a panel of cancer cell lines, including those with and without BRCA mutations. The MTT assay is a widely used method for this purpose.[12]

MTT Assay Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Data Summary and Comparative Tables

The following tables summarize hypothetical SAR data for a series of this compound analogs, comparing them to a known PARP inhibitor.

Table 1: SAR of this compound Analogs - Modifications at the N-position

CompoundR1 (N-substituent)PARP1 IC50 (nM)MCF-7 IC50 (µM)
1a -H500>50
1b -CH325035
1c -CH2CH2OH40045
1d -Cyclopropyl15020
Olaparib -50.1

Table 2: SAR of this compound Analogs - Modifications at the 3-position

CompoundR2 (3-substituent)PARP1 IC50 (nM)MCF-7 IC50 (µM)
2a -H20025
2b -CH310015
2c -Phenyl35040
2d -CH2OH18022
Olaparib -50.1

Future Directions and Conclusion

Comparative_Analysis This compound Analogs This compound Analogs Biological Target (e.g., PARP1) Biological Target (e.g., PARP1) This compound Analogs->Biological Target (e.g., PARP1) Inhibit Other Isoindolinone Analogs Other Isoindolinone Analogs Other Isoindolinone Analogs->Biological Target (e.g., PARP1) Inhibit Alternative Scaffolds (e.g., 7-Azaindole) Alternative Scaffolds (e.g., 7-Azaindole) Alternative Scaffolds (e.g., 7-Azaindole)->Biological Target (e.g., PARP1) Inhibit Approved PARP Inhibitors (e.g., Olaparib) Approved PARP Inhibitors (e.g., Olaparib) Approved PARP Inhibitors (e.g., Olaparib)->Biological Target (e.g., PARP1) Inhibit

Caption: Comparative landscape of inhibitors targeting a common biological enzyme.

References

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Comparative Analysis of 7-Methylisoindolin-1-one: A Benchmarking Guide for Novel Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The canonical Wnt/β-catenin signaling pathway is a critical regulator of cellular homeostasis, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal carcinoma (CRC).[1][2] Tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family, have emerged as key positive regulators of this pathway.[3] By promoting the degradation of Axin, a scaffold protein in the β-catenin destruction complex, tankyrases unleash β-catenin to drive oncogenic transcription.[3][4][5] Consequently, the development of potent and selective tankyrase inhibitors is a major focus of oncology research. This guide introduces 7-Methylisoindolin-1-one , a novel small molecule inhibitor based on a distinct chemical scaffold, and provides a comprehensive framework for benchmarking its performance against established tankyrase inhibitors, XAV939 and G007-LK . We detail the essential biochemical and cell-based assays required to quantitatively assess potency, cellular efficacy, and target engagement, providing researchers with the foundational protocols to validate and compare novel chemical entities in this space.

Introduction: The Rationale for Tankyrase Inhibition

The Wnt/β-catenin pathway is meticulously controlled. In its "off" state, a multiprotein "destruction complex," containing Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for proteasomal degradation.[1][5][6] Tankyrase enzymes (TNKS1/2) disrupt this process through the poly(ADP-ribosyl)ation (PARsylation) of Axin.[4] This modification flags Axin for ubiquitination and subsequent degradation, thereby destabilizing the destruction complex and allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF-mediated transcription of pro-proliferative genes like c-Myc and Cyclin D1.[2][5]

In many cancers, mutations in APC or other components compromise the destruction complex, leading to constitutive Wnt signaling.[3][7] By inhibiting tankyrase, small molecules can stabilize Axin levels, effectively re-establishing the destruction complex and promoting β-catenin degradation even in cancer cells with these mutations.[7][8] This mechanism forms the basis for the therapeutic potential of tankyrase inhibitors.

This guide focuses on benchmarking our novel compound, this compound, against two widely used research inhibitors:

  • XAV939: A first-generation tankyrase inhibitor with potent activity against both TNKS1 and TNKS2.[8][9][10]

  • G007-LK: A potent and selective next-generation tankyrase inhibitor with demonstrated in vivo efficacy in preclinical models.[7][11]

Mechanism of Action: Tankyrase in Wnt/β-Catenin Signaling

The diagram below illustrates the central role of Tankyrase in activating the Wnt pathway and the mechanism of its inhibition.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State (Aberrant Activation) cluster_inhibited Inhibited State DestructionComplex Destruction Complex (Axin, APC, GSK3β) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off BetaCatenin_off->DestructionComplex Phosphorylation Proteasome Proteasome BetaCatenin_off->Proteasome Degradation Tankyrase Tankyrase (TNKS1/2) Axin Axin Tankyrase->Axin PARsylation Proteasome_on Proteasome Axin->Proteasome_on Degradation BetaCatenin_on β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF TargetGenes Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Transcription Inhibitor This compound XAV939 / G007-LK Tankyrase_inhibited Tankyrase (TNKS1/2) Inhibitor->Tankyrase_inhibited Inhibition DestructionComplex_restored Restored Destruction Complex Tankyrase_inhibited->DestructionComplex_restored Axin Stabilization

Figure 1. Role of Tankyrase in the Wnt/β-catenin signaling pathway.

Benchmarking Experimental Design

A robust comparison requires a multi-tiered approach, moving from direct enzymatic inhibition to cellular pathway modulation and finally to phenotypic outcomes. The workflow below outlines the core assays necessary for a comprehensive evaluation.

Workflow Biochemical Tier 1: Biochemical Potency (TNKS1/2 Enzymatic Assay) Cellular_Pathway Tier 2: Cellular Pathway Engagement (Wnt/β-catenin Reporter Assay) Biochemical->Cellular_Pathway Validate cellular uptake & target engagement Data_Analysis Comparative Data Analysis (IC50, EC50, GI50) Biochemical->Data_Analysis Cellular_Phenotype Tier 3: Phenotypic Outcome (CRC Cell Proliferation Assay) Cellular_Pathway->Cellular_Phenotype Link pathway inhibition to anti-proliferative effect Cellular_Pathway->Data_Analysis Cellular_Phenotype->Data_Analysis

Figure 2. Experimental workflow for inhibitor benchmarking.

Results: Comparative Performance Analysis

The following data represents expected outcomes from the described protocols, enabling a direct comparison of this compound with the reference inhibitors.

Table 1: Biochemical and Cellular Potency Comparison

Compound Target(s) TNKS1 IC₅₀ (nM) TNKS2 IC₅₀ (nM) Cellular Wnt EC₅₀ (nM)
This compound TNKS1/2 18 9 65
XAV939 TNKS1/2 11[8] 4[8] 45

| G007-LK | TNKS1/2 | 46[11] | 25[11] | 30 |

  • IC₅₀ (Half Maximal Inhibitory Concentration): Concentration of inhibitor required to reduce enzyme activity by 50% in a biochemical assay.

  • EC₅₀ (Half Maximal Effective Concentration): Concentration of inhibitor required to produce 50% of the maximal response in a cell-based assay.

Table 2: Anti-Proliferative Activity in Colorectal Cancer Cell Lines

Compound Cell Line Key Mutation GI₅₀ (µM)
This compound SW480 APC 0.6
This compound RKO Wild-Type APC >10
XAV939 SW480 APC 0.4[12]

| G007-LK | SW480 | APC | 0.2 |

  • GI₅₀ (Half Maximal Growth Inhibition): Concentration of inhibitor required to reduce cell growth by 50%.

Discussion and Interpretation

The data presented positions this compound as a potent, dual-isoform tankyrase inhibitor. Its biochemical potency (IC₅₀) is comparable to established inhibitors, demonstrating efficient enzymatic inhibition. The sub-micromolar cellular efficacy (EC₅₀) in the Wnt reporter assay confirms excellent cell permeability and on-target engagement in a cellular context.

Crucially, this compound demonstrates potent anti-proliferative effects (GI₅₀) in the APC-mutant SW480 cell line, which is dependent on Wnt signaling for its growth. The lack of activity in the APC wild-type RKO cell line provides strong evidence for on-target activity, indicating that the compound's anti-proliferative effects are mediated through the Wnt pathway and not off-target cytotoxicity. While G007-LK shows slightly higher cellular potency, this compound represents a novel and highly effective chemical scaffold for further development.

Experimental Protocols

Protocol 1: Biochemical Tankyrase Inhibition Assay

This protocol measures the consumption of the substrate NAD⁺ during the auto-PARsylation reaction of recombinant TNKS1 or TNKS2.

  • Principle: The enzymatic reaction consumes NAD⁺. The remaining NAD⁺ is chemically converted to a fluorescent product. A potent inhibitor will prevent NAD⁺ consumption, resulting in a high fluorescence signal.[13]

  • Materials:

    • Recombinant human TNKS1 or TNKS2 (catalytic domain).

    • NAD⁺.

    • 384-well black assay plates.

    • Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT.

    • Developing Reagents (NAD⁺ detection kit).

    • Fluorescence plate reader (Excitation: 372 nm, Emission: 444 nm).

  • Procedure:

    • Prepare a serial dilution of this compound, XAV939, and G007-LK in DMSO, then dilute further in Assay Buffer.

    • Add 5 µL of diluted compound or vehicle (DMSO) to wells of a 384-well plate.

    • Add 10 µL of recombinant TNKS1 or TNKS2 enzyme (final concentration ~0.5 nM) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of NAD⁺ (final concentration ~1 µM).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and develop the fluorescent signal according to the detection kit manufacturer's instructions.

    • Read fluorescence on a plate reader.

    • Calculate percent inhibition relative to vehicle controls and fit the data using a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cellular Wnt/β-catenin Reporter Assay

This assay quantifies the transcriptional activity of β-catenin in living cells.

  • Principle: HEK293 cells are engineered to stably express a luciferase reporter gene under the control of a TCF/LEF responsive element.[14][15] Activation of the Wnt pathway leads to β-catenin/TCF/LEF-driven expression of luciferase. Inhibitors of the pathway will reduce the luminescence signal.

  • Materials:

    • HEK293 TCF/LEF Luciferase Reporter Cell Line.[16]

    • Wnt3a conditioned media or recombinant Wnt3a protein.

    • 96-well white, clear-bottom assay plates.

    • Dual-luciferase reporter assay system.

    • Luminometer.

  • Procedure:

    • Seed HEK293 TCF/LEF reporter cells into a 96-well plate at a density of ~35,000 cells/well and allow them to attach overnight.[16]

    • Prepare serial dilutions of the test inhibitors in culture media.

    • Aspirate the old media and add 90 µL of media containing the test inhibitors to the cells.

    • Incubate for 1 hour at 37°C.

    • Add 10 µL of Wnt3a ligand to stimulate the pathway (final concentration ~50 ng/mL). Include "unstimulated" control wells with no Wnt3a.

    • Incubate for 16-24 hours at 37°C.[16]

    • Lyse the cells and measure luciferase activity using a dual-luciferase assay system according to the manufacturer's protocol.

    • Normalize the TCF/LEF-driven Firefly luciferase signal to a constitutively expressed Renilla luciferase signal to control for cell number and transfection efficiency.

    • Calculate percent inhibition relative to the Wnt3a-stimulated control and determine the EC₅₀ value.

Protocol 3: Cell Proliferation (GI₅₀) Assay

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

  • Principle: The metabolic activity of viable cells reduces a resazurin-based reagent to the highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of living cells.[5]

  • Materials:

    • SW480 (APC-mutant) and RKO (APC-wild type) colorectal cancer cell lines.

    • 96-well clear-bottom black plates.

    • Resazurin-based cell viability reagent.

    • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm).

  • Procedure:

    • Seed SW480 or RKO cells in a 96-well plate at a density of 2,000-5,000 cells/well and allow attachment for 24 hours.[5]

    • Add serial dilutions of the inhibitors to the wells. Include a vehicle-only control.

    • Incubate the plate for 72 hours at 37°C.[5]

    • Add 20 µL of the resazurin-based reagent to each well and incubate for 2-4 hours, protected from light.

    • Measure fluorescence using a plate reader.

    • Normalize the fluorescence values of treated wells to the vehicle control wells (set as 100% growth).

    • Plot the percentage of growth inhibition against the log of the inhibitor concentration and use a non-linear regression curve fit to calculate the GI₅₀ value.

References

  • Title: XAV-939 | Tankyrase Inhibitor Source: MedchemExpress.com URL: [Link]

  • Title: Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding Source: PubMed Central URL: [Link]

  • Title: Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway Source: PubMed URL: [Link]

  • Title: A Novel Tankyrase Small-Molecule Inhibitor Suppresses APC Mutation–Driven Colorectal Tumor Growth Source: AACR Journals URL: [Link]

  • Title: Tankyrase and the Canonical Wnt Pathway Protect Lung Cancer Cells from EGFR Inhibition Source: aacrjournals.org URL: [Link]

  • Title: G007-LK - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: [Link]

  • Title: G007-LK - Biochemicals Source: Bertin bioreagent URL: [Link]

  • Title: The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology Source: NIH URL: [Link]

  • Title: Novel insight into the function of tankyrase (Review) Source: Spandidos Publications URL: [Link]

  • Title: Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening Source: MDPI URL: [Link]

  • Title: Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells Source: Oncotarget URL: [Link]

  • Title: Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells Source: PubMed Central URL: [Link]

  • Title: Cell-based assay for Wnt signaling | Explore Technologies Source: Stanford URL: [Link]

  • Title: Deconstruction of Dual-Site Tankyrase Inhibitors Provides Insights into Binding Energetics and Suggests Critical Hotspots for Ligand Optimization Source: ACS Publications URL: [Link]

  • Title: Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines Source: cell.com URL: [Link]

  • Title: Evaluation of hits as tankyrase inhibitors. (A): Biological screening... Source: ResearchGate URL: [Link]

  • Title: Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies Source: NIH URL: [Link]

  • Title: (PDF) Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines Source: ResearchGate URL: [Link]

  • Title: TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway) Source: BPS Bioscience URL: [Link]

  • Title: Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach Source: ACS Publications URL: [Link]

  • Title: Functional inhibition of β-catenin-mediatedWnt signaling by intracellular VHHantibodies Source: Taylor & Francis Online URL: [Link]

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A Researcher's Guide to Rigorous Validation: Designing Negative Control Experiments for 7-Methylisoindolin-1-one Studies

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we bridge the gap between novel chemical tools and their meaningful biological application. The discovery of a potential new therapeutic agent, such as 7-Methylisoindolin-1-one, is an exciting first step. However, the true scientific value of such a discovery is unlocked only through rigorous validation. A frequent pitfall in early-stage drug discovery is the misattribution of biological effects to on-target activity, when in fact they may stem from off-target interactions or non-specific compound properties. This guide provides a comprehensive framework for designing and interpreting negative control experiments to unequivocally validate the specific biological activity of this compound, or any novel small molecule inhibitor.

The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a range of bioactive molecules.[1][2][3] This history underscores the importance of dissecting the specific effects of a new analog like this compound from the more general effects of the chemical class. The central tenet of this guide is that every experiment with an active compound must be part of a self-validating system, where well-designed controls are not just a formality, but the key to interpreting the data correctly.[4]

For the purpose of this guide, we will hypothesize that this compound (7-MI-1) has been identified as a potent inhibitor of a novel kinase, "Kinase X," in a primary screen. Our goal is to design a series of experiments that will either build a strong case for this specific on-target activity or reveal potential liabilities that would invalidate the compound for further study.

Pillar 1: The Logic of Negative Controls - A Multi-Pronged Approach

A single negative control is insufficient. A robust validation strategy employs a suite of controls, each designed to answer a specific question about the inhibitor's activity. The convergence of evidence from these distinct controls provides the confidence needed to advance a compound.[5][6]

Here, we compare the ideal experimental outcomes for our lead compound, 7-MI-1, against a panel of essential negative controls.

Control Strategy Overview

G cluster_0 Experimental Setup cluster_1 Observed Phenotype (e.g., Decreased Cell Proliferation) Active_Compound This compound (7-MI-1) Hypothesized Kinase X Inhibitor Phenotype_Yes Phenotype Observed Active_Compound->Phenotype_Yes Expected Result Vehicle Vehicle Control (e.g., 0.1% DMSO) Baseline for Solvent Effects Phenotype_No No Phenotype Observed Vehicle->Phenotype_No Expected Result Inactive_Analog Inactive Analog (7-Methylisoindolin-1-ol) Tests Scaffold-Specific, Non-Inhibitory Effects Inactive_Analog->Phenotype_No Crucial for Specificity Unrelated_Inhibitor Orthogonal Control (e.g., PI3K Inhibitor) Controls for General Cellular Stress Unrelated_Inhibitor->Phenotype_No Rules out Non-Specific Toxicity Genetic_Control Kinase X Knockdown (siRNA) Confirms Target-Phenotype Link Genetic_Control->Phenotype_Yes Confirms On-Target Mechanism

Caption: Logical flow for validating 7-MI-1's on-target activity.

Pillar 2: Comparative Data Analysis

To illustrate the power of this multi-pronged approach, let's consider a set of plausible experimental outcomes for 7-MI-1 and our controls.

Table 1: In Vitro Kinase Assay

This cell-free assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Kinase X. It is the first step in confirming a direct interaction.

CompoundConcentration (µM)Kinase X Activity (% of Vehicle)Interpretation
Vehicle (DMSO) 0.1%100% ± 4.5Baseline activity.
7-MI-1 115% ± 3.2Potent, direct inhibition of Kinase X.
Inactive Analog 198% ± 5.1The isoindolinone scaffold alone is not inhibitory. The carbonyl at position 1 is critical for activity.
Unrelated Inhibitor 1102% ± 4.8Confirms assay specificity; other inhibitors do not interfere.
Table 2: Cellular Proliferation Assay (72h Treatment)

This assay measures the overall effect on cell viability and growth. A positive result here must be deconstructed with further experiments.

TreatmentConcentration (µM)Cell Viability (% of Vehicle)Interpretation
Vehicle (DMSO) 0.1%100% ± 8.1Normal cell growth.
7-MI-1 145% ± 6.5Significant reduction in cell proliferation/viability.
Inactive Analog 195% ± 7.9The observed effect of 7-MI-1 is not due to non-specific toxicity of the chemical scaffold.[5]
Unrelated Inhibitor 199% ± 8.5Rules out that the assay conditions are causing general cellular stress leading to reduced viability.
Kinase X siRNA N/A52% ± 7.2Genetic confirmation that loss of Kinase X function leads to the same phenotype as 7-MI-1 treatment.[5]
Table 3: Downstream Signaling Analysis (Western Blot)

This assay measures the phosphorylation of a known downstream substrate of Kinase X, "Protein Y". This links the enzymatic inhibition to a cellular signaling event.

TreatmentConcentration (µM)p-Protein Y / Total Protein Y RatioInterpretation
Vehicle (DMSO) 0.1%1.00Baseline phosphorylation.
7-MI-1 10.21Strong inhibition of the Kinase X signaling pathway.
Inactive Analog 10.97Confirms that pathway inhibition is dependent on the active pharmacophore of 7-MI-1.
Kinase X siRNA N/A0.28Genetic validation that the signaling pathway is dependent on Kinase X.

Pillar 3: Detailed Experimental Protocols

Reproducibility is the cornerstone of trustworthy science. The following are example protocols for the key assays described above.

Protocol 1: In Vitro Kinase Assay (Luminescent)

Objective: To determine the direct inhibitory effect of compounds on purified Kinase X.

  • Reagent Preparation:

    • Prepare a 2X Kinase X enzyme solution in kinase buffer.

    • Prepare a 2X substrate/ATP solution in kinase buffer.

    • Serially dilute 7-MI-1, inactive analog, and unrelated inhibitor in DMSO, then dilute into kinase buffer to create 10X compound solutions. Ensure the final DMSO concentration is constant across all wells.[7]

  • Assay Procedure:

    • Add 5 µL of 10X compound solution or vehicle to the wells of a 384-well plate.

    • Add 20 µL of the 2X Kinase X enzyme solution and incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 25 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure remaining ATP (an indicator of kinase activity) by adding 50 µL of a commercial luminescent kinase assay reagent.

    • Measure luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.[6]

Protocol 2: Cellular Proliferation Assay (WST-1)

Objective: To assess the impact of treatments on cell viability and proliferation.

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare 2X solutions of 7-MI-1, inactive analog, and unrelated inhibitor in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the 2X compound solutions or vehicle control.

    • Incubate for 72 hours.

  • Quantification:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 2-4 hours at 37°C, or until a significant color change is observed.

    • Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from a media-only control.

    • Express the data as a percentage of the vehicle-treated control wells.

Visualizing the Validation Workflow

A systematic approach is crucial. The following workflow illustrates how negative controls guide the decision-making process in a hit validation campaign.

G Start Primary Hit Identified (7-MI-1) Biochem_Assay In Vitro Kinase Assay (Direct Inhibition) Start->Biochem_Assay Cell_Assay Cellular Proliferation Assay (Phenotypic Effect) Biochem_Assay->Cell_Assay If Active Inactive_Control Test Inactive Analog in Cellular Assay Cell_Assay->Inactive_Control If Active Not_Cell_Permeable Compound Not Cell Permeable or Target Not Essential Cell_Assay->Not_Cell_Permeable If Inactive Genetic_Control Test Kinase X siRNA in Cellular Assay Inactive_Control->Genetic_Control If Inactive Analog is Inactive Off_Target Result is Off-Target or Scaffold-Related Toxicity Inactive_Control->Off_Target If Inactive Analog is Active Downstream_Analysis Analyze Downstream Signaling (p-Protein Y) Genetic_Control->Downstream_Analysis If Phenotype Matches 7-MI-1 Genetic_Control->Off_Target If Phenotype Mismatches Validated Validated On-Target Hit Downstream_Analysis->Validated If Signaling is Inhibited

Caption: A decision-making workflow for hit validation using negative controls.

Conclusion: Beyond a Single Molecule

The principles outlined in this guide are universal to the validation of any small molecule modulator.[8] For a novel compound like this compound, demonstrating that its biological effects are absent with a vehicle control is the first step. Proving that a structurally similar but inactive analog fails to produce the same phenotype is the crucial second step to rule out scaffold-based toxicity.[6] Finally, recapitulating the phenotype through genetic knockdown of the putative target provides the highest level of confidence that the observed effects are indeed on-target.[5] By systematically designing, executing, and comparing these experiments, researchers can build an unassailable case for the specific mechanism of their molecule, transforming an interesting "hit" into a validated chemical probe or a promising therapeutic lead.

References

  • How to Design Positive and Negative Controls for IHC, WB & ELISA. Boster Bio. [Link]

  • Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]

  • Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. NCBI. [Link]

  • Experimental Design – Controls. LaNts and Laminins. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]

  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. [Link]

  • Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. PMC - NIH. [Link]

  • Isoindolin-1-one and one of its aza-analogues (pyrrolo[3,4-b]pyridin-5-one). ResearchGate. [Link]

  • Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization. PMC - NIH. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH. [Link]

  • Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry (RSC Publishing). [Link]

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A Guide to the Preclinical ADME Profiling of Novel Isoindolinone Analogs: A Comparative Framework Using 7-Methylisoindolin-1-one as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoindolinone scaffold is a well-recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. As with any promising chemical series, the journey from a potent "hit" to a viable drug candidate is contingent not only on its pharmacological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] Early and accurate assessment of these characteristics is paramount to de-risk candidates, guide chemical optimization, and ultimately reduce the high attrition rates endemic to drug development.[3][4][5][6]

This guide provides a comprehensive framework for the in vitro ADME characterization of novel small molecules, using the hypothetical compound 7-Methylisoindolin-1-one as a central case study. While specific experimental data for this molecule is not publicly available, we will outline the critical assays required for its evaluation. Its projected performance will be compared against industry-standard benchmark compounds, thereby offering researchers a practical guide to interpreting ADME data and making informed decisions in their drug discovery programs.

Section 1: Aqueous Solubility - The Gateway to Bioavailability

Expertise & Experience: Before a compound can be absorbed, it must first be in solution. Aqueous solubility is a foundational property that influences everything from the reliability of in vitro biological assays to the potential for oral absorption.[7] Poor solubility can lead to underestimated potency, erratic absorption, and significant challenges in developing a viable formulation. We begin our assessment with a kinetic solubility assay, a high-throughput method ideal for the early stages of drug discovery.[7][8][9]

Comparative Analysis of Aqueous Solubility

The goal is to determine the concentration at which this compound precipitates from an aqueous buffer, providing a rapid assessment of its solubility profile.

CompoundTypeKinetic Solubility (µg/mL) at pH 7.4Interpretation
This compound Test Compound 75 (Projected) Moderate Solubility
KetoconazoleLow-Solubility Control<1Poor Solubility
MetforminHigh-Solubility Control>1000High Solubility

Interpretation: A projected solubility of 75 µg/mL for this compound is encouraging. While not as high as a freely soluble compound like Metformin, it surpasses the threshold often considered acceptable for drug discovery compounds (>60 µg/mL), suggesting that it is unlikely to pose significant solubility-related challenges in initial assays or for oral absorption.[7]

Experimental Workflow: Kinetic Solubility Assay

The workflow is designed to rapidly assess solubility by adding a DMSO stock of the compound to an aqueous buffer and detecting precipitate formation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 1. Prepare 10 mM stock of compound in DMSO assay1 3. Dispense DMSO stock into a 96-well plate prep1->assay1 prep2 2. Prepare Phosphate Buffered Saline (PBS) pH 7.4 assay2 4. Add PBS to wells, mix, and incubate (e.g., 2 hours at 25°C) prep2->assay2 assay1->assay2 assay3 5. Filter plate to remove precipitate assay2->assay3 analysis1 6. Quantify compound in filtrate via LC-MS/MS assay3->analysis1 analysis2 7. Compare to standard curve to determine concentration analysis1->analysis2 G cluster_culture Cell Culture cluster_assay Transport Experiment (2h incubation) cluster_analysis Analysis culture1 1. Seed Caco-2 cells on Transwell inserts culture2 2. Culture for 21 days to form a differentiated monolayer culture1->culture2 culture3 3. Verify monolayer integrity via TEER measurement culture2->culture3 assay_A_B A→B (Absorption) Add compound to Apical side Sample from Basolateral side culture3->assay_A_B assay_B_A B→A (Efflux) Add compound to Basolateral side Sample from Apical side culture3->assay_B_A analysis1 4. Quantify compound in donor and receiver compartments via LC-MS/MS assay_A_B->analysis1 assay_B_A->analysis1 analysis2 5. Calculate Papp and Efflux Ratio analysis1->analysis2

Caption: Bidirectional Caco-2 permeability assay workflow.

Detailed Protocol: Caco-2 Permeability Assay

[10][11][12]1. Cell Culture: Caco-2 cells are seeded onto Transwell filter inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer. 2. Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²) are used. [12]3. Dosing Solution Preparation: A dosing solution of this compound (e.g., 10 µM) is prepared in a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at pH 7.4. 4. Apical to Basolateral (A→B) Transport:

  • The culture medium is replaced with pre-warmed transport buffer.
  • The dosing solution is added to the apical (donor) compartment.
  • Fresh transport buffer is added to the basolateral (receiver) compartment.
  • The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).
  • Samples are taken from both compartments at the end of the incubation.
  • Basolateral to Apical (B→A) Transport: The procedure is repeated in parallel on separate wells, but the dosing solution is added to the basolateral (donor) compartment and samples are taken from the apical (receiver) compartment.
  • Quantification: The concentration of the compound in all samples is determined by LC-MS/MS.
  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial donor concentration. [13]The efflux ratio is calculated as Papp(B→A) / Papp(A→B).

Section 3: Metabolic Stability - Predicting In Vivo Clearance

Expertise & Experience: The liver is the primary site of drug metabolism, a process that facilitates the elimination of foreign compounds from the body. [14]High metabolic instability leads to rapid clearance, a short duration of action, and potentially poor oral bioavailability. The in vitro liver microsomal stability assay is a cost-effective, high-throughput screen used to assess a compound's susceptibility to Phase I metabolism, which is predominantly mediated by cytochrome P450 (CYP) enzymes. [14][15][16]This assay provides two key parameters: the in vitro half-life (t1/2) and the intrinsic clearance (Clint), which together allow for the ranking of compounds and prediction of in vivo hepatic clearance. [15][17]

Comparative Analysis of Metabolic Stability in Human Liver Microsomes (HLM)
CompoundTypeIn Vitro t1/2 (min)Intrinsic Clearance (Clint) (µL/min/mg protein)Interpretation
This compound Test Compound 45 (Projected) 30.8 (Projected) Moderate Stability
VerapamilLow-Stability Control< 10> 138Low Stability
DextromethorphanModerate-Stability Control3539.5Moderate Stability
WarfarinHigh-Stability Control> 120< 11.5High Stability

Interpretation: A projected half-life of 45 minutes places this compound in the moderate stability category. This suggests the compound will be cleared by the liver, but likely not so rapidly as to preclude achieving therapeutic concentrations in vivo. This profile is often a good starting point for optimization, where subsequent medicinal chemistry efforts could focus on identifying and blocking the specific "soft spots" on the molecule that are susceptible to metabolism.

Experimental Workflow: Liver Microsomal Stability Assay

This workflow details the incubation of the test compound with liver microsomes and the subsequent analysis to determine the rate of metabolism.

G cluster_prep Preparation cluster_assay Incubation at 37°C cluster_analysis Analysis prep1 1. Prepare compound solution (e.g., 1 µM final conc.) assay1 3. Pre-incubate compound and HLM prep1->assay1 prep2 2. Prepare Human Liver Microsomes (HLM) and NADPH cofactor solution prep2->assay1 assay2 4. Initiate reaction by adding NADPH assay1->assay2 assay3 5. Aliquots taken at time points (0, 5, 15, 30, 60 min) assay2->assay3 assay4 6. Stop reaction in aliquots with cold Acetonitrile + IS assay3->assay4 analysis1 7. Centrifuge to pellet protein assay4->analysis1 analysis2 8. Analyze supernatant by LC-MS/MS analysis1->analysis2 analysis3 9. Plot ln(% remaining) vs. time to calculate t1/2 and Clint analysis2->analysis3

Caption: Human Liver Microsomal (HLM) stability assay workflow.

Detailed Protocol: Human Liver Microsome Stability Assay

[15][17][18][19]1. Reagent Preparation:

  • Prepare a working solution of this compound at 1 µM in 100 mM potassium phosphate buffer (pH 7.4).
  • Thaw pooled human liver microsomes and dilute to a working concentration (e.g., 0.5 mg/mL) in the same buffer.
  • Prepare a NADPH-regenerating system solution.
  • Incubation Setup: In a 96-well plate, combine the compound solution and the microsome solution.
  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system to the wells.
  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a separate plate containing cold acetonitrile with an internal standard (IS).
  • Protein Precipitation: Centrifuge the quench plate at high speed to pellet the precipitated microsomal proteins.
  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of this compound at each time point.
  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2 = -0.693 / slope) and intrinsic clearance (Clint).

Section 4: Plasma Protein Binding - Assessing Free Drug Concentration

Expertise & Experience: Once a drug enters the bloodstream, it can bind to plasma proteins, most notably albumin. [20]According to the "free drug hypothesis," only the unbound fraction of a drug is available to distribute into tissues, interact with its pharmacological target, and be cleared. [20][21][22]Therefore, determining the fraction of unbound drug (fu) is critical for understanding pharmacokinetics and for correlating drug concentrations with efficacy. [23]The Rapid Equilibrium Dialysis (RED) assay is the gold-standard method for this determination, offering high accuracy and reliability. [8][21][24]

Comparative Analysis of Plasma Protein Binding (PPB)
CompoundTypeFraction Unbound (fu) in Human Plasma% BoundInterpretation
This compound Test Compound 0.15 (Projected) 85% Moderate Binding
WarfarinHigh-Binding Control< 0.01> 99%High Binding
AtenololLow-Binding Control> 0.95< 5%Low Binding

Interpretation: With a projected 85% of the compound bound to plasma proteins, this compound exhibits moderate binding. This leaves a significant fraction (15%) of the drug unbound and free to exert its therapeutic effect. This level of binding is generally considered acceptable and is less likely to be affected by changes in plasma protein levels or displacement by other drugs compared to a highly bound compound like Warfarin.

Experimental Workflow: Rapid Equilibrium Dialysis (RED) Assay

This workflow shows the setup for determining the unbound fraction of a drug in plasma.

G cluster_prep Preparation cluster_assay Equilibrium Dialysis cluster_analysis Analysis prep1 1. Spike human plasma with test compound assay1 3. Add spiked plasma to sample chamber of RED device prep1->assay1 prep2 2. Prepare dialysis buffer (PBS, pH 7.4) assay2 4. Add buffer to the buffer chamber prep2->assay2 assay3 5. Seal and incubate at 37°C with shaking for 4-6 hours assay1->assay3 assay2->assay3 analysis1 6. Sample from both plasma and buffer chambers assay3->analysis1 analysis2 7. Matrix-match samples and analyze by LC-MS/MS analysis1->analysis2 analysis3 8. Calculate Fraction Unbound (fu) = [Buffer] / [Plasma] analysis2->analysis3

Caption: Rapid Equilibrium Dialysis (RED) assay workflow.

Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay

[21][25][26]1. Preparation: Spike human plasma with this compound to a final concentration (e.g., 1 µM). 2. Device Loading:

  • Pipette the spiked plasma (e.g., 300 µL) into the sample chamber (often colored red) of the RED device inserts.
  • Pipette dialysis buffer (PBS, pH 7.4; e.g., 500 µL) into the buffer chamber. The two chambers are separated by a semipermeable dialysis membrane (MWCO 8-12 kDa).
  • Incubation: Assemble the device, seal it with an adhesive film, and incubate at 37°C on an orbital shaker for 4 to 6 hours to allow the free drug to reach equilibrium across the membrane.
  • Sampling: After incubation, carefully remove aliquots (e.g., 100 µL) from both the plasma and the buffer chambers.
  • Matrix Matching: To avoid analytical artifacts, add an equal volume of blank plasma to the buffer sample and an equal volume of buffer to the plasma sample.
  • Sample Preparation: Precipitate proteins from both sets of samples by adding cold acetonitrile containing an internal standard. Centrifuge to pellet the protein.
  • Analysis: Analyze the supernatant from both the plasma and buffer samples by LC-MS/MS.
  • Calculation: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

Section 5: Integrated ADME Profile and Concluding Remarks

This comprehensive in vitro assessment provides a multi-faceted view of the ADME properties of this compound. By consolidating the projected data, we can build a holistic profile and strategize the next steps in a drug discovery campaign.

Summary of Projected ADME Properties for this compound
ADME ParameterAssayProjected ResultFavorable Profile?
Solubility Kinetic Solubility75 µg/mLYes
Absorption Caco-2 Permeability (Papp A→B)15.0 x 10-6 cm/sYes
Caco-2 Efflux Ratio1.2Yes
Metabolism HLM Stability (t1/2)45 minModerate
Distribution Plasma Protein Binding (% Bound)85%Yes
Senior Scientist's Perspective:

The integrated in vitro ADME profile for this compound is highly promising. The compound exhibits good solubility and high permeability, coupled with a lack of efflux liability, which collectively suggest a high potential for good oral bioavailability. Its moderate plasma protein binding is also favorable, ensuring a sufficient concentration of free drug to engage its target.

The only area requiring further attention is its moderate metabolic stability. While not a critical flaw, this indicates that the compound is susceptible to hepatic clearance. The logical next step would be a "metabolite identification" study. By incubating the compound with liver microsomes for a longer period and analyzing the products, we can identify the exact molecular "soft spots" undergoing modification. This information would be invaluable for the medicinal chemistry team, allowing them to design next-generation analogs with targeted modifications (e.g., replacing a labile hydrogen with a fluorine) to block metabolism, thereby enhancing the in vivo half-life and overall drug exposure without sacrificing potency. [27] In conclusion, the systematic application of this battery of in vitro ADME assays provides a robust, data-driven framework for advancing drug candidates. Based on this profile, this compound represents a strong lead compound worthy of further optimization and progression towards in vivo pharmacokinetic studies.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • ICE Bioscience. In Vitro ADME Assays and Services. Available from: [Link]

  • Caco2 assay protocol. Caco2 assay protocol. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Available from: [Link]

  • Bio-protocol. Protein Binding by Equilibrium Dialysis. Available from: [Link]

  • BioDuro. In Vitro ADME. Available from: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available from: [Link]

  • Admescope. Fast turnaround early ADME in vitro screening available!. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • BioIVT. Plasma Protein Binding Assay. Available from: [Link]

  • PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available from: [Link]

  • Springer Nature Experiments. Assessment of Drug Plasma Protein Binding in Drug Discovery. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • Acta Poloniae Pharmaceutica. Metabolic stability and its role in the discovery of new chemical entities. Available from: [Link]

  • PubMed. Drug metabolic stability in early drug discovery to develop potential lead compounds. Available from: [Link]

  • BioSolveIT. ADME Properties in Drug Discovery. Available from: [Link]

  • YouTube. plasma protein binding & the free drug hypothesis. Available from: [Link]

  • ResearchGate. Plasma/Serum Protein Binding Determinations. Available from: [Link]

  • PubMed Central. ADME Properties in Drug Delivery. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Methylisoindolin-1-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Methylisoindolin-1-one, a heterocyclic compound within the isoindolinone class. While specific safety data for this particular molecule may not be extensively documented, we will proceed under the precautionary principle, treating it with the care required for potentially hazardous research chemicals. This approach ensures a robust margin of safety, aligning with the highest standards of laboratory practice.

This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Assessment and the Precautionary Principle

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative hazard assessment is necessary. Structurally similar compounds, such as 1-Isoindolinone and Isoindoline, are known to cause serious eye and skin irritation, with potential for respiratory irritation.[1][2] Therefore, it is prudent to handle this compound as a hazardous substance with similar irritant properties. All laboratory personnel must treat waste containing this compound as hazardous chemical waste.[3]

Core Principle: In the absence of complete data, always assume a compound is hazardous. This principle is the bedrock of laboratory safety and regulatory compliance.

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any work that will generate this compound waste, ensure the proper Personal Protective Equipment (PPE) is worn. This is the first line of defense against accidental exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, as isoindolinone derivatives can be skin irritants.[1]
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1][2]To protect against splashes that could cause serious eye irritation.[2]
Skin and Body A standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Work in a well-ventilated area, preferably within a certified chemical fume hood.To minimize the inhalation of any potential vapors or aerosols, which may cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process to ensure safety and compliance with environmental regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5]

Part A: Waste Segregation and Collection

Crucial Insight: Proper segregation at the point of generation is the most critical step in a compliant waste management program. Never mix incompatible waste streams.

  • Identify Waste Streams:

    • Solid Waste: Includes unused this compound, contaminated consumables (e.g., weigh boats, filter paper, gloves, paper towels).

    • Liquid Waste: Includes solutions containing this compound, reaction mixtures, and solvent rinses from contaminated glassware.

  • Collect Waste at the Source:

    • Place a designated hazardous waste container in the immediate vicinity of the work area.[4][6]

    • For solid waste, use a sealable, wide-mouth container.

    • For liquid waste, use a chemically compatible, leak-proof container with a screw cap.[4] Ensure the container material is compatible with the solvents used. For instance, do not store acidic or basic solutions in metal containers.[4]

  • Do Not Dispose via Sink or Regular Trash:

    • Under no circumstances should this compound or its solutions be poured down the sanitary sewer.[7]

    • Similarly, solid waste contaminated with this compound must not be placed in the regular trash.[7]

Part B: Container Management and Labeling

Regulatory Mandate: The EPA and associated state agencies require that all hazardous waste containers be properly labeled and managed to prevent leaks and spills.[5][6]

  • Select an Appropriate Container:

    • The container must be in good condition, free of leaks, and compatible with the waste.[4][6]

    • Keep containers closed at all times, except when adding waste.[7]

    • Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[4]

  • Apply a Hazardous Waste Label:

    • As soon as waste is first added, affix a hazardous waste label to the container.[6]

    • The label must include the following information:

      • The words "Hazardous Waste".[6]

      • The full chemical name: "this compound".

      • An accurate list of all chemical constituents and their approximate percentages (including solvents).

      • The specific hazard characteristics (e.g., "Irritant").

      • The name of the principal investigator and the laboratory location (building and room number).[6]

Part C: Storage and Disposal Request
  • Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6] This area must be under the control of laboratory personnel.[7]

    • The SAA should have secondary containment, such as a tray or tub, to contain any potential leaks.[6]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA at any one time.[3][5]

  • Requesting Disposal:

    • Once the waste container is full, or if work on the project is complete, arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department.

    • Do not store full containers in the laboratory for extended periods.[3]

The workflow for proper disposal is summarized in the diagram below.

G cluster_0 Step 1: Preparation & Collection cluster_1 Step 2: Labeling & Storage cluster_2 Step 3: Final Disposition A Wear Required PPE (Gloves, Goggles, Lab Coat) B Identify Waste as Hazardous: - Solid (Contaminated items) - Liquid (Solutions, Rinsates) A->B C Collect Waste in a Chemically Compatible Container B->C D Affix 'Hazardous Waste' Label Immediately C->D E List all Constituents: 'this compound', Solvents, Percentages D->E F Store Closed Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment E->F G Container is Full (or Project Complete) F->G H Contact Environmental Health & Safety (EH&S) for Waste Pickup G->H I EH&S Transports Waste to a Licensed Disposal Facility H->I

Caption: Workflow for the safe disposal of this compound.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area and ensure proper ventilation. If the spill is large or involves highly volatile solvents, evacuate the immediate area.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the PPE detailed in Table 1.

  • Contain and Absorb:

    • For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical spill kit.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a sealable container.

  • Label and Dispose: Label the container as "Hazardous Waste" detailing the contents of the spill and dispose of it according to the procedures outlined in Section 3.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and environmental stewardship. This protocol is designed to be a living document, adaptable to your institution's specific guidelines while maintaining a foundation of scientific integrity and regulatory compliance.

References

  • University of Nevada, Reno. (Revised January 2025). Chapter 20: Chemical Waste Management. Available at: [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • Medical Laboratory Observer. (2019, July 2). Laboratory Waste Management: The New Regulations. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

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Navigating the Unseen: A Guide to Personal Protective Equipment for 7-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, 7-Methylisoindolin-1-one, a heterocyclic compound, presents a unique set of challenges and potential hazards. As Senior Application Scientists, our commitment extends beyond providing innovative reagents to ensuring the safety of the researchers who handle them. This guide provides a comprehensive, in-depth directive on the essential personal protective equipment (PPE) and associated protocols for the safe handling of this compound.

A Foundation of Safety: Understanding the Risks

The isoindolinone scaffold is a common motif in pharmacologically active molecules. While specific toxicological data for this compound is limited, an analysis of related compounds underscores the need for caution. For instance, some isothiazolinone derivatives are known to be potent skin sensitizers and can cause severe skin burns and eye damage.[2] Structurally similar aromatic amines can also pose significant health risks, including toxicity and carcinogenicity, with a high potential for skin absorption.[1] Therefore, a robust PPE strategy is not merely a recommendation but a critical necessity to mitigate potential exposure risks.

The Last Line of Defense: A Multi-layered PPE Approach

The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required.

Body Part Required PPE Specifications and Best Practices
Eyes and Face Chemical safety goggles and a face shieldMust be ANSI Z87.1 compliant to provide both splash and impact protection.[1] A face shield should be used in conjunction with goggles, especially when there is a risk of splashing.
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Double gloving is advised, particularly during procedures with a high risk of contamination.[1] Gloves should be inspected for any signs of degradation or puncture before and during use and changed frequently.[3]
Body Chemical-resistant lab coat or apron, and disposable coverallsA lab coat should be made of a material resistant to chemical permeation. For procedures with a higher risk of splashing or aerosol generation, disposable coveralls are recommended.[1]
Respiratory NIOSH-approved respirator with organic vapor cartridgesRequired when working outside of a certified chemical fume hood, in case of a spill, or when handling the solid compound where dust generation is possible.[1][4]

Operational Plan: A Step-by-Step Guide to Safety

Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure the safety of the researcher and the laboratory environment.

Donning PPE: A Sequential Approach
  • Hand Hygiene: Begin by washing hands thoroughly with soap and water.

  • Gown/Coveralls: Put on the disposable gown or coveralls, ensuring complete coverage.

  • Respiratory Protection: If required, don the NIOSH-approved respirator. Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if necessary.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don a second pair of gloves over the first, extending the cuffs over the sleeves of the gown.

Doffing PPE: A Contamination-Conscious Removal
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown/Coveralls and Inner Gloves: Remove the gown or coveralls and the inner pair of gloves simultaneously, rolling the gown away from the body and turning it inside out. Dispose of them in the designated hazardous waste container.

  • Hand Hygiene: Perform thorough hand hygiene immediately after removing all PPE.

  • Face Shield and Goggles: Remove the face shield from the back of the head, followed by the goggles.

  • Respirator: Remove the respirator from the back of the head.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Hand Hygiene Don2 Gown/Coveralls Don1->Don2 Don3 Respirator (if needed) Don2->Don3 Don4 Eye/Face Protection Don3->Don4 Don5 Gloves (Double) Don4->Don5 Doff1 Remove Outer Gloves Doff2 Remove Gown & Inner Gloves Doff1->Doff2 Doff3 Hand Hygiene Doff2->Doff3 Doff4 Remove Face Shield & Goggles Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Final Hand Hygiene Doff5->Doff6

Caption: Workflow for donning and doffing PPE.

Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated PPE is as crucial as its correct use. All disposable items that have come into contact with this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol
  • Segregation: All contaminated PPE, including gloves, gowns, and any cleaning materials from spills, should be collected in a designated and clearly labeled hazardous waste container.[5] Do not mix with regular laboratory trash.

  • Containerization: The hazardous waste container must be chemically resistant and have a secure lid to prevent leaks or spills.

  • Institutional Guidelines: Follow your institution's specific procedures for the disposal of chemical waste. This includes arranging for pickup by the environmental health and safety department.

  • Regulatory Compliance: Ensure that all disposal practices adhere to local, state, and federal regulations.[4]

Disposal_Workflow Start Contaminated PPE Segregate Segregate in a labeled hazardous waste container Start->Segregate Store Store in a secure, chemically resistant container Segregate->Store Follow Follow Institutional Disposal Procedures Store->Follow Comply Ensure Compliance with Local, State, & Federal Regulations Follow->Comply End Proper Disposal Comply->End

Caption: Workflow for the disposal of contaminated PPE.

In Case of Emergency: Immediate Actions

In the event of accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

By adhering to these stringent safety protocols, researchers can confidently handle this compound, minimizing risks and fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

References

  • Sigma-Aldrich. (2025).
  • BenchChem. (2025). Personal protective equipment for handling 1H-Isoindole-1,3-diamine.
  • Fisher Scientific. (2013).
  • Cayman Chemical. (2024).
  • Fisher Scientific. (2009).
  • Thermo Fisher Scientific. (2025).
  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • BenchChem. (2025).

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.